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  • Product: 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 799835-40-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of novel pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Recognizing the challenges associated with the direct regioselective iodination of the pyrazole core at the C3 position, this guide details a multi-step synthetic approach. The described pathway hinges on the initial construction of a 3-amino-1-methyl-1H-pyrazole-4-carboxylate scaffold, followed by a Sandmeyer-type diazotization and subsequent iodination. This methodology offers a reliable and scalable solution for obtaining the target molecule with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, providing not only detailed experimental protocols but also the underlying scientific rationale for each synthetic transformation.

Introduction: The Significance of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

The pyrazole moiety is a privileged scaffold in medicinal chemistry and agrochemical research, owing to its unique electronic properties and ability to participate in various biological interactions.[1] Specifically, substituted pyrazole-4-carboxylic acids have emerged as critical components in a range of commercial products, including fungicides that inhibit succinate dehydrogenase (SDHI).[1] The introduction of an iodine atom at the C3 position of the 1-methyl-1H-pyrazole-4-carboxylic acid core provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This strategic functionalization is paramount in the exploration of new chemical space and the development of next-generation active ingredients.

Direct electrophilic iodination of the pyrazole ring typically occurs at the more electron-rich C4 position. Therefore, a more nuanced synthetic strategy is required to achieve the desired C3-iodinated regioisomer. The pathway detailed herein circumvents this challenge by introducing a directing group, in this case, an amino group, at the C3 position, which is later converted to the iodo substituent via a Sandmeyer reaction.

Strategic Synthesis Pathway: A Multi-step Approach

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is best approached through a four-stage process, as illustrated in the workflow diagram below. This strategy ensures high regioselectivity and provides a clear and reproducible route to the target compound.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Sandmeyer Iodination cluster_3 Stage 4: Saponification A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate F Ethyl 3-diazo-1-methyl-1H-pyrazole-4-carboxylate (in situ) D->F Diazotization E Sodium Nitrite Aqueous Acid E->F G Ethyl 3-diazo-1-methyl-1H-pyrazole-4-carboxylate (in situ) I Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate G->I Iodination H Potassium Iodide H->I J Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate L 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid J->L Hydrolysis K Base (e.g., NaOH) K->L

Caption: Overall synthetic workflow for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Mechanistic Insights and Rationale

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electron density of the carbon atoms. The C4 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack. The C3 and C5 positions are less electron-rich due to their proximity to the nitrogen atoms. Direct iodination would, therefore, overwhelmingly yield the 4-iodo isomer.

The chosen synthetic strategy cleverly circumvents this inherent reactivity. By first constructing the pyrazole ring with a 3-amino substituent, we install a functional group that can be readily converted to the desired iodo group. The Sandmeyer reaction provides a classic and reliable method for this transformation. The diazotization of the 3-amino group, followed by treatment with a source of iodide, proceeds via a radical mechanism to install the iodine atom specifically at the C3 position.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial step involves a cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and methylhydrazine.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol.

  • To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Stage 2 & 3: Diazotization and Sandmeyer Iodination

This one-pot procedure converts the 3-amino group to the 3-iodo group.

Protocol:

  • To a stirred solution of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of water and a suitable acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate can be purified by column chromatography.

Stage 4: Saponification to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a suitable acid (e.g., concentrated hydrochloric acid) while cooling in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data (Expected)
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.1870-85¹H NMR: Signals for ethyl group, methyl group, pyrazole proton, and amino protons. IR: N-H and C=O stretching frequencies.
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylateC₇H₉IN₂O₂296.0660-75¹H NMR: Disappearance of amino protons, signals for ethyl, methyl, and pyrazole protons. ¹³C NMR: Shift of C3 carbon signal.
3-iodo-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₅IN₂O₂267.9985-95¹H NMR: Disappearance of ethyl group signals, presence of a broad carboxylic acid proton signal. IR: Broad O-H stretch.

Conclusion

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid presents a challenge in regioselectivity that can be effectively overcome through a strategic, multi-step pathway. The methodology detailed in this guide, which leverages the formation of a 3-aminopyrazole intermediate followed by a Sandmeyer reaction, provides a reliable and scalable route to this valuable building block. By understanding the underlying chemical principles and following the detailed protocols, researchers and drug development professionals can confidently produce this key intermediate for the advancement of their discovery and development programs.

References

  • Chen, Y., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(11), 1985. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Exploratory

Physicochemical properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a critical heterocyclic building block in modern medicinal and agricultural chemistry. Recognizing its role as a key intermediate for complex molecular synthesis, this document moves beyond a simple data sheet to offer a Senior Application Scientist's perspective on not only the known properties but also the robust experimental methodologies required for their validation. We delve into the principles and detailed protocols for determining melting point via Differential Scanning Calorimetry (DSC), assessing its pH-dependent solubility profile, and measuring its acidity constant (pKa) through potentiometric titration. The causality behind experimental choices is emphasized to ensure that researchers can generate reliable, reproducible data essential for process development, formulation, and quality control. This guide is structured to be a self-validating resource, grounding its protocols in established scientific principles and authoritative standards.

Introduction

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative that has emerged as a valuable intermediate in the synthesis of high-value organic molecules. Its structural framework is a recurring motif in a variety of biologically active compounds, including fungicides and pharmaceutical agents.[1][2][3] The strategic placement of the iodo-, methyl-, and carboxylic acid groups offers a versatile scaffold for synthetic chemists. The iodine atom, in particular, serves as a reactive handle for functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. Properties such as melting point, solubility, and pKa directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the biological activity and bioavailability of its downstream products. For scientists in process chemistry and drug development, having precise and reliable data is not just an academic exercise; it is a prerequisite for designing scalable, efficient, and reproducible synthetic routes and formulations. This guide provides the foundational knowledge and actionable protocols to characterize this important building block with scientific rigor.

Compound Identity and Structure

The unambiguous identification of a chemical entity is the bedrock of all subsequent scientific investigation. The structural and molecular details for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid are summarized below.

Caption: Chemical Structure of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Table 1: Compound Identification

Identifier Value Source
CAS Number 799835-40-8 [1]
Molecular Formula C₅H₅IN₂O₂ [1]
Molecular Weight 252.01 g/mol [1]
Appearance Yellow Solid [1]
Typical Purity ≥ 96.5% [1]

| Storage | Room Temperature |[1] |

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. It is critical to note that while some data is available from commercial suppliers, core properties like melting point, solubility, and pKa often require empirical determination for a specific batch to ensure accuracy in research and development settings.

Table 2: Physicochemical Data

Property Value / Expected Behavior Method of Determination
Melting Point (°C) Expected >150 °C. (Requires experimental verification) Differential Scanning Calorimetry (DSC)
Aqueous Solubility Low in neutral water; solubility increases significantly in basic pH. Shake-Flask Method / pH-Dependent Analysis
pKa Expected in the range of 3-5 for the carboxylic acid group. (Requires experimental verification) Potentiometric Titration

| Structural Confirmation | Conforms to structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, it is my experience that reliance on predicted or non-batch-specific data can introduce significant error into process modeling and formulation. The following sections provide robust, field-proven protocols for the precise determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental indicator of purity. While traditional capillary methods are useful, DSC provides superior accuracy and additional thermodynamic information, such as the enthalpy of fusion (ΔHfus).[5][6] This data is invaluable for understanding the compound's crystallinity and thermal stability. The choice of DSC is based on its high precision and the ability to detect subtle thermal events that other methods might miss.[7]

Caption: Workflow for Melting Point Determination using DSC.

Authoritative Grounding & Protocol: This protocol is aligned with standards such as ASTM D3418.[5]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a non-negotiable step for data trustworthiness.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid into a clean aluminum DSC pan.

  • Reference Preparation: Use an identical, empty aluminum pan as the reference. The "differential" nature of the technique requires a perfectly matched reference to isolate the thermal events of the sample.[7]

  • Sealing: Hermetically seal both the sample and reference pans to prevent any mass loss during heating.

  • Experimental Program:

    • Equilibrate the DSC cell at 25°C.

    • Ramp the temperature at a controlled rate of 10 K/min up to a temperature well above the expected melt (e.g., 250°C).[8] A controlled heating rate is essential for resolving the thermal transition.

    • Maintain a constant nitrogen purge (e.g., 20 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • The Melting Point (Tm) is determined from the onset temperature of this peak, as is standard for organic materials.[9]

    • The Enthalpy of Fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Solubility Profile Assessment

Expertise & Experience: The carboxylic acid moiety dictates that the solubility of this compound will be highly pH-dependent.[10] It is expected to be poorly soluble in neutral water but will deprotonate to form a highly soluble carboxylate salt under basic conditions.[11][12] Assessing solubility in water, a weak base (sodium bicarbonate), and a strong base (sodium hydroxide) provides a rapid, qualitative understanding of its acidic nature. For quantitative analysis, the shake-flask method remains the gold standard for its reliability.

Caption: Logical workflow for solubility profile determination.

Authoritative Grounding & Protocol (Qualitative): This procedure is a standard organic chemistry method for classifying compounds.[12][13]

  • Place approximately 25 mg of the compound into three separate small test tubes.

  • To the first tube, add 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.

  • To the second tube, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Shake vigorously. Observe for dissolution and any effervescence (CO₂ bubbles), which is a strong indicator of a carboxylic acid.[11]

  • To the third tube, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously and observe for dissolution.

  • Interpretation: Solubility in NaHCO₃ and NaOH, but not in water, confirms the presence of a sufficiently strong acidic group, characteristic of a carboxylic acid.

Acidity Constant (pKa) Determination by Potentiometric Titration

Expertise & Experience: The pKa is a quantitative measure of a compound's acidity and is one of the most critical parameters in drug development, governing absorption and distribution. Potentiometric titration is the definitive method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[14][15] The inflection point of the resulting titration curve corresponds to the point where half of the acid has been neutralized, and at this point, pH = pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Authoritative Grounding & Protocol: This protocol is based on established methods for determining the pKa of active pharmaceutical ingredients (APIs).[14][16]

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[16] Accurate calibration is essential.

    • Prepare a standardized solution of carbonate-free ~0.1 M NaOH.

  • Sample Preparation:

    • Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[16]

    • Since the compound may have low aqueous solubility, a co-solvent like ethanol or methanol may be required.[11][15] It is crucial to note that the measured pKa will be an apparent pKa (pKa') specific to the solvent system used.

  • Titration Procedure:

    • Place the sample solution in a thermostatted reaction vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a burette tip containing the NaOH titrant.

    • Purge the solution with nitrogen before and during the titration to prevent the absorption of atmospheric CO₂, which can interfere with the measurement.[16]

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point (the point of steepest slope) by finding the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[15]

Applications in Synthesis and Drug Discovery

The utility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid extends beyond its fundamental properties. It is a strategically designed building block where each functional group serves a purpose:

  • Carboxylic Acid: Acts as a handle for forming amides, esters, and other derivatives. Many modern fungicides are pyrazole carboxamides, synthesized from this acid moiety.[2][3]

  • Iodine Atom: Provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][4] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • N-Methyl Pyrazole Core: This heterocyclic core is a stable, often biologically favorable scaffold that positions the substituents in a defined three-dimensional space for interaction with biological targets like enzymes or receptors.[1]

Conclusion

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a high-value synthetic intermediate whose effective application hinges on a precise understanding of its physicochemical properties. This guide has provided not only the known identifiers for this compound but also the detailed, authoritative experimental frameworks necessary for its complete characterization. By employing rigorous methods like Differential Scanning Calorimetry and potentiometric titration, researchers and drug development professionals can build a reliable data foundation. This ensures process scalability, facilitates rational formulation design, and ultimately accelerates the discovery and development of the next generation of pharmaceuticals and agrochemicals.

References

  • Unknown.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Schwartz, D. E. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 86(9), 1054. [Link]

  • El-Jaber, H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]

  • (2016). Differential scanning calorimetry. CureFFI.org. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Ghirlando, R. (2011). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. [Link]

  • Quora. (2017). How to determine the solubility of organic compounds. Quora. [Link]

  • LibreTexts Chemistry. (2019). 4.4 Solubility. LibreTexts Chemistry. [Link]

  • Bio-protocol. (n.d.). 2.13. Differential Scanning Calorimetry (DSC). Bio-protocol. [Link]

  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

Foundational

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid CAS number and structure

An In-depth Technical Guide to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid Executive Summary This guide provides a comprehensive technical overview of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a pivotal heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Executive Summary

This guide provides a comprehensive technical overview of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will explore its chemical identity, structure, synthesis, and critical role as a versatile intermediate. The document emphasizes the strategic importance of its iodo-substituent, which serves as a key functional "handle" for constructing complex molecular architectures through cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a privileged scaffold in drug discovery and agrochemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive bioisostere for other aromatic rings like benzene or imidazole. By replacing these groups with a pyrazole moiety, chemists can often enhance a molecule's potency and improve critical physicochemical properties such as aqueous solubility and lipophilicity.

Within this important class of compounds, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable synthetic intermediate. Its structure combines the stable, N-methylated pyrazole core with two orthogonal functional groups: a carboxylic acid and an iodine atom. This arrangement allows for sequential, selective chemical modifications, making it an ideal starting point for creating diverse libraries of novel compounds for biological screening.

Compound Profile and Chemical Identity

The fundamental properties of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid are summarized below. This data provides the foundational information required for its use in a laboratory setting.

PropertyValueReference
Systematic Name 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid[1]
CAS Number 799835-40-8[2]
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1][2]
Appearance Yellow Solid[1]
Storage Conditions Room temperature, keep container closed[1][3]
Chemical Structure

The structure features a 5-membered pyrazole ring. A methyl group is attached to the nitrogen at position 1 (N1), an iodine atom at position 3, and a carboxylic acid group at position 4. This specific arrangement is crucial for its reactivity and utility.

Caption: Molecular structure of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and logical approach involves the direct iodination of a pre-formed pyrazole ring system. This strategy is well-documented for various pyrazole derivatives.[4]

Representative Synthetic Protocol

A plausible and efficient synthesis starts from the readily available 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Starting Material: 1-methyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Iodination: An electrophilic iodinating reagent, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), is added to the solution. The choice of reagent is critical; NIS is often preferred for its milder reaction conditions and easier work-up. The reaction is typically stirred at room temperature.

    • Expert Insight: The C3 position of the pyrazole ring is electron-rich and sterically accessible, making it susceptible to electrophilic substitution. The directing effects of the N-methyl and carboxylic acid groups favor iodination at this position.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess iodine. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a solid.[1]

G Plausible Synthetic Workflow start 1-methyl-1H-pyrazole-4-carboxylic acid process Electrophilic Iodination (Room Temperature) start->process reagent + N-Iodosuccinimide (NIS) in Solvent (e.g., DMF) reagent->process purification Quench, Extraction & Purification process->purification product 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid purification->product

Caption: High-level workflow for the synthesis of the target compound.

Applications in Drug Development and Agrochemicals

The true value of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid lies in its role as a versatile building block.[1] The iodine atom is not typically part of the final active molecule but serves as a "synthetic handle" for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.[1]

The Role of the Iodo Group in Cross-Coupling

The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in catalytic cycles, particularly in palladium-catalyzed reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

This versatility allows medicinal chemists to rapidly synthesize a large number of analogues where the iodine atom is replaced by various aryl, heteroaryl, alkyl, or amino groups. This process is central to Structure-Activity Relationship (SAR) studies aimed at optimizing a drug candidate's efficacy and safety profile.

G Utility in Suzuki Cross-Coupling Reactions start 3-iodo-1-methyl-1H- pyrazole-4-carboxylic acid catalyst Pd Catalyst + Base start->catalyst reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent->catalyst product Complex Molecule (New C-C Bond Formed) catalyst->product Suzuki Reaction

Caption: Schematic of the compound's use as a substrate in Suzuki coupling.

Role as a Carboxylic Acid Bioisostere Precursor

The carboxylic acid group itself is a key pharmacophoric feature, often involved in binding to biological targets. However, it can sometimes lead to poor pharmacokinetic properties. The pyrazole carboxylic acid scaffold can be a starting point to generate bioisosteres—functional groups with similar properties—such as tetrazoles or hydroxamic acids, which can modulate acidity and cell permeability.[5]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard TypeDescription & Precautionary StatementsReference
Eye Irritation Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][7]
Skin Irritation Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6][7]
Respiratory Tract May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]
Handling Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation. Avoid dust formation. Wash hands thoroughly after handling.[3][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3]

Conclusion

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and dual functionality make it an indispensable building block for constructing novel therapeutic agents and crop protection chemicals. The ability to leverage the iodo-substituent for sophisticated cross-coupling chemistry empowers researchers to explore vast chemical spaces efficiently, accelerating the discovery and development of new, impactful molecules.

References

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid.
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  • Fisher Scientific. (2011). Safety Data Sheet.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). ARKIVOC.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Biosynth. (2021). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
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  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.

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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold"[1][2]. This five-membered heterocycle,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold"[1][2]. This five-membered heterocycle, containing two adjacent nitrogen atoms, is a core structural component in a multitude of clinically successful drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity agent rimonabant[1][3]. The versatility of the pyrazole core, stemming from its unique electronic properties and the ability to be readily functionalized, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties[4][5]. Pyrazole carboxylic acid derivatives, in particular, are significant scaffolds in heterocyclic compounds due to a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral properties[6][7][8][9]. This guide focuses on a specific, highly versatile derivative: 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid . While direct biological data on this specific molecule is nascent, its true value lies in its exceptional potential as a foundational building block for the synthesis of novel therapeutic agents.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, exploring the latent biological activities of this compound. We will delve into its synthetic utility, propose potential biological targets based on structurally related molecules, and provide detailed experimental protocols to unlock and validate its therapeutic promise.

The Strategic Advantage of the 3-Iodo Substituent

The iodine atom at the 3-position of the pyrazole ring is not a passive feature; it is a powerful synthetic handle that dramatically expands the molecule's utility in drug discovery[10]. In medicinal chemistry, iodine and other halogens can form specific "halogen bonds" with biological targets and serve as key intermediates for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions[11][12][13].

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid an ideal substrate for a variety of palladium-catalyzed reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, a common feature in bioactive molecules.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-containing functional groups.

This synthetic flexibility allows for the creation of large, diverse libraries of novel pyrazole derivatives from a single, readily accessible starting material, accelerating the structure-activity relationship (SAR) studies crucial for drug development[14][15].

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Library of Pyrazole Derivatives main 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst sonogashira Sonogashira (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts heck Heck (Alkenes) main->heck Pd Catalyst buchwald Buchwald-Hartwig (Amines) main->buchwald Pd Catalyst prod1 Aryl-Substituted Pyrazoles suzuki->prod1 prod2 Alkynyl-Substituted Pyrazoles sonogashira->prod2 prod3 Alkenyl-Substituted Pyrazoles heck->prod3 prod4 Amino-Substituted Pyrazoles buchwald->prod4 SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate e- UQ Ubiquinone (Q) SDH->UQ UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- transfer Inhibitor Pyrazole Carboxamide (e.g., from 3-iodo precursor) Inhibitor->SDH Inhibition

Caption: Inhibition of the mitochondrial respiratory chain.

Protein Kinase Inhibition

The pyrazole scaffold is a key feature in numerous protein kinase inhibitors developed for cancer therapy.[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The structural versatility of pyrazoles allows them to be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.[16] By generating a library of derivatives from 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, one could screen for activity against a panel of cancer-relevant kinases such as Aurora kinases, MAP kinases, or Janus kinases (JAK).[16][17]

Anti-inflammatory Activity

Many pyrazole-containing compounds exhibit significant anti-inflammatory properties, most famously celecoxib, a selective COX-2 inhibitor.[3][9] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).[18] Screening for the inhibition of these enzymes or for the downstream reduction of pro-inflammatory cytokines in cellular models would be a logical step in evaluating the potential of new derivatives.

Experimental Workflows and Protocols

To systematically evaluate the biological potential of novel compounds derived from 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a tiered screening approach is recommended.

G start 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid lib Library Synthesis (e.g., Suzuki, Sonogashira) start->lib tier1 Tier 1: Primary Screening (High-Throughput Assays) lib->tier1 tier2 Tier 2: Secondary Screening (Dose-Response & IC50) tier1->tier2 Active 'Hits' tier3 Tier 3: Mechanism of Action (Target-Specific Assays) tier2->tier3 lead Lead Compound Identification tier3->lead

Caption: Tiered screening workflow for hit identification.

Protocol 1: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target enzyme. It is adaptable for enzymes like succinate dehydrogenase, kinases, or cyclooxygenases with the appropriate substrates and detection reagents.[19][20]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Test compounds (dissolved in DMSO)

  • Assay buffer (optimized for pH and cofactors for the target enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) and a positive control inhibitor.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add Inhibitor: Add 2 µL of the serially diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except for the "no enzyme" control wells. Mix gently and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Incubation & Detection: Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature. Stop the reaction if necessary and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Correct for background absorbance using the "no enzyme" controls. Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This assay is a standard colorimetric method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[17][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include wells with a known anticancer drug as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This simple assay serves as a preliminary screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[18][22][23]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (dissolved in DMSO)

  • Diclofenac sodium (as a standard drug)

  • Water bath and UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of albumin solution (either 1% aqueous BSA or 5% egg albumin) and 2.8 mL of PBS.

  • Add Compound: Add 2 mL of varying concentrations of the test compounds (e.g., 100 to 500 µg/mL) to the reaction mixture. A control group consists of the reaction mixture with 2 mL of distilled water instead of the compound.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Induce Denaturation: Induce protein denaturation by heating the samples in a water bath at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation and Interpretation

For all quantitative assays, results should be summarized in a clear and concise table to facilitate comparison between different derivatives. This is crucial for establishing a robust Structure-Activity Relationship (SAR).

Compound IDTarget/AssayIC₅₀ (µM)Max Inhibition (%)Notes
Parent Succinate Dehydrogenase>100<10Inactive
Derivative 1A Succinate Dehydrogenase15.2 ± 1.895Aryl-substituted
Derivative 2B MTT (MCF-7 cells)5.8 ± 0.788Alkynyl-substituted
Derivative 3C Protein Denaturation25.4 ± 3.175Amino-substituted
Control Drug [Specify Target][Value][Value][Standard]

Data presented as Mean ± Standard Deviation from three independent experiments.

Conclusion and Future Directions

While 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid may not possess significant intrinsic biological activity, its true power lies in its role as a versatile synthetic intermediate. The strategic placement of the iodine atom opens the door to a vast chemical space, enabling the rapid generation of novel pyrazole derivatives through robust and well-established cross-coupling methodologies.

The hypothesized targets—succinate dehydrogenase, protein kinases, and inflammatory enzymes—provide logical starting points for screening campaigns. The protocols detailed in this guide offer a validated framework for initiating such investigations. By systematically synthesizing and screening libraries of compounds derived from this core, researchers and drug development professionals are well-equipped to discover new lead compounds with significant therapeutic potential in oncology, infectious diseases, and inflammatory disorders. Future work should focus on the parallel synthesis of diverse libraries and their subsequent evaluation in the described in vitro assays, followed by more complex cell-based and in vivo models for the most promising hits.

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Foundational

Spectroscopic and Synthetic Elucidation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics and a detailed synthetic protocol for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics and a detailed synthetic protocol for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical predictions and practical, field-proven insights.

Introduction

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (C₅H₅IN₂O₂) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyrazole core substituted with an iodine atom, a methyl group, and a carboxylic acid, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the iodine atom is particularly advantageous, as it allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification and for quality control during synthesis and subsequent chemical transformations.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit three distinct signals: a singlet for the pyrazole ring proton, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton.

  • Pyrazole Ring Proton (C5-H): This proton is expected to appear as a singlet in the aromatic region of the spectrum. In the non-iodinated analogue, 1-methyl-1H-pyrazole-4-carboxylic acid, the C3-H and C5-H protons appear at approximately 7.8 and 8.0 ppm, respectively. The introduction of an iodine atom at the C3 position will exert an electronic effect on the C5 proton. Due to the electron-withdrawing nature and magnetic anisotropy of iodine, a downfield shift is anticipated for the C5-H signal, likely placing it in the range of 8.0 - 8.5 ppm .

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet. In related pyrazole structures, this signal typically resonates between 3.8 and 4.2 ppm. We predict the chemical shift for the N-methyl group in the target molecule to be in the range of 3.9 - 4.1 ppm .

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is characterized by a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, this signal is expected to appear significantly downfield, typically in the range of 10.0 - 13.0 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160 - 170 ppm .

  • Pyrazole Ring Carbons:

    • C3: The carbon atom bearing the iodine substituent will be significantly shielded due to the "heavy atom effect" of iodine. Its resonance is predicted to be in the range of 75 - 85 ppm .

    • C4: This quaternary carbon, attached to the carboxylic acid group, is expected to be in the range of 115 - 125 ppm .

    • C5: This carbon, bonded to a hydrogen atom, will likely resonate in the aromatic region, predicted to be between 135 - 145 ppm .

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum, with a predicted chemical shift in the range of 35 - 40 ppm .

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C5-H8.0 - 8.5 (s, 1H)135 - 145
N-CH₃3.9 - 4.1 (s, 3H)35 - 40
-COOH10.0 - 13.0 (br s, 1H)160 - 170
Pyrazole C3-I-75 - 85
Pyrazole C4-COOH-115 - 125

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the pyrazole ring.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted to appear in the range of 1680-1720 cm⁻¹ .

  • C-O Stretch and O-H Bend: These vibrations are expected to give rise to medium intensity bands in the 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively.

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will likely produce a series of medium to weak bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹ .[7]

  • C-I Stretch: The carbon-iodine stretching vibration is expected to appear as a weak to medium band in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹ .

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Broad
C=O Stretch (Carboxylic Acid)1680-1720Strong, Sharp
C-O Stretch / O-H Bend1210-1440Medium
Pyrazole Ring (C=N, C=C)1400-1600Medium to Weak
C-I Stretch500-600Weak to Medium

Table 2: Predicted characteristic IR absorption bands for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (MW = 252.01 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z = 252 . Due to the presence of iodine, which is monoisotopic, there will be no significant M+2 peak from isotopic distribution.

  • Key Fragmentation Pathways:

    • Loss of Iodine: A prominent fragment ion is expected at m/z = 125 , corresponding to the loss of an iodine radical ([M-I]⁺).

    • Loss of Carboxyl Group: Fragmentation involving the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) is also likely. This would lead to fragment ions at m/z = 207 or m/z = 208 .

    • Decarboxylation followed by loss of Iodine: A fragment at m/z = 81 could arise from the loss of both CO₂ and iodine.

Synthetic Protocol

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust and scalable method adapted from established procedures for the synthesis of related pyrazole derivatives.[8][9]

Experimental Workflow

SynthesisWorkflow A Ethyl Acetoacetate C Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate A->C Reaction with B B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E Ethyl 1-methyl-1H-pyrazole-4-carboxylate C->E Cyclization with D D Methylhydrazine G Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate E->G Iodination with F F Iodine / Periodic Acid I 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid G->I Hydrolysis with H H NaOH / H₂O

Caption: Synthetic workflow for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

  • Dissolve the crude intermediate in ethanol and cool the solution to 0 °C.

  • Slowly add a solution of methylhydrazine (1.0 eq) in ethanol to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Iodination of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetic acid, add iodine (1.2 eq) and periodic acid (0.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a solid.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a reliable synthetic route for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. The detailed NMR, IR, and MS data, although predictive, are based on sound scientific principles and data from closely related structures, offering a strong foundation for the identification and characterization of this important synthetic intermediate. The provided experimental protocol is designed to be a practical and efficient method for the preparation of this compound in a laboratory setting. This guide serves as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole-based compounds in the pursuit of new therapeutic agents and agrochemicals.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Limbach, H.-H. Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure.
  • PubChem. Pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • Knoevenagel, E. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • BMRB. 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MySkinRecipes. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • YouTube. HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]

  • Chemsrc. 1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Scirp.org. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. Methyl 1H-pyrazole-4-carboxylate. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • YouTube. Mass Spectrometer - Interpreting Spectra. [Link]

  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid: Synthesis, History, and Applications

Abstract This technical guide provides a comprehensive overview of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical research. While a singular "di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical research. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is a logical extension of well-established pyrazole chemistry. This guide details the rational synthesis of its core precursor, 1-methyl-1H-pyrazole-4-carboxylic acid, and the subsequent regioselective iodination to yield the title compound. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the historical context through the lens of closely related, commercially significant pyrazole derivatives. The utility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a versatile intermediate for creating complex molecular architectures is also highlighted.

Introduction: The Prominence of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds.[2][3] The pyrazole core is found in numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[4] Its metabolic stability and versatile synthetic handles make it an attractive starting point for the design of new therapeutic agents.[3]

The addition of a carboxylic acid functionality to the pyrazole ring further enhances its utility, providing a convenient point for chemical modification through amidation, esterification, or other coupling reactions.[4] This has led to the development of a vast library of pyrazole carboxylic acid derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

Synthesis of the Core Precursor: 1-Methyl-1H-pyrazole-4-carboxylic acid

The journey to our target molecule begins with the synthesis of its immediate, uniodinated precursor, 1-methyl-1H-pyrazole-4-carboxylic acid. A common and effective method for this transformation is the oxidation of the corresponding aldehyde, 1-methylpyrazole-4-aldehyde.

Synthetic Pathway

The synthesis involves a single key step: the Jones oxidation of 1-methylpyrazole-4-aldehyde.

Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid 1-methylpyrazole-4-aldehyde 1-Methylpyrazole-4-aldehyde 1-methyl-1H-pyrazole-4-carboxylic_acid 1-Methyl-1H-pyrazole-4-carboxylic acid 1-methylpyrazole-4-aldehyde->1-methyl-1H-pyrazole-4-carboxylic_acid Jones Reagent (CrO₃, H₂SO₄, Acetone)

Caption: Oxidation of 1-methylpyrazole-4-aldehyde to its carboxylic acid.

Experimental Protocol: Jones Oxidation

This protocol is based on established procedures for the Jones oxidation of aldehydes.[8]

Materials:

  • 1-methylpyrazole-4-aldehyde

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Dilute aqueous alkaline solution (e.g., sodium bicarbonate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methylpyrazole-4-aldehyde (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • While stirring the solution, slowly add the Jones reagent dropwise. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.[9] The color of the reaction mixture will change from orange/red to green, indicating the consumption of the Cr(VI) reagent.[10]

  • After the addition is complete and the reaction has stirred for a designated time (monitor by TLC for disappearance of starting material), carefully quench the excess Jones reagent by adding a dilute aqueous alkaline solution until the solution is neutralized.

  • Filter the resulting precipitate (containing chromium salts).

  • Make the filtrate weakly acidic with a suitable acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carboxylic acid.

  • The product can be further purified by recrystallization.

Mechanistic Insights: The Jones Oxidation

The Jones oxidation is a robust and widely used method for converting primary alcohols and aldehydes to carboxylic acids.[11][12] The active oxidant is chromic acid (H₂CrO₄), formed in situ from chromium trioxide and sulfuric acid.[10] In the case of an aldehyde, the reaction is proposed to proceed through the formation of a hydrate, which is then oxidized in a manner similar to an alcohol.[10] A key step in the mechanism is the breaking of a C-H bond, which is often rate-determining.[9]

The Iodination Step: Formation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

With the precursor in hand, the next critical step is the introduction of an iodine atom onto the pyrazole ring. This is typically achieved through an electrophilic aromatic substitution reaction.

Synthetic Pathway and Regioselectivity

The iodination of 1-methyl-1H-pyrazole-4-carboxylic acid is highly regioselective. The electronic properties of the pyrazole ring direct the incoming electrophile. In this case, the C3 and C5 positions are electron-deficient due to their proximity to the nitrogen atoms, making the C4 position the most nucleophilic and therefore the most likely site of electrophilic attack.[1] However, since the C4 position is already occupied by the carboxylic acid group, the iodination will occur at one of the other available positions. For 1-substituted pyrazoles, electrophilic substitution typically occurs at the C4 position. When C4 is blocked, substitution tends to occur at the C5 position. However, direct iodination at the C3 position can also be achieved under specific conditions.

A plausible route to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid involves the direct iodination of 1-methyl-1H-pyrazole-4-carboxylic acid. The directing effects of the N-methyl and the carboxy group will influence the position of iodination.

Iodination of 1-methyl-1H-pyrazole-4-carboxylic acid 1-methyl-1H-pyrazole-4-carboxylic_acid 1-Methyl-1H-pyrazole-4-carboxylic acid 3-iodo-1-methyl-1H-pyrazole-4-carboxylic_acid 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid 1-methyl-1H-pyrazole-4-carboxylic_acid->3-iodo-1-methyl-1H-pyrazole-4-carboxylic_acid I₂ / Oxidizing Agent (e.g., HIO₃, H₂O₂)

Caption: Iodination of the precursor to the final product.

Experimental Protocol: Electrophilic Iodination

This protocol is a generalized method for the iodination of pyrazoles.[13][14]

Materials:

  • 1-methyl-1H-pyrazole-4-carboxylic acid

  • Molecular iodine (I₂)

  • An oxidizing agent (e.g., iodic acid (HIO₃) or hydrogen peroxide (H₂O₂))

  • A suitable solvent (e.g., acetic acid, water)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in the chosen solvent in a reaction vessel.

  • Add molecular iodine (I₂) to the solution.

  • Add the oxidizing agent to the mixture. The oxidizing agent is necessary to generate a more potent electrophilic iodine species (I⁺).[13]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench any remaining iodine with a reducing agent solution (e.g., sodium thiosulfate).

  • Isolate the crude product by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of the pyrazole ring proceeds via a classic electrophilic aromatic substitution mechanism.[13] The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the iodinated pyrazole. The regioselectivity is governed by the electronic directing effects of the substituents on the pyrazole ring.

Historical Context and Related Compounds of Significance

While the specific discovery of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is not prominently documented, the importance of this structural class is underscored by the extensive research and development of its analogs. A notable example is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This compound is a key intermediate in the synthesis of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[15] The development of these fungicides by major agrochemical companies highlights the commercial and scientific significance of this pyrazole scaffold. The synthetic strategies developed for these commercially important analogs have undoubtedly informed the synthesis of other derivatives, including the 3-iodo variant.

Modern Applications and Significance

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable building block for chemical synthesis. The presence of the iodine atom provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[13] These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring, enabling the rapid generation of diverse molecular libraries for screening in drug discovery and agrochemical research programs. The carboxylic acid group offers another site for derivatization, further expanding the synthetic possibilities.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )
1-Methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.11[16]
3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₅IN₂O₂252.01

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid, while not having a storied discovery history of its own, emerges from a rich field of pyrazole chemistry. Its synthesis is logical and achievable through well-understood chemical transformations. The true value of this compound lies in its potential as a versatile building block for the creation of novel, complex molecules with potential applications in medicine and agriculture. The continued interest in the pyrazole carboxylic acid scaffold ensures that derivatives like the 3-iodo variant will remain important tools for researchers and scientists in the years to come.

References

[2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [13] An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem. (n.d.). Retrieved from [17] Jones oxidation - Sciencemadness Wiki. (2019, July 11). Retrieved from [11] Jones oxidation - Wikipedia. (n.d.). Retrieved from [10] Jones Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [18] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved from The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Retrieved from [12] Jones Oxidation - Chemistry Steps. (n.d.). Retrieved from [3] Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from [9] Jones oxidation - L.S.College, Muzaffarpur. (2020, August 5). Retrieved from [1] A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). Retrieved from [19] Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. (2025, August 5). Retrieved from [8] Synthesis of 1-methylpyrazole-4-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [20] 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). Retrieved from [14] Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (n.d.). Retrieved from [21] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025, March 25). Retrieved from [22] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing. (n.d.). Retrieved from [5] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [23] identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. (n.d.). Retrieved from [24] Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. (2012, July 1). Retrieved from [25] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Retrieved from [26] Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [27] A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. (2024, November 15). Retrieved from [28] Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole | Journal of the American Chemical Society. (n.d.). Retrieved from [6] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Retrieved from [7] Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from Pyrazole iodination - Chemistry Stack Exchange. (2023, August 3). Retrieved from [15] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.). Retrieved from [29] Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (2025, August 9). Retrieved from [16] 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (n.d.). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a pivotal intermediate in the synthesis of i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a pivotal intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a substituted pyrazole ring, makes it a valuable building block for creating complex molecules with specific biological activities.[1] The presence of an iodine atom allows for further functionalization through cross-coupling reactions, a feature highly prized in medicinal chemistry for the development of novel drug candidates.[1] Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of downstream products. This guide provides a comprehensive technical overview of the solubility and stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, offering insights into its behavior in various solvent systems and under different stress conditions.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1]
CAS Number 799835-40-8[1]
Appearance Yellow Solid[1]
Storage Room temperature[1]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability, reaction kinetics, and ease of formulation. The solubility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is dictated by the interplay of its functional groups: the polar carboxylic acid, the moderately polar N-methylpyrazole ring, and the nonpolar but polarizable iodine atom.

Expected Solubility Behavior

Based on the structure, the following solubility profile is anticipated:

  • Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid group is expected to form hydrogen bonds with protic solvents, enhancing solubility. The N-methylpyrazole ring also contributes to polarity. Therefore, moderate to good solubility is expected in solvents like methanol, ethanol, and water, particularly at neutral or basic pH where the carboxylic acid is deprotonated to the more soluble carboxylate salt. Unsubstituted pyrazole-4-carboxylic acid is known to be soluble in polar solvents such as water and alcohols.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. Good solubility is predicted in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds. Acetonitrile is also expected to be a suitable solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the presence of the polar carboxylic acid and the pyrazole ring, solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a reliable method for quantifying the equilibrium solubility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in various solvents.

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

  • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Profile and Degradation Pathways

The stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a critical parameter that influences its storage, handling, and use in synthetic processes. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Stability Characteristics
  • Thermal Stability: Aromatic carboxylic acids generally exhibit good thermal stability.[3] However, decarboxylation can occur at elevated temperatures.[3][4] The presence of the iodine substituent may influence the thermal decomposition profile.

  • Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis.[5] However, the overall stability in aqueous media will be pH-dependent due to the carboxylic acid group. Some pyrazole ester derivatives have shown susceptibility to hydrolysis at basic pH.[6][7]

  • Photostability: Compounds with aromatic and heteroaromatic rings can be susceptible to photodegradation. The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV light, potentially leading to de-iodination and other subsequent reactions.

  • Oxidative Stability: The pyrazole ring is generally resistant to oxidation, but the molecule could be susceptible to strong oxidizing agents.[8] Hypervalent iodine reagents are known oxidants, suggesting the iodine atom in this molecule could be a site for oxidative reactions under certain conditions.[9][10]

Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid under various stress conditions as recommended by ICH guidelines.

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Reflux the sample in water.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically a gradient method) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Logical Flow of a Forced Degradation Study:

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare compound solutions B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolysis A->F G Sample at time points B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Identify Degradants H->I J Elucidate Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow of a forced degradation study.

Conclusion and Recommendations

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block in modern synthetic chemistry. A thorough understanding of its solubility and stability is essential for its effective utilization. This guide provides a framework for assessing these critical properties.

Key Recommendations:

  • Solvent Selection: For synthetic applications, polar aprotic solvents like DMF and acetonitrile are likely to be good choices. For purification by recrystallization, a mixed solvent system of a polar protic solvent (e.g., ethanol) and water could be effective.

  • Storage and Handling: The compound should be stored at room temperature in well-sealed containers, protected from light and moisture to minimize degradation.[1]

  • Formulation Development: The pH-dependent solubility should be a key consideration in the development of aqueous formulations. Buffering the solution to a neutral or slightly basic pH will likely enhance solubility.

  • Analytical Method Development: A stability-indicating HPLC method should be developed and validated using forced degradation samples to ensure accurate quantification of the compound and its potential impurities in future studies.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize the solubility and stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, thereby accelerating the development of new and innovative chemical entities.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. [Link]

  • Selected results for the optimization of decarboxylative iodination conditions. ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Iodine Heterocycles. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • 1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. [Link]

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  • Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. PMC. [Link]

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  • Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination. PubMed. [Link]

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Exploratory

Strategic Derivatization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid: A Gateway to Novel Pharmacophores

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions with biological targets.[3][4] This guide provides an in-depth exploration of the synthetic utility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a highly valuable and versatile starting material for the generation of novel molecular entities. We will dissect the strategic functionalization of its two orthogonal reactive handles: the C3-iodo group, primed for modern cross-coupling reactions, and the C4-carboxylic acid, ready for diversification into amides, esters, and other functionalities. This document serves as a technical playbook for researchers, offering not just protocols, but the underlying strategic rationale for reaction choices, enabling the rapid and efficient development of new pyrazole-based drug candidates.

The Strategic Value of the Pyrazole Scaffold

Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][5] Their success is exemplified by drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various kinase inhibitors in oncology.[2] The ability of the pyrazole ring to serve as a stable platform for three-dimensional substituent display makes it a cornerstone of modern drug design.

The starting material, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, is an ideal building block for library synthesis.[6] Its design offers two distinct points of diversification that can be addressed with high chemoselectivity.

  • The C3-Iodo Group: This functionality is an excellent leaving group for a host of palladium-catalyzed cross-coupling reactions. It allows for the introduction of aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The C4-Carboxylic Acid Group: This handle is readily converted into a vast array of functional groups, most notably amides and esters. Amide formation, in particular, is one of the most frequently used reactions in medicinal chemistry, allowing for the exploration of key interactions with protein backbones and side chains.[7]

Caption: Orthogonal reactive sites on the core scaffold.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The transformation of the C-I bond is the most powerful method for elaborating the pyrazole core. The choice of reaction is dictated by the desired substituent. The following sections detail the key palladium-catalyzed cross-coupling reactions, explaining the rationale behind component selection.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for installing aryl and heteroaryl moieties.[8][9] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9]

Causality of Component Selection:

  • Palladium Pre-catalyst: Pd(dppf)Cl₂ or XPhos Pd G2/G3 are often excellent choices.[10] The dppf ligand provides good stability and activity, while bulky biaryl phosphine ligands like XPhos excel with sterically hindered or electron-rich coupling partners, preventing β-hydride elimination and promoting reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[8] Aqueous Na₂CO₃ or K₂CO₃ are common, cost-effective choices. K₃PO₄ is a stronger base often used for less reactive substrates.[11]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typical to dissolve both the organic-soluble pyrazole and the inorganic base/boronate salt.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically dioxane/water (4:1).[11][12]

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9075-90Classic conditions, good for simple arylboronic acids.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-95Robust catalyst for a wide range of substrates.[12]
XPhos Pd G3K₃PO₄t-BuOH/H₂O8085-98Excellent for heteroaryl and sterically hindered partners.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp)–C(sp²) bonds.[13][14] This reaction is invaluable for generating rigid linkers, accessing further functionalization, or creating precursors for more complex heterocyclic systems.

Causality of Component Selection:

  • Catalyst System: The classic system employs a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[13] The palladium species undergoes oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and act as a solvent.

  • Copper-Free Variants: Concerns over copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free conditions, which often require a stronger base like TBAF or rely on specific palladium/ligand systems.[16]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Direct C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[17] This reaction directly couples an amine with the C3-iodo position, providing access to a critical pharmacophore found in many kinase inhibitors and other therapeutic agents.[18][19]

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or Josiphos are designed to promote the challenging C–N reductive elimination step. Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are often used for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOt-Bu or KHMDS) are most common. The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are standard.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the appropriate ligand (if not using a pre-catalyst) to a dry reaction vessel.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Derivatization of the C4-Carboxylic Acid

Parallel to C3-functionalization, the C4-carboxylic acid provides a robust handle for diversification. These reactions typically employ well-established, reliable chemistry.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Converting the carboxylic acid to an amide is a fundamental step in hit-to-lead and lead optimization campaigns.[7] The choice of coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, and the need to suppress side reactions like racemization.

Causality of Reagent Selection:

  • Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[20] EDC is water-soluble, and its urea byproduct can be washed away, simplifying purification. These are often used with an additive like HOBt or HOAt, which trap the active intermediate as a less reactive but more stable active ester, minimizing side reactions.[21]

  • Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient coupling reagents that form active esters.[20] HATU is particularly effective for coupling sterically hindered acids or poorly nucleophilic amines and is known for its ability to suppress racemization.[21]

  • Base: A non-nucleophilic organic base like DIPEA or TEA is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or TFA salt.[21]

Amide_Coupling_Workflow Start Start: Carboxylic Acid + Amine Decision1 Is amine or acid sterically hindered or poorly reactive? Start->Decision1 HATU Use HATU + DIPEA in DMF/DCM Decision1->HATU Yes EDC Use EDC/HOBt + DIPEA in DMF/DCM Decision1->EDC No End Purify Product HATU->End EDC->End

Caption: Decision workflow for amide coupling reagent selection.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Dissolve 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (or a C3-functionalized derivative) (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Add the amine (1.1 equiv) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Add the coupling reagent HATU (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by flash column chromatography or preparative HPLC.

Fischer Esterification: A Classic Transformation

Esterification is a straightforward method to modify the carboxylic acid, often used to improve cell permeability or to serve as a protecting group. The Fischer esterification is a classic, acid-catalyzed method.[22]

Experimental Protocol: General Procedure for Fischer Esterification

  • Suspend 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops, or p-TsOH).

  • Heat the mixture to reflux for 4-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer, concentrate, and purify as needed.

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid represents a strategically designed molecular scaffold that offers chemists two orthogonal points for rapid and diverse functionalization. By leveraging modern palladium-catalyzed cross-coupling reactions at the C3-position and robust, traditional transformations at the C4-carboxylic acid, researchers can efficiently generate large libraries of novel compounds. The methodologies and strategic insights provided in this guide are intended to empower drug discovery professionals to fully exploit the potential of this versatile building block in the quest for new and effective therapeutic agents.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (Source: vertexaisearch.cloud.google.com)
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Source: MDPI)
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pharmacological Significance of Pyrazole and its Derivatives.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (Source: PubMed)
  • Pyrazole and its Derivatives: Chemistry and Biological Importance. (Source: N/A)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)
  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. (Source: MySkinRecipes)
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (Source: Arkivoc)
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. (Source: Wikipedia)
  • Buchwald-Hartwig Amination. (Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides)
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (Source: N/A)
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (Source: N/A)
  • Heck reaction. (Source: Wikipedia)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Amide bond formation: beyond the myth of coupling reagents. (Source: Luxembourg Bio Technologies)
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Sonogashira Coupling. (Source: Organic Chemistry Portal)
  • Sonogashira Coupling. (Source: Chemistry LibreTexts)
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  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF.
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  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxyl
  • Suzuki-Miyaura Coupling. (Source: Organic Synthesis)
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  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid in Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold remains a cornerstone pharmacophore, present in a m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold remains a cornerstone pharmacophore, present in a multitude of blockbuster drugs and next-generation crop protection agents.[1][2] Its value lies in its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions with biological targets. Within this privileged class of heterocycles, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 799835-40-8) has emerged as a particularly strategic and versatile building block for synthetic chemists.[3]

This guide provides an in-depth exploration of the synthetic utility of this reagent, focusing on its application in key bond-forming reactions. The molecule's design is inherently strategic:

  • The N-methylated pyrazole core provides a stable, defined regioisomeric structure, preventing tautomerization and offering a predictable vector for substituent orientation.

  • The iodide at the C3 position serves as an excellent synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo or chloro counterparts.[4]

  • The carboxylic acid at the C4 position is a crucial functional group for generating diversity. It is the primary site for amide bond formation, a key linkage in many biologically active molecules, and can also be used to modulate solubility and pharmacokinetic properties.[5]

This document will provide detailed, field-tested protocols for leveraging these functionalities, explain the causality behind experimental choices, and offer insights into reaction mechanisms and optimization strategies.

PART I: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The C-I bond of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is primed for oxidative addition to a Pd(0) center, initiating the catalytic cycles of several powerful cross-coupling reactions.[6] However, the presence of the free carboxylic acid presents a potential complication. The acidic proton can react with the basic reagents typically required for these couplings, potentially neutralizing them and inhibiting the reaction. Furthermore, the carboxylate anion could potentially coordinate to the palladium center, interfering with the catalytic cycle.

Therefore, a common and often necessary strategy is the protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the cross-coupling reaction. This strategy prevents undesirable acid-base reactions and ensures efficient catalytic turnover. The ester can then be hydrolyzed post-coupling to reveal the free carboxylic acid if desired.[7][8]

Workflow for C3-Functionalization via Cross-Coupling

The general workflow involves an initial esterification step, followed by the cross-coupling reaction, and an optional final hydrolysis.

G cluster_0 Preparation cluster_1 C-C & C-N Bond Formation cluster_2 Final Product Generation Start 3-Iodo-1-methyl-1H- pyrazole-4-carboxylic acid Ester Esterification (e.g., SOCl₂, MeOH) Start->Ester Intermediate Ethyl 3-iodo-1-methyl-1H- pyrazole-4-carboxylate Ester->Intermediate Coupling Cross-Coupling Reaction Intermediate->Coupling Coupled_Ester C3-Coupled Ester Product Coupling->Coupled_Ester Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Sonogashira Sonogashira (Terminal Alkyne) Buchwald Buchwald-Hartwig (Amine) Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Coupled_Ester->Hydrolysis Final_Acid Final C3-Functionalized Carboxylic Acid Hydrolysis->Final_Acid

Caption: General workflow for C3-functionalization.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Pyrazoles

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl and heteroaryl structures.[9][10] For our substrate, this allows the introduction of a wide range of aryl or heteroaryl groups at the C3 position.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for halo-pyrazoles and offers rapid reaction times.[11][12]

  • Materials:

    • Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Microwave reaction vial with stir bar

  • Procedure:

    • To a microwave reaction vial, add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (e.g., 0.5 mmol, 140 mg), the corresponding arylboronic acid (e.g., 0.6 mmol), and K₂CO₃ (e.g., 1.0 mmol, 138 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.025 mmol, 29 mg).

    • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-40 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazole-4-carboxylate product.

Causality and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates (e.g., sterically hindered boronic acids or heteroaryl halides), more advanced catalyst systems like [Pd(dppf)Cl₂] or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may provide superior results.[13][14]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid in the transmetalation step.[12] The choice and stoichiometry of the base can significantly impact yield.

  • Solvent: A mixed aqueous/organic solvent system is standard, as it facilitates the dissolution of both the organic substrates and the inorganic base.[15]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition Ar-Pd(II)L₂(Ar') Ar-Pd(II)L₂(Ar') Ar-Pd(II)L₂(I)->Ar-Pd(II)L₂(Ar') Transmetalation Ar-Pd(II)L₂(Ar')->Pd(0)L₂ Reductive Elimination Product Ar-Ar' Ar-Pd(II)L₂(Ar')->Product Ar'B(OH)₂ Ar'-B(OH)₂ + Base Ar'B(OH)₂->Ar-Pd(II)L₂(I) Ar-I Ar-I Ar-I->Pd(0)L₂

Caption: Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Synthesis of Alkynyl Pyrazoles

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between our iodo-pyrazole and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[4][16]

Protocol 2: Copper-Free Sonogashira Coupling of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

This protocol avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[2][17]

  • Materials:

    • Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Terminal Alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (e.g., 1.0 mmol, 280 mg) and PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 14 mg).

    • Add anhydrous THF (5 mL) and the amine base (e.g., TEA, 2.0 mmol, 0.28 mL).

    • Stir the mixture for 5 minutes at room temperature.

    • Add the terminal alkyne (e.g., 1.2 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium salts.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 3-alkynyl-1-methyl-1H-pyrazole-4-carboxylate.

Causality and Optimization:

  • Copper-Free Conditions: While traditional Sonogashira protocols use a Cu(I) co-catalyst (e.g., CuI), copper-free methods are often preferred to prevent the formation of diacetylene byproducts from Glaser coupling.[1][18] The reaction may require slightly higher temperatures or longer reaction times without copper.

  • Base: The amine base (TEA or DIPEA) serves a dual purpose: it acts as a solvent and deprotonates the terminal alkyne to form the reactive acetylide species.[6]

  • Catalyst: PdCl₂(PPh₃)₂ is a common and effective pre-catalyst. The active Pd(0) species is generated in situ.

Buchwald-Hartwig Amination: Synthesis of Aminopyrazoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of our iodo-pyrazole with a wide variety of primary and secondary amines.[4][19] This reaction is of paramount importance in pharmaceutical synthesis.[20]

Protocol 3: Buchwald-Hartwig Amination of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

This protocol utilizes a modern, highly active catalyst system suitable for heteroaryl halides.

  • Materials:

    • Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • Xantphos (4-5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 9.2 mg), Xantphos (e.g., 0.025 mmol, 14.5 mg), and Cs₂CO₃ (e.g., 0.75 mmol, 244 mg).

    • Add anhydrous toluene (5 mL).

    • Add ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (e.g., 0.5 mmol, 140 mg) and the amine (e.g., 0.6 mmol).

    • Seal the tube and heat the reaction mixture with vigorous stirring at 90-110 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL), filter through Celite, and concentrate the filtrate.

    • Purify the residue by flash column chromatography to obtain the desired 3-amino-1-methyl-1H-pyrazole-4-carboxylate product.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos, XPhos, or SPhos are known to promote the crucial reductive elimination step and prevent catalyst decomposition.[13][16][21] Xantphos is a bidentate ligand with a large natural bite angle, which is often effective for coupling with heteroaryl halides.[4]

  • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ is often a good choice, although sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can also be effective depending on the specific amine substrate.[22]

  • Catalyst Precursor: Pd₂(dba)₃ is a common Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced to Pd(0) in situ.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition Ar-Pd(II)L₂(NR₂) Ar-Pd(II)L₂(NR₂) Ar-Pd(II)L₂(I)->Ar-Pd(II)L₂(NR₂) Amine Coordination & Deprotonation Ar-Pd(II)L₂(NR₂)->Pd(0)L₂ Reductive Elimination Product Ar-NR₂ Ar-Pd(II)L₂(NR₂)->Product HNR₂ R₂NH + Base HNR₂->Ar-Pd(II)L₂(I) Ar-I Ar-I Ar-I->Pd(0)L₂

Caption: Buchwald-Hartwig amination catalytic cycle.

PART II: Amide Bond Formation at the C4-Position

The formation of an amide bond from the C4-carboxylic acid is arguably the most common and vital application of this building block, directly leading to the synthesis of countless active pharmaceutical ingredients (APIs) and agrochemicals, such as the fungicide Isopyrazam.[1][5][8] This transformation involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Protocol 4: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that is effective even for sterically hindered or electronically deactivated amines and acids.[23][24]

  • Materials:

    • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

    • Amine (primary or secondary) (1.1-1.2 equiv)

    • HATU (1.1-1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 1.0 mmol, 252 mg) and the chosen anhydrous solvent (e.g., DMF, 10 mL).

    • Add the amine (e.g., 1.1 mmol) and DIPEA (e.g., 2.0 mmol, 0.35 mL). Stir the solution for 5 minutes at room temperature.

    • In a separate flask, dissolve HATU (e.g., 1.1 mmol, 418 mg) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 5% aqueous citric acid solution (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Causality and Optimization:

  • Activating Agent: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is readily attacked by the amine.[24] For less challenging couplings, other reagents like T3P (Propylphosphonic Anhydride) or carbodiimides such as EDC (in combination with HOBt) can be more economical choices.[23][25]

  • Base: A non-nucleophilic organic base like DIPEA is essential to neutralize the hexafluorophosphate salt of HATU and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[26]

  • Solvent: Aprotic polar solvents like DMF or DCM are typically used as they effectively dissolve the reagents without interfering with the reaction.

Data Summary Tables

Table 1: Representative Conditions for C3 Cross-Coupling of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O100-120 (MW)0.25-0.7Good-Excellent
Suzuki-Miyaura Pd(dppf)Cl₂ (3)-K₃PO₄ (2.0)Dioxane/H₂O80-1004-12Good-Excellent
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-3)-TEA (2.0-3.0)THF / DMF60-704-12Good-Excellent
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4-5)Cs₂CO₃ (1.5)Toluene90-11012-24Good-Excellent

Table 2: Common Reagents for Amide Bond Formation

Activating ReagentAdditiveBaseKey Advantages
HATU NoneDIPEA, TEAHigh efficiency, good for hindered substrates, low racemization.[24]
EDC HOBt, OxymaDIPEA, TEAWater-soluble byproducts, economical. HOBt/Oxyma suppresses side reactions.[23]
T3P® NonePyridine, TEAHigh reactivity, clean reaction, byproducts are water-soluble.[25]
SOCl₂ / (COCl)₂ cat. DMFPyridine, TEAForms highly reactive acyl chloride, very inexpensive. Requires handling of corrosive reagents.

References

  • AERU. (n.d.). Isopyrazam (Ref: SYN 520453). University of Hertfordshire. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Kłossowski, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2865-2875.
  • Niknam, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925.
  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). Isopyrazam. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2022). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 24(3), 1166-1175.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kłossowski, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2865-2875.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Li, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Cee, V. J., et al. (2009). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 131(24), 8392-8401.
  • Organic Reactions Wiki. (n.d.). Sonogashira Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2017). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2267-2278.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Khan, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dalton Transactions. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Retrieved from [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved from [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • PubMed. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • National Institutes of Health. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Pharmaceutical Development

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of clinically successful drugs.[1][2] This guide details the utility of this specific, bifunctional building block, which features two distinct and orthogonally reactive sites: a C3-iodo group amenable to transition-metal-catalyzed cross-coupling reactions and a C4-carboxylic acid ready for amide bond formation. We present detailed protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as standard amidation procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals with a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4][5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets, particularly protein kinases.[7][8]

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is an exceptionally valuable building block for constructing diverse chemical libraries for drug discovery.[9] Its design offers two key points of diversification:

  • The C3-Iodo Group: This serves as a versatile handle for introducing molecular complexity through various palladium- or copper-catalyzed cross-coupling reactions. This allows for the facile installation of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for tuning a compound's potency, selectivity, and pharmacokinetic profile.[9][10]

  • The C4-Carboxylic Acid Group: This functional group is primed for the formation of amide bonds, one of the most common linkages in pharmaceuticals. It allows for the exploration of a vast chemical space by coupling with a wide range of primary and secondary amines, enabling structure-activity relationship (SAR) studies aimed at optimizing target engagement and cellular activity.[11][12]

Physicochemical Properties and Synthesis Overview

A general synthetic approach to N-methylated pyrazole carboxylic acids involves the cyclization of a suitably functionalized precursor with methylhydrazine, followed by hydrolysis of an ester group to yield the final carboxylic acid.[13][14]

Table 1: Physicochemical Data

Property Value
CAS Number 6647-98-9
Molecular Formula C₅H₅IN₂O₂
Molecular Weight 252.01 g/mol [9][15]
Appearance Off-white to yellow solid

| Purity | ≥97% (Typical) |

Note: Data sourced from typical supplier specifications.

Application Protocols I: Functionalization via the C3-Iodo Group

The carbon-iodine bond is highly reactive in transition-metal-catalyzed reactions, providing a robust platform for C-C and C-N bond formation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[16][17] This reaction couples the iodopyrazole with an organoboron reagent (boronic acid or ester) under basic conditions.[16] The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[17]

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Materials:

    • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid (or its methyl/ethyl ester to prevent potential side reactions with the acidic proton) (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

    • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk tube or microwave vial, add the iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₂CO₃ (2.5 equiv).[10]

    • Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M.

    • Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / Ligand Base Solvent Temperature (°C) Reference
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 60-100 [10][18]
Pd(PPh₃)₄ Cs₂CO₃ DME/H₂O 90 (Microwave) [19]

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 |[16] |

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Iodopyrazole, Boronic Acid, Base, Catalyst & Ligand B Seal Vessel & Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Heat at 80-100°C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Perform Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an efficient method for linking terminal alkynes to aryl halides, a transformation widely used in the synthesis of pharmaceuticals and organic materials.[20] The reaction is catalyzed by a combination of palladium and copper(I) complexes.[21][22] The copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[21]

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

  • Materials:

    • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

    • Terminal Alkyne (1.2 - 1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

    • Copper(I) Iodide (CuI) (4-10 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[21]

    • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 equiv).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C) Reference
PdCl₂(PPh₃)₂ CuI TEA THF/DMF 50-80 [21]
Pd(PPh₃)₄ CuI DIPEA Acetonitrile 60 [23]

| Pd on Alumina | Cu₂O on Alumina | - | THF/DMA | 75-80 |[24] |

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Iodopyrazole, Pd Catalyst & CuI B Add Anhydrous Solvent & Base A->B C Add Terminal Alkyne Dropwise B->C D Heat at 50-70°C C->D E Monitor by TLC D->E F Cool & Filter through Celite E->F G Perform Aqueous Wash F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I

Sonogashira Coupling Experimental Workflow
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[25][26][27] This reaction couples aryl halides with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and ensuring high catalytic activity.[28]

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

  • Materials:

    • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv)

    • Primary or Secondary Amine (1.1 - 1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(OAc)₂ (2-5 mol%)

    • Xantphos, BINAP, or other suitable biarylphosphine ligand (4-10 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the iodopyrazole ester (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry Schlenk tube.[28]

    • Add the anhydrous solvent (e.g., toluene).

    • Add the amine (1.2 equiv).

    • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

    • Monitor the reaction progress by LC-MS (typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • If desired, the ester can be saponified in a subsequent step to yield the carboxylic acid.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temperature (°C) Reference
Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 80-110 [28]
Pd(OAc)₂ BINAP NaOtBu Dioxane 100 [28]

| Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | >80 (Microwave) |[29] |

Application Protocols II: Functionalization via the C4-Carboxylic Acid

The carboxylic acid moiety is a versatile handle for introducing a wide range of substituents, most commonly through the formation of robust amide bonds.

Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[30]

Protocol 4: Standard Amide Coupling

  • Materials:

    • 3-Aryl/Alkynyl-1-methyl-1H-pyrazole-4-carboxylic acid (from previous steps) (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1.1 - 1.5 equiv)

    • Hydroxybenzotriazole (HOBt) or other additive (if using EDC) (1.1 - 1.5 equiv)

    • DIPEA or TEA (2.0 - 3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 equiv) and the base (e.g., DIPEA, 2.5 equiv).

    • Stir the mixture at room temperature for 10-20 minutes to form the activated ester.

    • Add the desired amine (1.1 equiv) to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by flash column chromatography or recrystallization.

Table 5: Common Reagents for Amide Bond Formation

Coupling Reagent Additive Base Common Solvents Notes
EDC HOBt DIPEA, TEA DCM, DMF Classic, cost-effective method. HOBt suppresses side reactions.
HATU - DIPEA, TEA DMF, NMP Highly efficient, rapid coupling with low epimerization.
TiCl₄ - Pyridine Pyridine Mediates direct condensation.[31]

| DPDTC | - | - | Neat/CDCl₃ | For one-pot thioester formation followed by amidation.[32] |

Amide_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification A Dissolve Pyrazole Acid in Anhydrous Solvent B Add Coupling Reagent & Base A->B C Stir for 10-20 min B->C D Add Amine C->D E Stir at Room Temp (2-12h) D->E F Monitor by TLC/LC-MS E->F G Dilute & Perform Aqueous Washes F->G H Dry & Concentrate G->H I Purify Product H->I

Amide Bond Formation Experimental Workflow

Application in Kinase Inhibitor Design: A Strategic Synthesis

The true power of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid lies in the sequential application of the protocols described above to rapidly build complex molecules. Many kinase inhibitors feature a central heterocyclic core (the pyrazole) substituted with an aryl or heteroaryl group (installed via Suzuki coupling) and an amide side chain that forms key hydrogen bonds in the ATP-binding site.[10][33][34]

The following workflow illustrates a common strategy for synthesizing a library of potential kinase inhibitors.

Kinase_Inhibitor_Strategy Start 3-Iodo-1-methyl-1H- pyrazole-4-carboxylic acid Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Amide Amide Formation (Protocol 4) Suzuki->Amide End Final Kinase Inhibitor Candidate Amide->End Boronic_Acids Library of Arylboronic Acids Boronic_Acids->Suzuki Amines Library of Primary/Secondary Amines Amines->Amide

Strategic Synthesis of a Pyrazole-Based Kinase Inhibitor

This two-step diversification strategy allows for the systematic exploration of two distinct regions of chemical space. The Suzuki coupling modifies the "selectivity pocket" of the target kinase, while the amide formation explores interactions within the "hinge region" or solvent-exposed front pocket.

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a powerful and versatile building block for pharmaceutical research. Its bifunctional nature permits selective and sequential functionalization, enabling the rapid and efficient synthesis of diverse compound libraries. The robust protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and amidation reactions provided herein serve as a solid foundation for medicinal chemists to construct novel chemical entities for a wide range of therapeutic targets, particularly in the ever-expanding field of protein kinase inhibitors.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • MySkinRecipes. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available from: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Available from: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PubMed. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Available from: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • PubMed. Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Available from: [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubMed. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]

  • ResearchGate. Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available from: [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Dove Medical Press. EGFR inhibitors synthesis and biological assessment. Available from: [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

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Method

Application Notes and Protocols for Suzuki Coupling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This ap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and expert insights for the Suzuki coupling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The presence of both a reactive iodo-substituent and a carboxylic acid functionality on the pyrazole ring presents unique challenges and opportunities that will be addressed herein. Aryl pyrazoles are a well-recognized class of heterocyclic compounds found in several commercially available drugs, making their synthesis a significant area of research.[3]

The primary challenge in the Suzuki coupling of this substrate is the presence of the acidic carboxylic acid proton. This functional group can potentially interfere with the catalytic cycle in several ways. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium center and deactivate the catalyst.[4] Furthermore, the solubility of the carboxylate salt in the organic solvent system can be limited, hindering reaction kinetics. This guide will explore two primary strategies to address these challenges: direct coupling of the free carboxylic acid under optimized conditions and a protecting group strategy involving the corresponding methyl ester.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. A general understanding of this mechanism is crucial for rational protocol design and troubleshooting.[3]

Suzuki_Mechanism cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D R2-B(OR)3- E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2 Protocol1_Workflow Start Combine Reagents Degas Degas Mixture Start->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification Workup->Purify End Characterize Product Purify->End

Figure 2: General experimental workflow for the direct Suzuki coupling protocol.

Materials
  • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/H₂O, DMF/H₂O)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • To a Schlenk flask or microwave vial, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). For microwave-assisted reactions, irradiate at a set temperature (e.g., 100-140 °C) for a shorter duration (15-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to protonate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Protecting Group Strategy - Coupling of Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

To circumvent the potential issues associated with the free carboxylic acid, a protecting group strategy is highly recommended. [5][6]The methyl ester is a common and effective choice, which can be readily removed post-coupling via saponification.

Synthesis of Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
  • Suspend 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in methanol.

  • Cool the mixture to 0 °C and add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Suzuki Coupling of the Methyl Ester

The Suzuki coupling of the methyl ester follows a similar procedure to Protocol 1, with adjustments to the base and workup.

Step-by-Step Procedure
  • Follow steps 1-5 from Protocol 1, using methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate as the starting material. A slightly milder base such as K₂CO₃ or Na₂CO₃ can often be employed. [7]2. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude methyl ester product by flash column chromatography.

Deprotection (Saponification)
  • Dissolve the purified methyl ester in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the residue with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration or extract with an organic solvent.

  • Dry the product to yield the final 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the yield and reaction time. The following table summarizes typical conditions reported for the Suzuki coupling of related iodo- and bromo-pyrazoles, providing a starting point for optimization.

Catalyst (mol%)Ligand (if any)Base (equiv)Solvent SystemTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O90Good[8]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80Good to Excellent[9]
XPhos Pd G2 (3)-K₂CO₃ (2)EtOH/H₂OMW, 135Good to Excellent[8]
Pd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O100Good[10]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Inappropriate base or solvent; Low temperature.Use a pre-catalyst (e.g., XPhos Pd G2); Switch to a stronger base (K₃PO₄, Cs₂CO₃); Use a solvent system known to be effective (e.g., dioxane/water); Increase the reaction temperature.
Dehalogenation The C-I bond is cleaved without coupling.Use a less reactive halide (bromo- or chloro-pyrazole if available); Optimize the reaction conditions to favor coupling over dehalogenation (e.g., lower temperature, different ligand). For some N-heterocycles, protection of a ring nitrogen can suppress dehalogenation. [11]
Homocoupling Boronic acid couples with itself.Ensure proper degassing of solvents and inert atmosphere to minimize oxygen, which can promote homocoupling.
Decarboxylation Loss of the CO₂ group from the pyrazole ring.This is more likely under harsh conditions. Consider using milder bases and lower reaction temperatures. Decarbonylative couplings are also a known reaction class for carboxylic acids. [12]

Conclusion

The Suzuki-Miyaura coupling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a powerful method for the synthesis of novel 3-aryl-pyrazole derivatives. The presence of the carboxylic acid group necessitates careful consideration of the reaction conditions. While direct coupling is feasible with appropriate optimization, a protecting group strategy offers a more robust and often higher-yielding approach. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]

  • Reddit discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry. Retrieved from [Link]

  • YouTube video on protecting groups for carboxylic acids. (2020). Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Cankař, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(10), 2543. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Gooßen, L. J., et al. (2014). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 50(83), 12472-12475. Retrieved from [Link]

  • Szostak, M., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 21(15), 6095–6100. Retrieved from [Link]

  • Mori, S., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(25), 9757–9760. Retrieved from [Link]

  • Szostak, M., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 21(15), 6095–6100. Retrieved from [Link]

  • Timári, G., et al. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 66(35), 7171-7180. Retrieved from [Link]

  • ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • Humphrey, J. M., et al. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 2(11), 1573–1575. Retrieved from [Link]

  • Kysil, V., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(23), 5779-5788. Retrieved from [Link]

  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Retrieved from [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Retrieved from [Link]

  • Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10459-10465. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2][3][4][5] Their prevalence stems from their ability to engage in a variety of biological interactions, acting as "biologically privileged" scaffolds.[1] The introduction of an alkynyl moiety onto the pyrazole ring via the Sonogashira cross-coupling reaction unlocks a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.[6][7] This powerful carbon-carbon bond-forming reaction allows for the coupling of terminal alkynes with aryl or vinyl halides under mild conditions, making it an indispensable tool for creating complex molecular architectures.[6][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Sonogashira cross-coupling reactions with a particular focus on 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Mechanistic Insights: The Synergistic Dance of Palladium and Copper

The Sonogashira reaction proceeds through two interconnected catalytic cycles, orchestrated by palladium and a copper(I) co-catalyst.[8][10][11] Understanding these cycles is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivative. This step forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide.[8][10] This species is the activated form of the alkyne.

  • Transmetalation: The crucial step where the two cycles intersect is transmetalation. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[10][12]

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product CuI Cu(I) Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR, Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Regenerates Co-catalyst Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

This section outlines a detailed, step-by-step methodology for the Sonogashira cross-coupling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivative≥95%VariousEnsure purity, as impurities can inhibit the catalyst.
Terminal Alkyne≥98%VariousPurify if necessary, especially if prone to oligomerization.
PdCl₂(PPh₃)₂Catalyst GradeVariousA common and reliable palladium source.
Copper(I) Iodide (CuI)≥98%VariousUse a fresh bottle; CuI can degrade over time.[14]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)AnhydrousVariousMust be anhydrous and freshly distilled.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)AnhydrousVariousDegas thoroughly before use to remove oxygen.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Celite®---VariousFor filtration of the catalyst.
Schlenk Flask or Sealed Vial------For maintaining an inert atmosphere.
Magnetic Stirrer and Stir Bar---------
Inert Gas (Argon or Nitrogen)High Purity------
Reaction Setup and Execution Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Flame-dry Schlenk flask under vacuum. B Backfill with inert gas (Ar or N₂). A->B C Add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid deriv. (1.0 eq). B->C D Add PdCl₂(PPh₃)₂ (2-5 mol%). C->D E Add CuI (4-10 mol%). D->E F Add anhydrous, degassed solvent (e.g., THF). E->F G Add anhydrous base (e.g., TEA, 2-3 eq). F->G H Add terminal alkyne (1.1-1.5 eq) dropwise. G->H I Stir at room temperature or heat as required (e.g., 50-80 °C). H->I J Monitor progress by TLC or LC-MS. I->J K Cool to room temperature. J->K L Dilute with ethyl acetate. K->L M Filter through Celite® to remove catalyst. L->M N Wash with sat. aq. NH₄Cl and brine. M->N O Dry organic layer (Na₂SO₄ or MgSO₄). N->O P Concentrate under reduced pressure. O->P Q Purify by flash column chromatography. P->Q

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivative (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[11]

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or DMF, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Stir the resulting mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via a syringe.

  • Reaction: Stir the reaction at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium and copper catalysts.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrazole derivative.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst. - Poor quality of reagents. - Insufficiently inert atmosphere. - Low reaction temperature.- Use fresh, high-purity catalysts and reagents.[14] - Ensure rigorous degassing of the solvent and maintain a positive pressure of inert gas.[14] - Incrementally increase the reaction temperature.[15] - Consider using a more active palladium precatalyst or ligand.[10]
Formation of Alkyne Homocoupling (Glaser Coupling) Product - Presence of oxygen. - High concentration of copper catalyst.- Ensure the reaction is performed under strictly anaerobic conditions.[8][14] - Consider a "copper-free" Sonogashira protocol.[8][14] - Add the alkyne slowly to the reaction mixture.[16]
Decomposition of Catalyst (Formation of Palladium Black) - High reaction temperature. - Impurities in the reagents or solvent. - Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[14][17]- Lower the reaction temperature. - Use purified reagents and high-purity, anhydrous solvents. - Screen alternative solvents such as DMF or toluene.
Dehalogenation of the Pyrazole Starting Material - Certain bases can promote this side reaction. - The N-H proton of unprotected pyrazoles can interfere.- Screen milder bases such as K₂CO₃ or Cs₂CO₃. - If applicable, protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc or EtOEt).[18][19][20]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid derivatives with various terminal alkynes. Note that yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.

Alkyne Substrate Pd Catalyst (mol%) CuI (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEA (3)DMF6085-95
1-HexynePd(PPh₃)₄ (3)6DIPEA (2.5)THF5070-85
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2.5)5TEA (3)Toluene8080-90
Propargyl alcoholPd(PPh₃)₄ (4)8TEA (3)DMF/H₂O (4:1)RT65-80

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of novel 3-alkynyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can successfully employ this reaction to generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful implementation of this powerful synthetic transformation.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 3, 2026, from [Link]

  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 3, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 3, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters - ACS Publications. (2024, July 18). Retrieved January 3, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 3, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 3, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Retrieved January 3, 2026, from [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate. (2023, May 8). Retrieved January 3, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 3, 2026, from [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025, March 3). Retrieved January 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved January 3, 2026, from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015, February 23). Retrieved January 3, 2026, from [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (2011, February 2). Retrieved January 3, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 3, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 3, 2026, from [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23). Retrieved January 3, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 3, 2026, from [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube. (2025, September 24). Retrieved January 3, 2026, from [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Introduction: A Pivotal Building Block in Modern Fungicide Discovery In the landscape of modern crop protection, the pyrazole carboxamide scaffold has emerged as a cornerstone for the development of highly effective fung...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Modern Fungicide Discovery

In the landscape of modern crop protection, the pyrazole carboxamide scaffold has emerged as a cornerstone for the development of highly effective fungicides. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of agrochemicals that target cellular respiration in pathogenic fungi.[1][2][3] Within this field, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid stands out as a strategic and versatile intermediate. Its structure combines the essential 1-methyl-pyrazole-4-carboxylic acid core, known to be vital for binding to the SDH enzyme complex, with a synthetically powerful iodine substituent at the 3-position.[4]

The iodine atom is not merely a placeholder; it is a key functional handle that allows for extensive synthetic diversification through a variety of cross-coupling reactions.[4][5] This capability enables research and development teams to rapidly generate large libraries of novel analogues, facilitating the exploration of structure-activity relationships (SAR) and the optimization of fungicidal potency, spectrum, and plant-systemic properties. This guide provides an in-depth look at the application of this key intermediate, complete with detailed synthetic protocols for its incorporation into potential SDHI fungicide candidates.

Key Properties of the Core Intermediate
PropertyValueSource
Chemical Name 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acidInternal
Molecular Formula C₅H₅IN₂O₂[4]
Molecular Weight 265.01 g/mol [4]
Primary Application Synthetic intermediate for agrochemicals and pharmaceuticals[4]
Key Functional Groups Carboxylic Acid, Pyrazole Ring, C-I BondInternal

The Scientific Rationale: Targeting Fungal Respiration

SDHI fungicides disrupt the fungal life cycle by targeting Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, effectively halting ATP production and leading to the death of the fungal pathogen.[2][3] The pyrazole carboxamide structure is exceptionally well-suited for interacting with this target site, making intermediates like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid highly valuable.

SDHI_Mechanism cluster_pathway Normal Fungal Respiration TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain (ETC) SDH->ETC donates e- to ATP ATP Production (Energy) ETC->ATP Death Fungal Cell Death Fungicide Pyrazole Carboxamide (SDHI Fungicide) Fungicide->SDH INHIBITS

Caption: Mechanism of Action for SDHI Fungicides.

Synthetic Workflow: From Core Intermediate to Diversified Candidates

The primary synthetic utility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is its conversion into a diverse array of pyrazole carboxamides. This is typically achieved through a two-stage process:

  • Amide Bond Formation: The carboxylic acid is first activated and then coupled with a selected aniline derivative, which forms the other half of the final fungicide.

  • Diversification via Cross-Coupling: The iodine atom at the 3-position serves as an anchor point for introducing new chemical moieties via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[5]

This workflow allows for systematic modification at two key positions, enabling a thorough exploration of the chemical space around the core pharmacophore.

Caption: General Synthetic Workflow.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and scientists. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of N-(Aryl)-3-iodo-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the foundational amide coupling reaction. The carboxylic acid is first converted to a more reactive acyl chloride intermediate, which is then reacted in situ with a representative aniline (e.g., 2-chloroaniline) to form the target carboxamide.

Materials:

  • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • 2-Chloroaniline

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 10 mL per 1 g of acid). Stir the suspension magnetically.

  • Acyl Chloride Formation: Cool the flask in an ice bath to 0 °C. Add a catalytic drop of anhydrous DMF. Then, add thionyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes.

    • Causality Note: The conversion to the acyl chloride is necessary to activate the carboxyl group, making it highly electrophilic and susceptible to nucleophilic attack by the weakly basic aniline nitrogen.[6] DMF acts as a catalyst for this transformation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by TLC or by observing the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: Once the conversion is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and DCM. The resulting crude acyl chloride is a yellow-to-brown solid or oil.

  • Amide Coupling Setup: Re-dissolve the crude acyl chloride in fresh anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Addition of Aniline and Base: In a separate flask, dissolve 2-chloroaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amide bond formation, driving the reaction to completion.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until completion is confirmed by TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-chlorophenyl)-3-iodo-1-methyl-1H-pyrazole-4-carboxamide.

Protocol 2: Diversification via Sonogashira Cross-Coupling

This protocol demonstrates how the 3-iodo group on the pyrazole ring can be functionalized, showcasing its value for creating chemical diversity. A terminal alkyne (e.g., phenylacetylene) is coupled to the pyrazole core using a palladium and copper catalyst system.[5]

Materials:

  • N-(Aryl)-3-iodo-1-methyl-1H-pyrazole-4-carboxamide (from Protocol 1)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane

  • Anhydrous, degassed base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 3-iodo-pyrazole carboxamide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

    • Causality Note: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves Pd(0) species, which are highly sensitive to oxygen. An inert atmosphere is critical to prevent catalyst deactivation.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (or Dioxane) and Triethylamine (approx. 3:1 v/v) via cannula or syringe. Stir to dissolve the solids.

  • Substrate Addition: Add phenylacetylene (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in DCM or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel to yield the desired 3-(phenylethynyl)-pyrazole carboxamide derivative.

Conclusion

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is more than just an intermediate; it is a strategic tool for innovation in agrochemical synthesis. Its structure provides a direct route to the potent pyrazole carboxamide core while the 3-iodo position offers a gateway for extensive chemical exploration. The protocols outlined above provide a fundamental framework for leveraging this building block to construct and diversify novel SDHI fungicide candidates, ultimately contributing to the development of more effective and resilient crop protection solutions.

References

  • Anonymous. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Anonymous. (n.d.). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety.
  • Anonymous. (2023, August 2).
  • Anonymous. (n.d.). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
  • Anonymous. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes.
  • Anonymous. (2024, August 1). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors.
  • Anonymous. (n.d.). Pyrazole carboxanilide fungicides and use.
  • Anonymous. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Anonymous. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Anonymous. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Anonymous. (n.d.).

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Application

Application Notes &amp; Protocols: Strategic N-Protection of Bromo-1H-pyrazole Derivatives for Advanced Synthesis

Abstract 3-Bromo-1H-pyrazole and its derivatives are cornerstone building blocks in contemporary drug discovery and materials science, primarily serving as versatile precursors for cross-coupling reactions. However, the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1H-pyrazole and its derivatives are cornerstone building blocks in contemporary drug discovery and materials science, primarily serving as versatile precursors for cross-coupling reactions. However, the acidic N-H proton of the pyrazole ring can interfere with these transformations, necessitating a robust protection strategy. This guide provides an in-depth analysis of common N-protection methodologies, focusing on the tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups. We present validated, step-by-step protocols, discuss the causality behind experimental choices, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Strategic Imperative for N-Protection

The 3-bromo-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently utilized to construct complex molecular architectures via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The presence of the free N-H group can lead to several complications in these reactions:

  • Deprotonation: The acidic proton (pKa ≈ 19.8) can be abstracted by bases used in the coupling reaction, leading to the formation of a pyrazolate anion.[1] This can alter the electronic properties of the substrate and potentially chelate the metal catalyst, inhibiting its activity.

  • Side Reactions: The nucleophilic pyrazole nitrogen can compete with the desired coupling partners, leading to undesired N-arylation or other side products.

  • Solubility Issues: The free N-H allows for hydrogen bonding, which can decrease solubility in common organic solvents used for cross-coupling.

Therefore, masking the N-H proton with a suitable protecting group is a critical preliminary step. An ideal protecting group should be:

  • Easy to install in high yield and with predictable regioselectivity.

  • Stable to the conditions of the intended downstream reactions (e.g., organometallic reagents, basic or acidic conditions).

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

A significant challenge in pyrazole chemistry is regioselectivity . Alkylation or acylation of an unsymmetrically substituted pyrazole can occur at either the N1 or N2 position, often yielding a mixture of isomers.[2] The choice of protecting group, base, and solvent can significantly influence this ratio. For 3-bromo-1H-pyrazole, protection generally favors the N1 position due to steric hindrance from the C3-bromo substituent.

Selecting the Optimal Protecting Group: A Comparative Overview

The choice of protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. Below, we discuss three widely used protecting groups with distinct stability profiles.

Protecting GroupAbbreviationKey Stability CharacteristicsCommon Deprotection Method(s)
tert-ButoxycarbonylBocStable to hydrogenation and many basic conditions. Labile to strong acids.Trifluoroacetic acid (TFA); NaBH4 in EtOH.[3][4]
p-MethoxybenzylPMBStable to a wide range of non-oxidative conditions. More acid-labile than a standard benzyl group.Oxidative cleavage (DDQ, CAN); Strong acid (TFA).[5]
2-(Trimethylsilyl)ethoxymethylSEMRobustly stable to a wide range of conditions, including many nucleophiles and bases.Fluoride sources (TBAF); Lewis or Brønsted acids.[6][7]

Experimental Protocols & Mechanistic Insights

The following protocols provide detailed, step-by-step procedures for the N-protection of the model substrate, 3-bromo-1H-pyrazole.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and ease of removal under acidic conditions.

Causality & Rationale: The reaction proceeds via nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base like triethylamine (TEA) or a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to deprotonate the pyrazole, increasing its nucleophilicity without competing for the Boc₂O. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.[8][9][10]

Workflow for N-Boc Protection of 3-Bromo-1H-Pyrazole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-bromo-1H-pyrazole and TEA in DCM B Add Boc₂O dropwise at 0°C to rt A->B Inert Atmosphere C Stir for 2-4 hours B->C D Monitor by TLC C->D E Quench with H₂O D->E Reaction Complete F Extract with DCM E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for Boc protection of 3-bromo-1H-pyrazole.

Materials & Reagents

Reagent Formula MW Mmol Equivalents Amount
3-Bromo-1H-pyrazole C₃H₃BrN₂ 146.97 10.0 1.0 1.47 g
Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅ 218.25 12.0 1.2 2.62 g
Triethylamine (TEA) C₆H₁₅N 101.19 15.0 1.5 2.1 mL

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Step-by-Step Procedure

  • To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1H-pyrazole (1.47 g, 10.0 mmol) and dichloromethane (50 mL).

  • Stir the solution until the pyrazole is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material should have a low Rf, while the product will be higher up the plate.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford tert-butyl 3-bromo-1H-pyrazole-1-carboxylate as a colorless oil.

Protocol 2: N-PMB Protection

The p-methoxybenzyl (PMB) group is a versatile protecting group, stable to many conditions but readily cleaved by oxidation.[11][12][13]

Causality & Rationale: This reaction is a classic Williamson ether synthesis-type N-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the pyrazole, forming the sodium pyrazolate salt.[12] This highly nucleophilic anion then displaces the bromide from PMB-Br in an Sₙ2 reaction. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the pyrazolate anion.

Materials & Reagents

Reagent Formula MW Mmol Equivalents Amount
3-Bromo-1H-pyrazole C₃H₃BrN₂ 146.97 10.0 1.0 1.47 g
Sodium Hydride (60% in oil) NaH 24.00 11.0 1.1 0.44 g
p-Methoxybenzyl bromide (PMB-Br) C₈H₉BrO 201.06 10.5 1.05 2.11 g

| Anhydrous DMF | C₃H₇NO | 73.09 | - | - | 40 mL |

Step-by-Step Procedure

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (20 mL) to the flask and cool to 0°C.

  • Dissolve 3-bromo-1H-pyrazole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the mixture at 0°C for 30 minutes. Cessation of H₂ gas evolution indicates complete formation of the pyrazolate.

  • Add p-methoxybenzyl bromide (2.11 g, 10.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation: Monitor by TLC (3:1 Hexanes:Ethyl Acetate).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0°C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of 10% to 25% ethyl acetate in hexanes) to yield 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole.

Protocol 3: N-SEM Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers exceptional stability across a broad pH range and is orthogonal to many other protecting groups.[6]

Causality & Rationale: Similar to the PMB protection, this protocol uses NaH to generate the nucleophilic pyrazolate. SEM-Cl is the electrophile. The reaction is driven by the formation of a stable C-N bond and NaCl salt. Tetrahydrofuran (THF) is a suitable aprotic solvent for this transformation.

General Scheme for N-Protection of 3-Bromo-1H-pyrazole

G cluster_products Protected Products start 3-Bromo-1H-pyrazole Boc_prod N-Boc Protected start->Boc_prod Boc₂O, Base DCM PMB_prod N-PMB Protected start->PMB_prod PMB-Br, NaH DMF SEM_prod N-SEM Protected start->SEM_prod SEM-Cl, NaH THF

Caption: Reaction pathways for N-protection of 3-bromo-1H-pyrazole.

Materials & Reagents

Reagent Formula MW Mmol Equivalents Amount
3-Bromo-1H-pyrazole C₃H₃BrN₂ 146.97 10.0 1.0 1.47 g
Sodium Hydride (60% in oil) NaH 24.00 11.0 1.1 0.44 g
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) C₆H₁₅ClOSi 166.72 11.0 1.1 1.95 mL

| Anhydrous THF | C₄H₈O | 72.11 | - | - | 50 mL |

Step-by-Step Procedure

  • Prepare the sodium pyrazolate from 3-bromo-1H-pyrazole and NaH in anhydrous THF at 0°C as described in Protocol 2, steps 1-5.

  • Add SEM-Cl (1.95 mL, 11.0 mmol) dropwise to the pyrazolate suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation: Monitor by TLC (9:1 Hexanes:Ethyl Acetate).

  • Quench the reaction by the slow addition of water (15 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (eluting with a gradient of 2% to 10% ethyl acetate in hexanes) to obtain 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Deprotection Strategies

The utility of a protecting group is defined by its ease of removal.

  • Boc Deprotection: The Boc group is typically removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM at room temperature. Alternatively, a milder, selective method using sodium borohydride in ethanol can be employed, which is useful if other acid-sensitive groups are present.[3][4][14]

  • PMB Deprotection: The PMB group can be cleaved oxidatively with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5] It can also be removed under strongly acidic conditions, such as with TFA, often requiring heating.[15][16]

  • SEM Deprotection: The SEM group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[17] Acidic conditions, such as HCl in ethanol, are also effective.[6]

Conclusion

The strategic N-protection of 3-bromo-1H-pyrazole is a critical enabling step for its successful use in cross-coupling reactions and other complex synthetic transformations. The choice between Boc, PMB, and SEM protecting groups should be made based on the planned synthetic sequence, considering the stability of the protecting group towards upcoming reaction conditions and the orthogonality of its deprotection. The detailed, validated protocols provided herein offer researchers reliable methods to implement these crucial transformations, paving the way for the efficient synthesis of novel chemical entities.

References

Method

The Strategic Utility of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two ad...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." A vast number of approved drugs, targeting a wide array of diseases, incorporate this core structure, underscoring its significance in the development of novel therapeutics. The strategic functionalization of the pyrazole ring is a key aspect of harnessing its full potential. In this context, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures with tailored biological activities.

The presence of an iodine atom at the 3-position of the pyrazole ring is of paramount importance. This halogen serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions facilitate the introduction of diverse aryl, heteroaryl, and alkynyl moieties, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. Furthermore, the carboxylic acid group at the 4-position provides a convenient point for amide bond formation, a common linkage in many biologically active compounds, or for serving as a bioisostere for other functional groups.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry. It is intended to be a practical resource for researchers engaged in the design and synthesis of novel drug candidates.

Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid: A Detailed Protocol

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a plausible and efficient synthetic route.

Protocol 1: Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Materials:

  • 1-methyl-1H-pyrazole-4-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Initiation of Reaction: Slowly add trifluoroacetic acid (TFA) (0.2 eq) to the reaction mixture at room temperature. The addition of a strong acid catalyst is crucial for the electrophilic iodination of the pyrazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is essential for the iodination of the electron-rich pyrazole ring.

  • Trifluoroacetic acid (TFA): The strong acid catalyst activates the NIS, making it a more potent iodinating agent, and facilitates the electrophilic substitution reaction on the pyrazole core.

  • Sodium thiosulfate wash: This step is critical for removing any residual iodine from the reaction mixture, which could otherwise contaminate the final product.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. Its strategic functionalization allows for the rapid generation of compound libraries for screening against various therapeutic targets.

Application 1: Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold is a well-established core for the design of potent and selective kinase inhibitors. 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid provides an excellent starting point for the synthesis of novel kinase inhibitors, particularly through the introduction of various substituents at the 3-position via cross-coupling reactions.

A notable target in this area is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator of inflammatory signaling. The development of IRAK4 inhibitors is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

This protocol describes the synthesis of a 3-aryl pyrazole derivative, a common motif in kinase inhibitors, followed by amide coupling.

Materials:

  • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Thionyl chloride (SOCl₂)

  • Amine (e.g., ammonia or a primary amine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.0 eq).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 2: Amide Formation

  • Acid Chloride Formation: In a separate flask, suspend the 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid in DCM and add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours.

  • Amidation: In another flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final 3-aryl-1-methyl-1H-pyrazole-4-carboxamide derivative.

Data Presentation: Representative Kinase Inhibitory Activity

Compound IDR Group at Position 3Target KinaseIC₅₀ (nM)
PZ-001 4-MethoxyphenylIRAK450
PZ-002 3-PyridylIRAK475
PZ-003 4-FluorophenylIRAK445

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis of 3-Aryl Pyrazole Carboxamide Start 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) Start->Suzuki Intermediate 3-Aryl-1-methyl-1H-pyrazole-4-carboxylic acid Suzuki->Intermediate Amidation Amide Formation (SOCl₂, Amine, TEA) Intermediate->Amidation Final_Product 3-Aryl-1-methyl-1H-pyrazole-4-carboxamide Amidation->Final_Product

Caption: Synthetic workflow for a kinase inhibitor analog.

Application 2: Development of Anti-inflammatory and Anticancer Agents

The pyrazole nucleus is a common feature in a number of anti-inflammatory and anticancer drugs. The ability to readily diversify the 3-position of the pyrazole ring of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid makes it an attractive scaffold for the development of novel agents in these therapeutic areas. For instance, the introduction of specific aryl or heteroaryl groups can lead to compounds with potent inhibitory activity against enzymes such as cyclooxygenase (COX) or various protein kinases implicated in cancer progression.

This protocol details the synthesis of a 3-alkynyl pyrazole derivative, a structural motif that can be further elaborated or may itself possess biological activity.

Materials:

  • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a mixture of DMF and TEA.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the solution.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 3-alkynyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Visualization of Signaling Pathway Modulation

G cluster_pathway Inhibition of Inflammatory Signaling Ligand Inflammatory Stimulus Receptor Receptor (e.g., TLR) Ligand->Receptor IRAK4 IRAK4 Receptor->IRAK4 Downstream Downstream Signaling IRAK4->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Pyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 inhibition by pyrazole derivatives.

Conclusion

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a strategically important building block in medicinal chemistry. Its facile functionalization through robust and high-yielding cross-coupling reactions provides a powerful platform for the synthesis of diverse compound libraries. The protocols and application notes provided herein offer a practical guide for researchers to leverage the potential of this versatile scaffold in the discovery and development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The continued exploration of derivatives from this starting material is expected to yield promising new drug candidates in the future.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid - MySkinRecipes. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole deriv
Application

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis and subsequent in vitro evaluation of pyrazole-carboxamide derivatives as potent inhibitors of carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and subsequent in vitro evaluation of pyrazole-carboxamide derivatives as potent inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their critical involvement in a multitude of physiological and pathological processes, including pH homeostasis, respiration, and tumorigenesis, establishes them as significant therapeutic targets.[1][3][4] Pyrazole-containing compounds, particularly those with a carboxamide moiety, have emerged as a promising class of CA inhibitors.[5][6] This document provides a detailed narrative on the synthetic strategies, step-by-step experimental protocols, and robust bio-assay methodologies for identifying and characterizing novel pyrazole-carboxamide based CA inhibitors.

Introduction: The Therapeutic Potential of Pyrazole-Carboxamides as CA Inhibitors

The pyrazole scaffold is a privileged five-membered nitrogen-containing heterocycle frequently found in bioactive molecules and pharmaceuticals.[5][7][8] Its unique structural and electronic properties allow for diverse substitutions, enabling fine-tuning of its pharmacological profile. When combined with a carboxamide functional group, the resulting pyrazole-carboxamide core structure has demonstrated significant inhibitory activity against various carbonic anhydrase isoforms.[9][10] The development of isoform-selective CA inhibitors is a key objective in drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][4] This guide offers the foundational knowledge and practical protocols for the synthesis of a diverse library of pyrazole-carboxamide derivatives and the subsequent evaluation of their inhibitory potency against carbonic anhydrases.

Synthetic Strategies and Protocols for Pyrazole-Carboxamides

The most prevalent and versatile approach for the synthesis of 1H-pyrazole-5-carboxamide derivatives involves a two-stage strategy: the initial construction of the pyrazole ring system bearing a carboxylic acid or ester functionality, followed by an amide coupling reaction with a desired amine.[11] This method allows for late-stage diversification, enabling the generation of a broad library of analogs from a common pyrazole intermediate.[11]

General Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process beginning with the formation of the core pyrazole ring, followed by functional group manipulations to yield the final carboxamide product.

G A 1,3-Dicarbonyl Compound (e.g., β-ketoester) C Pyrazole-carboxylate Ester A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative (R-NHNH₂) B->C D Pyrazole-carboxylic Acid C->D Ester Hydrolysis F Pyrazole-carboxamide D->F Amide Coupling E Amine (R'-NH₂) E->F

Caption: General workflow for the synthesis of pyrazole-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate via Knorr Cyclization

This protocol outlines the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[11] The regioselectivity of this reaction can be influenced by the substituents on both reactants and the chosen reaction conditions.[11]

  • Objective: To synthesize an ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate.

  • Materials:

    • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

    • β-ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the hydrazine derivative (1.0 eq) in ethanol to a concentration of approximately 0.2 M.[11]

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[11]

    • At room temperature, add the β-ketoester (1.0 eq) dropwise to the stirring solution.[11]

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Pyrazole-carboxylate Ester to Pyrazole-carboxylic Acid

This protocol details the saponification of the ester to the corresponding carboxylic acid, a crucial intermediate for the subsequent amide bond formation.[11]

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

  • Materials:

    • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent)

    • 1M Hydrochloric acid (HCl) solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.[11]

    • Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.

    • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Amide Coupling to Synthesize Pyrazole-carboxamides

This protocol describes the formation of the amide bond between the pyrazole-carboxylic acid and a primary or secondary amine using a standard coupling agent.

  • Objective: To synthesize a 1,3-disubstituted-N-substituted-1H-pyrazole-5-carboxamide.

  • Materials:

    • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[12]

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)[12]

    • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution.[12]

    • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.[12]

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.[12]

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization.[12]

In Vitro Evaluation of Carbonic Anhydrase Inhibition

A widely used and robust method for screening CA inhibitors is a colorimetric assay based on the enzyme's esterase activity.[1][4] In this assay, CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of a test compound.[1]

Inhibitor Screening Workflow

The screening process involves preparing the necessary reagents, incubating the enzyme with potential inhibitors, initiating the reaction, and measuring the enzymatic activity.

G A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Setup (Blank, Max Activity, Test Compound, Positive Control) A->B C Enzyme-Inhibitor Pre-incubation B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (Absorbance at 400-405 nm) D->E F Data Analysis (% Inhibition, IC₅₀ Determination) E->F

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Assay Protocol
  • Objective: To determine the inhibitory potency (IC₅₀) of synthesized pyrazole-carboxamides against carbonic anhydrase.

  • Materials and Reagents:

    • Human or bovine erythrocyte Carbonic Anhydrase (e.g., from Sigma-Aldrich)[1]

    • p-Nitrophenyl acetate (p-NPA) (substrate)[1]

    • Synthesized pyrazole-carboxamides (test compounds)

    • Acetazolamide (positive control inhibitor)[3][13]

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[1]

    • DMSO or acetonitrile (for dissolving substrate and compounds)[1]

    • 96-well clear, flat-bottom microplate[1]

    • Microplate reader capable of kinetic measurements at 400-405 nm[1]

  • Reagent Preparation:

    • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[1]

    • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[1]

    • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1]

    • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[1]

    • Inhibitor Stock Solutions: Prepare stock solutions of test compounds and acetazolamide in DMSO (e.g., 10 mM).

  • Assay Procedure (in a 96-well plate):

    • Plate Setup (in triplicate): [1]

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.

    • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/DMSO solutions to the appropriate wells as detailed above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[1]

    • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Maximum Activity)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of pyrazole-carboxamide derivatives are highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Analysis of published data reveals key SAR trends that can guide the design of more potent and selective inhibitors.

Compound SeriesKey Structural FeatureshCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)Reference
Pyrazole-carboxamides with sulfonamide moietyVaried substitutions on the phenyl ring of the carboxamide0.063–3.368 µM0.007–4.235 µM-[5]
3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamidesPresence of a 2-hydroxyaryl group at the 3-position of the pyrazole--Potent inhibition, some better than Acetazolamide (Kᵢ = 25.8 nM)[9]
Pyrazolo[4,3-c]pyridine SulfonamidesFused pyrazolopyridine core with a sulfonamide group58.8–8010 nMModerate to low activity79.6–907.5 nM[14]
Pyrazole-tethered sulfamoyl phenyl benzamidesBenzamide linker between the pyrazole and sulfonamide moietiesSelective for mtCA 1-3 over hCA I, IISelective for mtCA 1-3 over hCA I, II-[6]

Note: Kᵢ values represent the inhibition constant. A lower Kᵢ value indicates a more potent inhibitor. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

The presence of a sulfonamide group is a common feature in many potent CA inhibitors, as it coordinates to the zinc ion in the enzyme's active site.[5] The substitution pattern on the pyrazole ring and the nature of the group attached to the carboxamide nitrogen play a crucial role in determining the interactions with amino acid residues lining the active site, thereby influencing potency and isoform selectivity.[9][15]

Conclusion

This application note provides a comprehensive framework for the rational design, synthesis, and biological evaluation of pyrazole-carboxamides as carbonic anhydrase inhibitors. The detailed protocols and workflows are designed to be readily implemented in a research setting, facilitating the discovery of novel and potent CA inhibitors for various therapeutic applications. The provided SAR insights serve as a valuable guide for the structural optimization of lead compounds to achieve enhanced potency and desired isoform selectivity.

References

Method

Application Notes and Protocols for the Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Esters

Abstract This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole-4-carboxylic acid ethyl esters, a critical scaffold in medicinal chemistry and drug discovery. We delve int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole-4-carboxylic acid ethyl esters, a critical scaffold in medicinal chemistry and drug discovery. We delve into the most prevalent and robust synthetic strategies, including the classical Knorr pyrazole synthesis, multicomponent reactions, and methods employing activated precursors. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of Pyrazole-4-Carboxylic Acid Ethyl Esters

The pyrazole nucleus is a cornerstone in the architecture of numerous biologically active compounds.[1] Specifically, pyrazole-4-carboxylic acid esters serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory, antitumor, antimicrobial, and anticancer agents.[1] Their prevalence in drug discovery underscores the need for efficient, scalable, and versatile synthetic methodologies. This guide will explore several field-proven protocols, offering a comparative analysis to aid researchers in selecting the optimal approach for their specific synthetic targets.

Key Synthetic Strategies

The construction of the pyrazole ring system to afford the desired 4-carboxy ester functionality can be achieved through several strategic disconnections. The most common and reliable methods are detailed below.

The Knorr Pyrazole Synthesis and its Modern Variants

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Knorr in 1883.[2][3] This (3+2) cyclocondensation is a robust and straightforward method for accessing polysubstituted pyrazoles.[4][5]

Mechanism: The reaction proceeds via the initial formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine. Subsequent intramolecular condensation of the remaining amino group with the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[6][7]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) imine Imine/Enamine Intermediate 1_3_dicarbonyl->imine Condensation hydrazine Hydrazine Derivative hydrazine->imine cyclic_intermediate Cyclic Hemiaminal imine->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole-4-carboxylic Acid Ethyl Ester cyclic_intermediate->pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomers.[2][3] However, for the synthesis of pyrazole-4-carboxylic acid ethyl esters from symmetrical or appropriately biased precursors, this can be a highly efficient route.

Multicomponent Reactions (MCRs): A Green and Efficient Approach

One-pot multicomponent reactions have gained significant traction due to their operational simplicity, atom economy, and often environmentally benign nature.[8] For the synthesis of pyrazole-4-carboxylic acid ethyl esters, a common MCR involves the reaction of an aldehyde, ethyl acetoacetate, and a hydrazine derivative.[1]

Causality: This approach leverages a cascade of reactions within a single vessel. Typically, the reaction is initiated by a Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization. The use of catalysts, such as magnetic ionic liquids, can further enhance reaction rates and facilitate product purification.[1]

Synthesis from Activated Precursors

Specialized starting materials can provide a more direct and often highly regioselective route to the target compounds.

The reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate is a highly effective method for producing ethyl 5-aminopyrazole-4-carboxylate.[9][10] While this yields an amino-substituted pyrazole, it is a valuable precursor that can be further modified. The ethoxy group acts as an excellent leaving group, facilitating the cyclization with the bifunctional hydrazine.

The Vilsmeier-Haack reaction provides an alternative pathway, often starting from hydrazones of active methylene compounds.[11] Treatment of a suitable hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a pyrazole-4-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified.[1] This method offers a different synthetic disconnection and can be advantageous for accessing specific substitution patterns.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment.

Protocol 1: Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a one-pot synthesis utilizing a magnetic ionic liquid as a recyclable catalyst.[1]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Benzaldehyde (10 mmol)

  • Phenylhydrazine (10 mmol)

  • 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen (flow)

  • Isopropanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and freshly prepared [bmim][FeCl4] (1.5 mmol).

  • Introduce a gentle flow of oxygen into the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Separate the magnetic ionic liquid catalyst using a strong magnet. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford the pure ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate.

Expected Yield: 75-92%[1]

Protocol 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate from Ethyl 2-formyl-3-oxopropanoate

This protocol is based on the cyclocondensation of a pre-formed 1,3-dicarbonyl equivalent with hydrazine.[12]

Materials:

  • Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde) (192 mmol)

  • Hydrazine hydrate (193 mmol)

  • Ethanol (150 mL)

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (6.2 g, 193 mmol) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.

Expected Yield: 72.4%[12]

Data Summary

ProtocolKey ReactantsCatalyst/SolventReaction TimeYield (%)Reference
1 Ethyl acetoacetate, Aldehyde, Hydrazine[bmim][FeCl4] / O2 (flow)Varies (TLC)75-92[1]
2 Ethyl 2-formyl-3-oxopropanoate, Hydrazine hydrateEthanol17 hours72.4[12]

Mechanistic Visualizations

MCR_Mechanism Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Product Aldehyde->Knoevenagel_Adduct EAA Ethyl Acetoacetate EAA->Knoevenagel_Adduct Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Pyrazole Cyclized_Intermediate->Product Aromatization

Caption: Multicomponent Reaction Pathway.

Conclusion

The synthesis of pyrazole-4-carboxylic acid ethyl esters can be accomplished through a variety of robust and adaptable methods. The classical Knorr synthesis remains a fundamental approach, while modern multicomponent reactions offer significant advantages in terms of efficiency and sustainability. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The protocols and insights provided herein serve as a valuable resource for chemists engaged in the synthesis of these important heterocyclic motifs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (n.d.).
  • Ethyl pyrazole-4-carboxylate synthesis - ChemicalBook. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • synthesis of pyrazoles - YouTube. (2019, January 19).
  • Ethyl 3-amino-4-pyrazolecarboxylate synthesis - ChemicalBook. (n.d.).
  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. (n.d.).
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (2025, August 7).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).

Sources

Application

Metal complex formation with pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthesis and Application of Metal Complexes with Pyrazole-4-Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Metal Complexes with Pyrazole-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive resource on the coordination chemistry of pyrazole-4-carboxylic acid and its derivatives. As versatile building blocks, these ligands offer a unique combination of a rigid pyrazole ring and a flexible carboxylic acid group, enabling the construction of a vast array of metal complexes with tunable properties. We will explore the fundamental principles of their coordination, provide detailed protocols for synthesis and characterization, and discuss their applications in catalysis, materials science, and medicine.

The Unique Appeal of Pyrazole-4-Carboxylic Acid Ligands

Pyrazole-4-carboxylic acid (H₂pzca) and its derivatives are exceptional ligands in coordination chemistry. Their power lies in the synergistic interplay between the N-heterocyclic pyrazole ring and the carboxylate functional group.[1] This bifunctionality allows them to act as robust linkers, bridging metal centers to form structures of varying dimensionality, from simple mononuclear complexes to intricate three-dimensional metal-organic frameworks (MOFs).[2][3]

The key features that make these ligands so attractive are:

  • Versatile Coordination Sites: The two nitrogen atoms of the pyrazole ring and the two oxygen atoms of the carboxylate group provide multiple points for metal coordination.

  • Structural Rigidity and Tunability: The pyrazole ring provides a rigid backbone, which is crucial for creating predictable and stable framework structures.[4] Furthermore, the ring can be easily functionalized with different substituents to fine-tune the electronic and steric properties of the ligand, thereby influencing the final properties of the metal complex.

  • Hydrogen Bonding Capabilities: The N-H group of the pyrazole ring can act as a hydrogen bond donor, which plays a significant role in stabilizing the resulting supramolecular structures through inter-ligand interactions.[5]

These characteristics have positioned pyrazole-4-carboxylic acid-based MOFs as multifaceted materials with significant potential in sensing, catalysis, drug delivery, and luminescence.[3][4]

Coordination Chemistry: From Simple Complexes to 3D Frameworks

The coordination behavior of pyrazole-4-carboxylate ligands is remarkably diverse. The deprotonated carboxylate group can bind to metal ions in a monodentate, bidentate chelating, or bridging fashion. Simultaneously, the pyrazole ring's nitrogen atoms can coordinate to metal centers, leading to a variety of structural motifs. This versatility allows for the rational design of metal complexes with specific dimensionalities and topologies.[2][6]

Commonly observed structures include:

  • 0D Mononuclear Complexes: The ligand coordinates to a single metal center, often with solvent molecules completing the coordination sphere.[2]

  • 1D Coordination Polymers: Ligands bridge metal centers in a linear fashion, forming infinite chains.[1]

  • 2D Layered Structures: Metal ions are linked by the ligands to form extended sheets or layers.[6]

  • 3D Metal-Organic Frameworks (MOFs): The ligands connect metal ions or clusters in all three dimensions, creating porous, crystalline materials.[2]

The final structure is influenced by several factors, including the choice of metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of ancillary ligands.[6]

Caption: Logical flow from ligand and metal ion to diverse structural dimensionalities.

Application Note: Synthesis of a Pyrazole-4-Carboxylate Metal-Organic Framework

This section provides a generalized protocol for the synthesis of a metal-organic framework using a pyrazole-4-carboxylic acid derivative. The solvothermal method is frequently employed as it facilitates the crystallization of high-quality materials.[6]

Protocol: Solvothermal Synthesis of a Cu(II)-based MOF

Rationale: The solvothermal method utilizes elevated temperatures and pressures to increase the solubility of reactants and promote the growth of single crystals. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to coordinate with metal ions, influencing crystal formation.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1H-Pyrazole-4-carboxylic acid (H₂pzca)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Screw-capped glass vials (20 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of 1H-pyrazole-4-carboxylic acid in 10 mL of DMF.

    • Expert Insight: The metal-to-ligand ratio is a critical parameter. A 1:1 ratio is a good starting point, but optimization may be required to obtain the desired phase.[7]

  • Sonication: Place the vial in an ultrasonic bath for 10 minutes to ensure complete dissolution and a homogeneous mixture.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Causality: The slow heating ramp and extended reaction time are crucial for promoting the growth of well-defined crystals rather than amorphous precipitates.

  • Cooling: Allow the oven to cool down slowly to room temperature over a period of 24 hours. Blue, crystalline solids should be visible at the bottom of the vial.

  • Product Isolation and Washing:

    • Decant the mother liquor carefully.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently shake to wash the crystals.

    • Pellet the crystals by centrifugation (e.g., 8000 rpm for 5 minutes) and decant the supernatant. Repeat this DMF wash step three times to remove any unreacted starting materials trapped within the pores.[8]

    • Perform a final wash with a more volatile solvent like ethanol to facilitate drying.

  • Drying: Collect the crystals by vacuum filtration and dry them under vacuum at 60 °C for 12 hours.

Synthesis_Workflow Start Dissolve Reactants (Metal Salt + Ligand) in DMF Sonicate Ultrasonication (10 min) Start->Sonicate Heat Solvothermal Reaction (120°C, 48h) Sonicate->Heat Cool Slow Cooling (24h) Heat->Cool Isolate Isolate Crystals (Decant) Cool->Isolate Wash_DMF Wash with fresh DMF (3x) Isolate->Wash_DMF Wash_EtOH Solvent Exchange (Ethanol) Wash_DMF->Wash_EtOH Dry Dry under Vacuum (60°C, 12h) Wash_EtOH->Dry End Pure MOF Product Dry->End

Caption: General workflow for the solvothermal synthesis and purification of a MOF.

Application Note: Essential Characterization Techniques

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized metal complexes. Each technique provides a piece of the puzzle, and together they offer a complete picture of the material.

Self-Validating Protocol: The combination of PXRD and elemental analysis serves as a primary validation system. The experimental PXRD pattern must match the pattern simulated from the single-crystal X-ray diffraction data to confirm phase purity, while elemental analysis validates the chemical composition.

TechniquePurposeProtocol Summary / Key Insights
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise atomic arrangement, bond lengths, bond angles, and overall crystal structure.Carefully select a well-formed, defect-free crystal under a microscope. Mount it on a goniometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion). Solve and refine the structure using appropriate software. This is the definitive method for structural elucidation.[2][6]
Powder X-ray Diffraction (PXRD) To verify the phase purity of the bulk sample and confirm its crystallinity.Grind a small amount of the bulk crystalline sample into a fine powder. The experimental PXRD pattern should be compared with the pattern simulated from the SCXRD data. A good match confirms that the bulk material is the same as the single crystal analyzed.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the ligand to the metal center.Compare the IR spectrum of the complex with that of the free ligand. A shift in the stretching frequencies of the carboxylate group (C=O and C-O bands) and the pyrazole N-H/C=N bands indicates coordination to the metal ion.[6]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the complex and quantify the amount of coordinated or guest solvent molecules.Heat the sample under an inert atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min). Weight loss at lower temperatures (< 200 °C) typically corresponds to the removal of guest/coordinated solvent molecules. The decomposition temperature indicates the thermal stability of the framework.[10]
Elemental Analysis (C, H, N) To determine the elemental composition and confirm the empirical formula of the complex.The experimental weight percentages of carbon, hydrogen, and nitrogen should match the calculated values based on the proposed chemical formula derived from SCXRD and TGA data.[7]

Applications and Functional Properties

The unique structural features of metal complexes derived from pyrazole-4-carboxylic acid lead to a wide range of functional applications.

  • Catalysis: The presence of accessible metal sites and functional groups within the framework can be exploited for catalysis. For instance, some cobalt and cadmium complexes have shown excellent activity for oxygen evolution reactions (OER) and oxygen reduction reactions (ORR).[2] Zirconium-based MOFs have demonstrated good conversion in Mannich catalytic reactions.[4]

  • Luminescence and Sensing: Many lanthanide and d¹⁰ metal complexes exhibit fluorescence.[2] This property can be harnessed for chemical sensing, where the luminescence intensity changes upon interaction with specific analytes.

  • Gas Storage and Separation: The porous nature of MOFs makes them promising candidates for storing gases like hydrogen and carbon dioxide. The specific chemical environment of the pores can also be tailored for selective gas separation.[4][11]

  • Magnetic Properties: The arrangement of metal ions and the nature of the bridging ligands can lead to interesting magnetic phenomena, such as antiferromagnetic interactions.[6]

  • Biological Activity: Metal complexes have shown significant potential as therapeutic agents. Pyrazole-based complexes of copper, zinc, and other metals have been investigated for their antimicrobial, antifungal, and anticancer activities.[7][10][12] The metal ion can play a crucial role in the biological activity, binding to proteins or enzymes in biological systems.[10]

References

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07172j]
  • Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. [URL: https://journals.sagepub.com/doi/10.1177/17475198231183323]
  • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. [URL: https://www.researchgate.net/publication/329971988_Two_commonly-encountered_pyrazole-carboxylate_coordination_modes_involving_inter-ligand_hydrogen_bonding]
  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Padua. [URL: https://www.tesionline.
  • Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. ResearchGate. [URL: https://www.researchgate.net/publication/324424759_Synthesis_and_characterization_of_copper_nickel_cobalt_zinc_complexes_with_4-nitro-3-pyrazolecarboxylic_acid_ligand]
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09532]
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8621178/]
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001085452300295X]
  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [URL: https://www.researchgate.
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. ResearchGate. [URL: https://www.researchgate.
  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. American Chemical Society. [URL: https://www.acs.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [URL: https://www.protocols.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c02693]
  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ta/d4ta01185a]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 799835-40-8).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 799835-40-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The presence of a carboxylic acid, an iodo-substituent, and the pyrazole core presents unique purification challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My initial purity is low, and Thin-Layer Chromatography (TLC) shows multiple spots. How do I identify the impurities and select a primary purification method?

Answer:

Multiple spots on a TLC plate are a common issue, indicating the presence of unreacted starting materials, byproducts, or regioisomers.[1] Identifying these impurities is the first step toward an effective purification strategy.

Causality & Identification:

  • Unreacted Starting Materials: Co-spot your crude reaction mixture with the starting pyrazole and iodinating agent on the same TLC plate. If any impurity spots match the Rf values of the starting materials, you have identified them.

  • Regioisomers: The synthesis of substituted pyrazoles can often generate a mixture of regioisomers.[2] For example, the isomeric 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a likely impurity. These often have very similar polarities, making separation challenging.

  • Byproducts: Potential byproducts could include de-iodinated material (1-methyl-1H-pyrazole-4-carboxylic acid) or di-iodinated species, depending on the reaction conditions.

Recommended Purification Strategy:

Given the acidic nature of your target compound, a combination of acid-base extraction followed by either column chromatography or recrystallization is the most robust approach.

  • Acid-Base Extraction: This is a highly effective first-pass purification to separate your carboxylic acid from any neutral or basic impurities. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral impurities remain in the organic layer and are washed away. Re-acidification of the aqueous layer precipitates your purified product.

  • Column Chromatography: This is the most powerful technique for separating compounds with close polarities, such as regioisomers.[1]

  • Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization is an excellent final polishing step to achieve high crystalline purity.[3]

Question 2: I am trying to perform a recrystallization, but my compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when your compound precipitates from the solution as a liquid phase because the solution is still supersaturated at a temperature above the compound's melting point.[3] This is common with compounds that have relatively low melting points or when the solution cools too quickly.

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent in small portions until the oil redissolves completely. This lowers the saturation point, allowing crystallization to occur at a lower temperature.[3]

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature as slowly as possible. Using an insulated container (like a beaker of hot water or a dewar flask) can promote the gradual cooling needed for proper crystal lattice formation.[3]

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or mixed-solvent systems. A good approach is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until persistent turbidity is observed.[3]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal ("seed crystal") to the cooled, supersaturated solution can induce crystallization by providing a nucleation point.[3]

Question 3: My purified product is a yellow or brownish solid. How can I decolorize it?

Answer:

A persistent color in your product typically indicates the presence of highly conjugated, colored impurities or slight degradation, which can sometimes occur with iodine-containing compounds.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve your colored compound in a suitable hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal and swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. Immediately filter the hot solution through a pad of Celite® or fluted filter paper to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.[1]

  • Recrystallization: Often, the colored impurities are present in trace amounts and will remain in the mother liquor during a careful recrystallization, leaving you with purer, less colored crystals.[1]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short column ("plug") of silica gel. The highly polar or colored impurities may be retained on the silica, while your product elutes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification methods for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid?

The most effective methods are acid-base extraction, column chromatography, and recrystallization. The choice depends on the nature and quantity of the impurities. A multi-step approach, such as an initial acid-base extraction followed by recrystallization, often yields the best results.

Q2: Which solvent systems are recommended for column chromatography?

A gradient of ethyl acetate in hexanes is a standard choice for pyrazoles.[1] Given the carboxylic acid moiety, your compound is quite polar. You may need to add a small amount of a more polar solvent like methanol or acetic acid to the eluent to ensure good mobility and prevent streaking on the column.

Impurity Polarity Recommended Starting Eluent System Notes
Non-polar20-30% Ethyl Acetate / HexanesGood for separating less polar byproducts.
Moderately Polar50-70% Ethyl Acetate / HexanesLikely range for eluting the product.
Very Polar (e.g., regioisomers)90-100% Ethyl Acetate, potentially with 1-5% MethanolFor closely related, highly polar impurities.
Acidic Compound TailingAdd 0.5-1% Acetic Acid to the eluent systemHelps to suppress deprotonation on the silica surface, leading to sharper peaks.

Always determine the optimal solvent system using TLC before running the column. An ideal Rf value for the product is between 0.3 and 0.4.[1]

Q3: What solvents should I try for recrystallization?

The choice of solvent is critical and depends on the principle that the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.

Solvent Type Examples Suitability
Protic SolventsEthanol, Methanol, Isopropanol, WaterOften good for polar compounds with hydrogen bonding capability like carboxylic acids.[3]
Aprotic Polar SolventsAcetone, Ethyl AcetateCan also be effective, depending on the impurity profile.
Mixed SolventsEthanol/Water, Acetone/HexaneVery effective for fine-tuning solubility.[3]

Start by testing the solubility of a small amount of your crude material in various solvents, both at room temperature and at boiling.

Experimental Workflows & Protocols

Workflow 1: General Purification Strategy

This diagram illustrates the decision-making process for purifying the crude product.

G crude Crude Product tlc Analyze by TLC crude->tlc decision Multiple Spots? tlc->decision acid_base Acid-Base Extraction decision->acid_base Yes recrystal Recrystallization decision->recrystal No (One Major Spot) column Column Chromatography acid_base->column Impurities Remain (e.g., Regioisomers) acid_base->recrystal Product Precipitates Cleanly column->recrystal For Final Polishing pure Pure Product (Confirm by NMR, LC-MS) column->pure recrystal->pure

Caption: General purification workflow for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic organic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time to ensure complete extraction of the acid.

  • Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (ethyl acetate or DCM) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3 (check with pH paper). The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is for separating the product from impurities with different polarities.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate and hexanes, adding 0.5% acetic acid to the solvent mixture to improve peak shape. Aim for a product Rf of 0.3-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add your chosen eluent to the column and begin elution, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common purification issues.

G start Initial Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure sub_issue What is the issue? is_pure->sub_issue No end_ok Process Complete is_pure->end_ok Yes spots Multiple Spots on TLC sub_issue->spots Impurities color Product is Colored sub_issue->color Appearance oiling Oiling Out During Recrystallization sub_issue->oiling Physical Form spots_sol Perform Column Chromatography (Optimize solvent system) spots->spots_sol color_sol Treat with Activated Charcoal or Perform Recrystallization color->color_sol oiling_sol Adjust Solvent System or Cool Slowly oiling->oiling_sol re_check Re-check Purity spots_sol->re_check color_sol->re_check oiling_sol->re_check re_check->is_pure

Caption: A decision tree for troubleshooting common purification problems.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (URL: )
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (URL: )
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (URL: [Link])

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. (URL: [Link])

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar. (URL: )
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

  • Method for purifying pyrazoles - Google P
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: [Link])

  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid - MySkinRecipes. (URL: )
  • Decarboxylative Halogenation of Organic Compounds - PMC - NIH. (URL: [Link])

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. (URL: )

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Optimization

Optimizing reaction conditions for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid synthesis

Technical Support Center: Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid Welcome to the technical support center for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The introduction of an iodine atom at the C3 position of the 1-methyl-pyrazole-4-carboxylic acid scaffold provides a crucial handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, making it a valuable intermediate in drug discovery and agrochemical development.[1][2]

This document provides a scientifically-grounded, field-proven perspective on optimizing the synthesis, addressing common challenges through a detailed troubleshooting guide, and answering frequently asked questions.

Strategic Synthesis Pathway: Overcoming the Regioselectivity Challenge

Direct electrophilic iodination of 1-methyl-1H-pyrazole-4-carboxylic acid is not a recommended strategy for obtaining the desired 3-iodo isomer. The electronic properties of the pyrazole ring, influenced by the N1-methyl group (activating) and the C4-carboxylic acid group (deactivating), preferentially direct electrophilic attack to the C5 position.[3][4]

Therefore, a more robust and regioselective multi-step approach is required. The following workflow outlines a reliable pathway starting from a commercially available precursor.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sandmeyer Iodination cluster_2 Step 3: Saponification A Ethyl 3-amino-1H- pyrazole-4-carboxylate B Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate A->B  MeI, K₂CO₃  DMF, RT C Ethyl 3-iodo-1-methyl-1H- pyrazole-4-carboxylate B->C  1. NaNO₂, aq. H₂SO₄, 0°C  2. aq. KI, RT D 3-iodo-1-methyl-1H- pyrazole-4-carboxylic acid C->D  LiOH, THF/H₂O  RT

Caption: Proposed regioselective synthesis workflow.

Optimized Experimental Protocol

This protocol is a self-validating system. Expected analytical results are provided to ensure confidence at each stage.

Step 1: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • To a stirred solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 5 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Cool the suspension to 0 °C in an ice bath.

  • Add iodomethane (MeI, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL/g).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL/g).

  • Combine the organic layers, wash with brine (2 x 10 mL/g), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to isolate the desired N1-methyl isomer from any N2-methyl byproduct.

    • Validation: ¹H NMR should confirm the presence of a new singlet around 3.8-4.0 ppm corresponding to the N-CH₃ group.

Step 2: Sandmeyer Iodination

  • Prepare a solution of sulfuric acid (3.0 eq.) in water (5 mL/g of starting material) and cool it to 0 °C.

  • Add Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) portion-wise to the cold acid solution with vigorous stirring.

  • In a separate flask, dissolve sodium nitrite (NaNO₂, 1.2 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the pyrazole solution, maintaining the temperature between 0-5 °C. Stir for 45 minutes at this temperature to form the diazonium salt.

  • In another flask, dissolve potassium iodide (KI, 3.0 eq.) in water (3 mL/g).

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Extract the product with dichloromethane (3 x 15 mL/g).[5]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

    • Validation: LC-MS analysis should show a new peak with the expected mass for the iodinated ester. The disappearance of the amino group signal in the NMR spectrum is also indicative.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 10 mL/g).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature for 4-8 hours. Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 40-50 °C.[6]

    • Validation: The final product should be a solid.[2] NMR spectroscopy will show the disappearance of the ethyl ester signals and a broadening of the carboxylic acid proton signal. Purity can be confirmed by HPLC and melting point analysis.

Troubleshooting Guide

Troubleshooting_Guide Start Low Yield or Incomplete Reaction Step At Which Step? Start->Step Step1 Step 1: N-Methylation Step->Step1 Methylation Step2 Step 2: Sandmeyer Step->Step2 Iodination Step3 Step 3: Saponification Step->Step3 Hydrolysis Step1_Cause1 Cause: Mixture of N1/N2 isomers. Rationale: The two nitrogen atoms of the pyrazole ring are both nucleophilic. Step1->Step1_Cause1 Step1_Cause2 Cause: Incomplete reaction. Rationale: Insufficient reactivity of MeI or base strength. Step1->Step1_Cause2 Step1_Sol1 Solution: Optimize purification. Careful column chromatography is crucial. Consider alternative methylating agents (e.g., dimethyl sulfate) that may offer better regioselectivity. Step1_Cause1->Step1_Sol1 Step1_Sol2 Solution: Increase reaction time. Consider a stronger, non-nucleophilic base like sodium hydride (NaH) in THF, but handle with extreme care. Step1_Cause2->Step1_Sol2 Step2_Cause1 Cause: Decomposition of diazonium salt. Rationale: Diazonium salts are notoriously unstable at elevated temperatures. Step2->Step2_Cause1 Step2_Cause2 Cause: Formation of phenol byproduct. Rationale: The diazonium salt can react with water to form a phenol if the iodide addition is too slow. Step2->Step2_Cause2 Step2_Sol1 Solution: Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps. Step2_Cause1->Step2_Sol1 Step2_Sol2 Solution: Ensure rapid and efficient addition of the diazonium salt solution to the potassium iodide solution. Step2_Cause2->Step2_Sol2 Step3_Cause1 Cause: Incomplete hydrolysis. Rationale: Steric hindrance around the ester may slow the reaction. Step3->Step3_Cause1 Step3_Cause2 Cause: Product loss during workup. Rationale: The carboxylic acid may have some solubility in the organic wash. Step3->Step3_Cause2 Step3_Sol1 Solution: Increase reaction time or gently heat the reaction to 40 °C. Alternatively, use a stronger base like NaOH. Step3_Cause1->Step3_Sol1 Step3_Sol2 Solution: Ensure pH is sufficiently acidic (pH 2) to fully protonate the carboxylate. Minimize the volume of the organic wash. If product remains in aqueous layer, perform back-extraction with ethyl acetate. Step3_Cause2->Step3_Sol2

Caption: Troubleshooting decision-making workflow.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish solid, but the literature reports a different color. Is this a purity issue? A: The appearance of the final product can be a yellow solid.[2] Color is not always a definitive indicator of purity. Trace amounts of residual iodine from the Sandmeyer step can impart a yellow or brownish color. If NMR and HPLC data confirm high purity (>97%), the color is generally acceptable. If purity is low, consider an additional purification step such as recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7]

Q2: Why is the Sandmeyer reaction preferred over direct C-H iodination for this isomer? A: The Sandmeyer reaction offers unparalleled regiochemical control. It allows for the specific replacement of a primary aromatic amine with iodine. Direct electrophilic iodination of the pyrazole ring is governed by the inherent electronic directing effects of the ring substituents.[5] For the 1-methyl-1H-pyrazole-4-carboxylic acid system, the C5 position is the most electronically favorable site for electrophilic attack, which would lead to the undesired 5-iodo isomer.[3][4]

Q3: Are there greener alternatives to the proposed synthesis? A: While the proposed route is robust, certain steps can be optimized for environmental impact. For iodination, "green" methods using hydrogen peroxide as a clean oxidant with molecular iodine in water have been developed for some pyrazole systems.[8][9] However, these are for direct C-H iodination and would not provide the required 3-iodo regioselectivity for this specific target. In the N-methylation step, dimethyl carbonate (DMC) can be considered a greener alternative to iodomethane, though it often requires higher temperatures. For solvents, replacing DMF and dichloromethane with more sustainable alternatives like 2-MeTHF or CPME could be explored during process optimization.

Q4: I am having trouble purifying the final carboxylic acid. What are my options? A: Purification of carboxylic acids can be challenging. If standard recrystallization fails, consider the following:

  • Acid-Base Extraction: This is a highly effective technique. Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a basic aqueous solution (e.g., 1M NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind. The aqueous layer can then be separated, re-acidified with 1M HCl to precipitate the pure acid, and the product collected by filtration.[7][10][11]

  • Column Chromatography: While less common for final acids, it can be effective. Use a silica gel column with an eluent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Q5: What are the key safety considerations for this synthesis? A: Several key hazards must be managed:

  • Iodomethane (Step 1): It is a potent carcinogen and alkylating agent. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Diazonium Salts (Step 2): These intermediates are potentially explosive, especially if isolated or allowed to dry. Always keep them in a cold solution and use them immediately after formation.

  • Acid Handling (Steps 2 & 3): Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Add them slowly and with cooling to control exothermic reactions.

Optimized Iodination Conditions for Pyrazoles (Comparative Data)

The following table summarizes various conditions reported for the direct iodination of pyrazole scaffolds. While not directly applicable for the C3-iodination of the target molecule, this data is valuable for understanding the reagents and conditions commonly employed in the field.

MethodReagentsSolventTemperatureTypical Yield (%)RegioselectivityReference
I₂ / H₂O₂ I₂ (0.5 eq), H₂O₂ (0.6 eq)WaterRoom Temp.Good to ExcellentC4[8][9]
ICl / Base ICl (3.0 eq), Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4[5]
NIS / Acid N-Iodosuccinimide (NIS)Acetic Acid / TFARoom Temp. - 80°CVariableC4[8][10]
I₂ / CAN I₂ (1.3 eq), CAN (1.1 eq)AcetonitrileReflux~81%C4[4]
n-BuLi / I₂ n-BuLi (1.3 eq), I₂THF-78 °C to RT65 - 89%C5[4][5]

References

  • [Vertex AI Search Result 1] Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing
  • [Vertex AI Search Result 2] Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare
  • [Vertex AI Search Result 3] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem
  • [Vertex AI Search Result 4] Synthesis of pyrazole carboxylic acid intermediate 5...
  • [Vertex AI Search Result 5] Synthesis of Pyrazole Compounds by Using Sonic
  • [Vertex AI Search Result 6] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • [Vertex AI Search Result 7] Technical Support Center: 4-Iodopyrazole Reactions - Benchchem
  • [Vertex AI Search Result 8] The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem
  • [Vertex AI Search Result 9] identifying side reactions in the synthesis of iodin
  • [Vertex AI Search Result 10] Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem
  • [Vertex AI Search Result 11] Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole | Journal of the American Chemical Society
  • [Vertex AI Search Result 12] CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • [Vertex AI Search Result 13] Pyrazole iodin
  • [Vertex AI Search Result 14] Electrooxidation Is a Promising Approach to Functionaliz
  • [Vertex AI Search Result 15] Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - NIH
  • [Vertex AI Search Result 16] An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem
  • [Vertex AI Search Result 17] 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid - MySkinRecipes
  • [Vertex AI Search Result 18] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI
  • [Vertex AI Search Result 19] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc
  • [Vertex AI Search Result 20] Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed
  • [Vertex AI Search Result 21] Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchG
  • [Vertex AI Search Result 22] A novel method of iodination and azo bond form
  • [Vertex AI Search Result 23] Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E
  • [Vertex AI Search Result 24] US5387713A - Process for purification of carboxylic acids - Google P
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  • [Vertex AI Search Result 27] How can I purify carboxylic acid?
  • [Vertex AI Search Result 28] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Troubleshooting

Identifying common impurities in 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid?

The most prevalent method is the direct electrophilic iodination of the precursor, 1-methyl-1H-pyrazole-4-carboxylic acid. This reaction typically utilizes an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), often in the presence of an oxidant or an acid catalyst to generate a more potent electrophilic iodine species (I⁺).[1][2] The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution, preferentially at the C3 and C5 positions. The presence of the carboxylic acid at C4 and the methyl group at N1 directs the iodination to the C3 or C5 position.

Q2: What are the most common impurities I should expect in my crude product?

Based on the typical synthetic route, the following impurities are most frequently observed:

  • Unreacted Starting Material: 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Di-iodinated Species: 3,5-diiodo-1-methyl-1H-pyrazole-4-carboxylic acid, resulting from over-iodination.[3]

  • Isomeric Impurities: Depending on the precise reaction conditions and the purity of the starting pyrazole, trace amounts of other isomers could be present.

  • Residual Iodinating Agent Byproducts: For example, if NIS is used, succinimide will be a byproduct. If an oxidative iodination method is used (e.g., I₂/HIO₃), residual inorganic salts may be present.

Q3: My final product has a persistent pink or brown color. What is the cause and how can I remove it?

Residual molecular iodine (I₂) is the most common cause of pink, red, or brown coloration. Iodine has a very high tinctorial strength and can be difficult to remove completely. To decolorize the product, a quench with a mild reducing agent is recommended during the aqueous workup. Adding a small amount of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution will reduce the elemental iodine to colorless iodide (I⁻), which is readily soluble in the aqueous phase.

Q4: How can I effectively monitor the reaction progress to avoid over-iodination?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to resolve the starting material, the desired product, and the di-iodinated byproduct. The di-iodinated product will typically have a higher Rf value than the mono-iodinated product.

  • HPLC: This provides a more quantitative assessment. A reversed-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. Monitor the disappearance of the starting material peak and the appearance of the product peak, ensuring the reaction is stopped before a significant peak for the di-iodinated species appears.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the common synthetic route from 1-methyl-1H-pyrazole-4-carboxylic acid and highlights the formation of the primary impurity, the di-iodinated species.

G SM 1-methyl-1H-pyrazole-4-carboxylic acid Reagents Iodinating Agent (e.g., I₂, NIS) Product 3-iodo-1-methyl-1H- pyrazole-4-carboxylic acid Reagents->Product ExcessReagents Excess Iodinating Agent Impurity 3,5-diiodo-1-methyl-1H- pyrazole-4-carboxylic acid ExcessReagents->Impurity

Caption: Synthetic pathway and common over-iodination side reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity by HPLC/NMR 1. Incomplete Reaction: Starting material remains. 2. Over-iodination: Significant di-iodo impurity present.[3] 3. Residual Solvent/Reagents: Byproducts from the iodinating agent or workup solvents are present.1. Optimize Reaction: Increase reaction time or temperature moderately. Ensure stoichiometry of the iodinating agent is correct. 2. Control Stoichiometry: Use a less reactive iodinating agent or carefully control the stoichiometry (1.0-1.1 equivalents). Consider lowering the reaction temperature. 3. Improve Workup & Purification: Ensure a thorough aqueous wash is performed. Use a reducing agent quench (e.g., Na₂S₂O₃). Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, isopropanol/water).[4]
Low Yield 1. Inefficient Iodination: The chosen iodinating agent or conditions are not strong enough for the substrate. 2. Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if the pH is high. 3. Product Loss During Purification: The chosen recrystallization solvent is too good, leading to low recovery.1. Use a Stronger System: Consider using NIS with a catalytic amount of a strong acid like H₂SO₄ or TFA to increase electrophilicity.[1][2] 2. Control pH: During the aqueous workup, ensure the aqueous phase is acidic (pH 2-3) before extraction to keep the carboxylic acid protonated and in the organic layer. 3. Optimize Recrystallization: Perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold.
Unexpected Signals in ¹H NMR 1. Isomeric Impurity: The starting material may contain isomeric pyrazoles, leading to iodination at different positions. 2. Degradation: Harsh reaction conditions (e.g., very high temperature or strong acid) may cause some degradation of the pyrazole ring. 3. Azo-dimer formation: Under certain conditions, especially with nitrogen triiodide, an azo-linked dimer can form.[3]1. Verify Starting Material: Check the purity of the 1-methyl-1H-pyrazole-4-carboxylic acid by NMR and HPLC before starting the reaction. 2. Use Milder Conditions: Avoid excessive heat. If using an acid catalyst, ensure it is used in catalytic, not stoichiometric, amounts. 3. Change Iodinating Agent: Switch to a different iodination protocol if this side reaction is suspected.[5]
General Troubleshooting Workflow

This flowchart provides a logical sequence for identifying and resolving purity issues post-synthesis.

Caption: A workflow for troubleshooting product impurity.

Key Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis

This protocol provides a baseline for monitoring the reaction and assessing the purity of the final product.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of material in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for removing both the unreacted starting material and the di-iodinated byproduct.

  • Dissolution: Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol) to just dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the hot solvent to clarify.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
  • World of Molecules. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1-methylpyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(4), 895. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4995. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Arkivoc. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2016(v), 245-263. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 44(25), 11347-11354. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • Organic Chemistry Portal. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • INIS-IAEA. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5195. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]

  • Sciforum. (2021). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • Chemia. (2023). Iodination of carboxylic acid and related compounds. Retrieved from [Link]

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Optimization

Technical Support Center: Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1] The introduction of an iodine atom onto the pyrazole scaffold provides a crucial handle for further molecular elaboration through various cross-coupling reactions, making this intermediate highly valuable in the fields of pharmaceutical and agrochemical development.[1][2]

This guide provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to help you navigate the common challenges associated with this synthesis and optimize your reaction yields.

Core Synthesis Overview: Electrophilic Iodination

The target molecule is typically synthesized via electrophilic aromatic substitution on the 1-methyl-1H-pyrazole-4-carboxylic acid precursor. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[2][3] The C3 and C5 positions are generally less electron-rich than C4 due to the influence of the two nitrogen atoms; however, the regioselectivity of iodination can be complex and is influenced by the specific reagents and conditions used. The primary challenge in this synthesis is the presence of the electron-withdrawing carboxylic acid group at the C4 position, which deactivates the ring and can make the iodination at the adjacent C3 position difficult.

Caption: General synthesis route for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Question 1: My reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no yield is the most frequent challenge, often stemming from insufficient electrophilicity of the iodinating agent or sub-optimal reaction conditions, especially given the deactivating nature of the carboxylic acid group.

Potential Causes & Solutions:
  • Sub-optimal Iodinating Agent: Standard molecular iodine (I₂) may not be electrophilic enough to react with the deactivated pyrazole ring.[4]

    • Solution: Employ a more potent iodinating system. N-Iodosuccinimide (NIS), often activated with a strong acid like trifluoroacetic acid (TFA), is a highly effective choice for electron-deficient pyrazoles.[4][5] Alternatively, generating a more powerful electrophilic iodine species in situ using molecular iodine in combination with an oxidant can significantly improve yields.[5][6]

  • Inadequate Reaction Conditions: Temperature and solvent choice are critical for driving the reaction to completion.

    • Solution: For deactivated substrates, heating the reaction is often necessary. Temperatures in the range of 70-100 °C may be required.[5][6] The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Glacial acetic acid is a common choice, as it can also act as a proton source to help activate the iodinating agent.[4][7]

  • Reagent Quality: The purity and stability of reagents, particularly the iodinating agent, are paramount.

    • Solution: Ensure your iodinating agent is pure and has been stored correctly. For example, N-Iodosuccinimide can degrade over time and should be fresh. Iodine monochloride (ICl) is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[8]

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check TLC / LC-MS: Is starting material (SM) consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No / Partial sm_gone SM Consumed, No Product check_sm->sm_gone Yes reagent_issue Potential Cause: Insufficient Reagent Activity or Sub-optimal Conditions sm_present->reagent_issue decomp_issue Potential Cause: Product Decomposition or Formation of Unseen Byproducts sm_gone->decomp_issue solution1 Solution 1: Switch to a stronger iodinating agent (e.g., NIS/TFA, I₂/Oxidant) reagent_issue->solution1 solution2 Solution 2: Increase reaction temperature (e.g., reflux in Acetic Acid) reagent_issue->solution2 solution3 Solution 3: Verify purity and age of reagents (especially NIS, ICl) reagent_issue->solution3 solution4 Solution 1: Lower reaction temperature once conversion starts. decomp_issue->solution4 solution5 Solution 2: Analyze crude mixture by NMR/MS to identify byproducts. decomp_issue->solution5

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Question 2: My TLC/LC-MS shows multiple product spots. How can I improve regioselectivity and avoid side products?

Answer: The formation of multiple products indicates either a lack of regioselectivity (e.g., iodination at C5) or the formation of di-iodinated species.

Potential Causes & Solutions:
  • Over-iodination: Highly activating conditions or an excess of the iodinating agent can lead to the formation of di-iodinated pyrazoles.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.2 equivalents. If di-iodination persists, consider a less reactive system or perform the reaction at a lower temperature.[9]

  • Formation of Regioisomers: While the directing effects in the starting material favor C3 iodination, some conditions might allow for competitive iodination at the C5 position.

    • Solution: The choice of iodinating agent is crucial for regioselectivity. Systems like I₂ with an oxidant such as Ceric Ammonium Nitrate (CAN) have been shown to be highly regioselective for the C4 position on other pyrazoles, suggesting a similar preference for positions adjacent to the N-methyl group.[9][10] Conversely, methods involving lithiation followed by quenching with iodine typically direct iodination to the C5 position and should be avoided for this target.[9][11]

  • Side Reactions with Carboxylic Acid: The carboxylic acid group itself could potentially undergo side reactions under harsh conditions, although this is less common.

    • Solution: Ensure the reaction conditions are not overly aggressive. Avoid unnecessarily strong bases or nucleophiles that could react with the acid group.

Frequently Asked Questions (FAQs)

Q1: What are the most effective iodinating systems for this transformation? A1: Given the electron-withdrawing nature of the C4-carboxylic acid, a powerful iodinating agent is required. Below is a comparison of common systems.

Reagent SystemRelative ReactivityTypical ConditionsNotes
I₂ / H₂O₂ Moderate-HighWater or Acetic Acid, 50-100 °CA "green" and practical method where the only by-product is water.[5][12] The reaction may require elevated temperatures.[6]
N-Iodosuccinimide (NIS) / TFA HighAcetic Acid or DCM, 80 °CHighly effective for deactivated rings.[4] TFA acts as a catalyst to increase the electrophilicity of iodine.[5]
I₂ / Ceric Ammonium Nitrate (CAN) HighAcetonitrile, RefluxCAN acts as a mild oxidant to generate the iodinating species.[10] Shows excellent regioselectivity in related systems.[10]
I₂ / HIO₃ HighAcetic Acid/CCl₄, Room TempAn efficient system that works for a wide range of pyrazoles without toxic waste.[7]
Iodine Monochloride (ICl) Very HighDCM, often with a base like Li₂CO₃Very reactive but can be less selective. The base is needed to neutralize the HCl byproduct.[11]

Q2: How should I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be a 1:1 mixture of ethyl acetate and hexanes. The product, being more polar than some starting materials but also heavier due to iodine, should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots.

Q3: What is the underlying mechanism for this reaction? A3: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich pyrazole ring. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or counter-ion) then removes a proton from the carbon where the iodine has attached, restoring the aromaticity of the ring and yielding the final product.[2]

Mechanism sub Pyrazole Ring (Nucleophile) sigma Sigma Complex (Resonance Stabilized) sub->sigma Attack elec I⁺ (Electrophile) prod Iodinated Pyrazole sigma->prod Deprotonation base - H⁺ (Base)

Caption: Simplified electrophilic substitution mechanism.

Q4: What are the key safety precautions for this reaction? A4: Iodine and its derivatives can cause severe skin and eye irritation and are harmful if inhaled or ingested. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Oxidizing agents like H₂O₂, CAN, and HIO₃ should be handled with care and not mixed directly with flammable organic materials. Reactions involving strong acids like TFA should also be handled cautiously.

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. Note: These are generalized procedures and may require optimization for your specific substrate and scale.

Protocol A: Iodination using I₂ and Hydrogen Peroxide

This method is based on a green chemistry approach.[5][12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂) (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to 70-80 °C. Once the temperature is stable, add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq.) dropwise over 1-2 hours.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).[6]

  • Work-up: Cool the reaction mixture to room temperature. Quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

  • Isolation: Dilute the mixture with water, which may cause the product to precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol B: Iodination using N-Iodosuccinimide (NIS) and TFA

This protocol is suitable for less reactive substrates.[4][5]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in glacial acetic acid or trifluoroacetic acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq.) to the solution in portions.

  • Reaction: Heat the resulting mixture to 80 °C and stir overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and then with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
  • preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem.
  • identifying side reactions in the synthesis of iodin
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • troubleshooting low yields in ICl iodin
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). [Link]

  • 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid - MySkinRecipes.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and agrochemical development, serving as a versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and agrochemical development, serving as a versatile intermediate for further functionalization via cross-coupling reactions.[1] However, its synthesis, primarily through electrophilic iodination, is often complicated by side reactions, particularly those related to regioselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting common side reactions encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reaction conditions for higher yield and purity.

Section 1: The Core Reaction and Its Regiochemical Challenge

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the direct iodination of 1-methyl-1H-pyrazole-4-carboxylic acid. This reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2] An electrophilic iodine species (I⁺), generated from a source like molecular iodine (I₂) in the presence of an oxidizing agent, is attacked by the electron-rich pyrazole ring.

The primary challenge in this synthesis is controlling the position of iodination. The pyrazole ring has two potentially reactive sites: C3 and C5. The regiochemical outcome is dictated by the competing electronic effects of the substituents at the N1 and C4 positions.

  • N1-Methyl Group: This is an electron-donating group, which activates the pyrazole ring towards electrophilic attack, primarily directing incoming electrophiles to the C5 position.

  • C4-Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the ring, making the adjacent C3 and C5 positions less nucleophilic.

This electronic tug-of-war makes the formation of isomeric side products a significant issue that must be carefully managed.

Visualizing the Desired Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product Start 1-Methyl-1H-pyrazole- 4-carboxylic Acid Product 3-Iodo-1-methyl-1H-pyrazole- 4-carboxylic Acid Start->Product Electrophilic Aromatic Substitution Reagent Iodinating Agent (e.g., I₂ + Oxidant) Reagent->Start

Caption: Desired reaction pathway for the synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My main side product is the 5-iodo isomer. Why is this happening and how can I improve selectivity for the 3-iodo product?

Answer:

  • Root Cause: The formation of the 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid isomer is a common problem rooted in the electronic nature of the pyrazole ring. The N1-methyl group is an activating, ortho-para director (directing to C5), while the C4-carboxylic acid is a deactivating meta-director (also directing to C5 relative to its own position). Combined, these effects often make the C5 position the most electronically favorable site for electrophilic attack.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures can sometimes favor the kinetically controlled product over the thermodynamically more stable one, potentially improving regioselectivity.

    • Modify the Iodinating System: The choice of iodinating agent is critical. Systems like Iodine/H₂O₂ or N-Iodosuccinimide (NIS) in an acidic medium can offer different selectivity profiles compared to harsher reagents.[3][4] For instance, using I₂ with a mild oxidant like Ceric Ammonium Nitrate (CAN) has been reported for regioselective iodination of other pyrazoles and allows for fine-tuning.[5][6]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with different solvents, such as acetic acid, acetonitrile, or dichloromethane, to see if selectivity can be improved.[3][5]

Q2: I'm observing a significant amount of a di-iodinated byproduct. How can I prevent this over-iodination?

Answer:

  • Root Cause: The formation of 3,5-diiodo-1-methyl-1H-pyrazole-4-carboxylic acid occurs when the desired mono-iodinated product reacts further with the iodinating agent. This is more likely if the reaction conditions are too harsh or if an excess of the iodinating reagent is used.[7] The initial introduction of an iodine atom does not sufficiently deactivate the ring to prevent a second substitution.

  • Troubleshooting & Optimization:

    • Strict Stoichiometric Control: This is the most crucial parameter. Use a precise amount of the iodinating agent, typically between 1.0 and 1.1 molar equivalents relative to your starting material. Avoid adding a large excess.

    • Shorter Reaction Time & Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

    • Milder Reagents: Switch to a less reactive iodinating agent. For example, if you are using a highly reactive system like I₂/HIO₃, consider trying N-Iodosuccinimide (NIS), which can be more controllable.[3][7]

Q3: My reaction is very slow or stalls, leaving a lot of unreacted starting material. What can I do to drive it to completion?

Answer:

  • Root Cause: The C4-carboxylic acid group is strongly deactivating, making the pyrazole ring less nucleophilic and slowing down the electrophilic substitution. The reaction may require more forcing conditions to proceed at a reasonable rate.

  • Troubleshooting & Optimization:

    • Increase Temperature: Gradually increase the reaction temperature. Many iodinations of deactivated rings require heating or even reflux conditions to achieve full conversion.[5][6]

    • Use a More Powerful Iodinating System: Employ a more potent electrophilic iodine source. A common and effective system for deactivated pyrazoles is a mixture of molecular iodine (I₂) and a strong oxidant like iodic acid (HIO₃) or Ceric Ammonium Nitrate (CAN).[3][6] These oxidants generate a more powerful electrophile (I⁺) in situ.

    • Catalyst Addition: For some systems, particularly those using NIS, the addition of a catalytic amount of a strong acid like trifluoroacetic acid can accelerate the reaction.[8]

Q4: Purification is difficult. The desired 3-iodo product and the 5-iodo isomer are hard to separate. What are the best practices for purification?

Answer:

  • Root Cause: Isomers often have very similar polarities, making them co-elute during column chromatography and co-crystallize during recrystallization.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is the most common method.

      • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate). This keeps the carboxylic acid group fully protonated and prevents streaking on the silica gel, leading to sharper peaks and better separation.

      • Use a Shallow Gradient: If using automated chromatography, a very slow, shallow gradient can improve resolution between the isomers.

    • Recrystallization: This can be effective if you can find a solvent system where the solubility of the two isomers is sufficiently different. This often requires screening several solvents and solvent mixtures.

    • Derivatization: As a last resort, you can temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The difference in the overall structure of the esterified isomers might be enough to allow for separation via chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

Section 3: Recommended Protocol and Performance Data

While multiple methods exist, the use of molecular iodine with an oxidant is a robust and widely cited approach.[3]

Experimental Protocol: Iodination using Iodine and Iodic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂, 1.05 eq.) and iodic acid (HIO₃, 0.4 eq.) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of ice water. A precipitate should form.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of the excess iodine disappears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether.

  • Purification: If isomeric impurities are present, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate/acetic acid mobile phase.

Data Table: Impact of Conditions on Reaction Outcome
Iodinating SystemTemperatureTypical Yield (3-Iodo)Key Side ProductsReference
I₂ / HIO₃80-90 °C70-85%5-Iodo Isomer, Unreacted SM[3]
NIS / H₂SO₄Room Temp65-80%5-Iodo Isomer[3]
I₂ / CANReflux75-90%5-Iodo Isomer, Di-iodinated[5][6]
ICl / BaseRoom TempVariable5-Iodo Isomer[5]

Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.

Section 4: Visual Workflow for Troubleshooting

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2019).
  • MDPI. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.).
  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid.
  • IAEA. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid.
  • National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 799835-40-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 799835-40-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. This guide provides in-depth, field-proven insights into the stability challenges associated with this compound and offers practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the stability and degradation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, providing explanations grounded in chemical principles.

Q1: What is the primary application of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and why is the iodo-group important?

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial heterocyclic building block used extensively in organic synthesis.[1] Its principal value lies in its role as a key intermediate for creating more complex molecules, particularly in the development of novel fungicides and pharmaceuticals.[1][2][3][4] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[5]

The iodine substituent at the 3-position is a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the precise and efficient introduction of diverse functional groups, which is critical for exploring structure-activity relationships (SAR) in drug discovery.[5]

Q2: What is the most common degradation pathway for this compound?

The primary and most frequently encountered degradation pathway is deiodination , also known as hydrodehalogenation.[6] This is a chemical reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, yielding the byproduct 1-methyl-1H-pyrazole-4-carboxylic acid .

This side reaction is particularly problematic during cross-coupling reactions, as it competes with the desired bond formation, leading to reduced product yields and complicating the purification process.[6]

Q3: My solid reagent or stock solution has developed a yellow or brown tint. What is the cause?

A yellow-to-brown discoloration is a strong visual indicator of degradation. This is often caused by the liberation of elemental iodine (I₂), which is yellowish-brown.[7] This process can be initiated by several factors, with the most common being exposure to light (photodecomposition) and, to a lesser extent, heat and interaction with oxidative impurities. Iodinated heterocyclic compounds are known to be susceptible to photostability issues.[7]

Q4: How do common laboratory conditions (solvents, temperature, pH) impact the stability of this compound?

The stability of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is highly dependent on its environment.

  • Solvents: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol, water) can facilitate deiodination pathways. Aprotic polar solvents like DMSO and DMF are common, but their purity is paramount, as impurities can accelerate degradation. For maximum short-term stability, high-purity, aprotic, non-polar solvents such as toluene or dichloromethane are often preferred.[7]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including deiodination.[6] While pyrazole cores are generally thermally stable, the carbon-iodine bond is a point of weakness.[8][9] Therefore, reactions should be conducted at the lowest effective temperature, and long-term storage should be under refrigerated conditions.

  • pH: The stability of the compound can be influenced by pH.[10] Strongly acidic or basic conditions can catalyze various degradation reactions, including hydrolysis or ring-opening, though deiodination remains the primary concern. The carboxylic acid moiety will be deprotonated under basic conditions, which can alter the electronic properties and reactivity of the molecule.

  • Atmosphere: The compound is noted to be air-sensitive in some safety data sheets.[11] Handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and is considered best practice, especially when preparing solutions for long-term storage or sensitive reactions.

Q5: What is the primary byproduct I should monitor for during analysis?

The main degradation product to monitor is the deiodinated analog, 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1). Its molecular weight is 126.11 g/mol , compared to 252.01 g/mol for the parent iodo-compound. This significant mass difference makes it easily distinguishable by mass spectrometry (LC-MS).

Section 2: Troubleshooting Guide for Experimental Applications

This table provides a systematic approach to diagnosing and resolving common issues encountered when using 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Symptom Observed Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Low or no yield in a cross-coupling reaction (e.g., Suzuki). 1. Deiodination of Starting Material: The primary cause is often the premature loss of the iodine handle, leading to an inactive starting material.[6] 2. Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, or temperature may be favoring the deiodination side reaction over the desired coupling.[6]1. Verify Starting Material Purity: Before starting, run an LC-MS or ¹H NMR on your starting material to confirm its integrity. Look for the presence of 1-methyl-1H-pyrazole-4-carboxylic acid. 2. Optimize Ligand/Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which are known to promote the desired reductive elimination step and suppress dehalogenation.[6] 3. Re-evaluate Base and Temperature: Use the mildest effective base and the lowest possible temperature to disfavor the deiodination pathway.
Appearance of a large, unexpected peak in LC-MS analysis. Compound Degradation: The peak likely corresponds to a degradation product.1. Check Mass-to-Charge Ratio (m/z): Determine the molecular weight of the unknown peak. If it matches 126.11 g/mol (or [M+H]⁺ of 127.1), it is almost certainly the deiodinated byproduct. 2. Review Solution Preparation and Age: Assess how the stock solution was prepared and stored. If it was stored in a protic solvent, at room temperature, or exposed to light, degradation is highly likely. Prepare fresh solutions in high-purity aprotic solvents for each experiment.
Inconsistent results between experimental replicates. Ongoing Degradation: The compound is likely degrading in solution over the course of the experiment or during sample queuing in an autosampler.1. Perform a Time-Course Stability Study: Use the protocol outlined in Section 3 to determine the stability of your compound in the specific solvent and conditions of your assay. 2. Minimize Time in Solution: Prepare solutions immediately before use. If using an autosampler for analytical runs, ensure it is temperature-controlled (e.g., 4 °C) to minimize degradation while samples are queued.
Solid material appears clumpy and discolored. Hygroscopic Nature & Degradation: The material may have absorbed moisture, which can accelerate decomposition, especially in the presence of light and air.1. Handle in a Controlled Environment: Use a glove box or handle the solid under a stream of inert gas. 2. Store Properly: Ensure the container is tightly sealed with a secure cap. Store in a desiccator under refrigerated conditions to protect from moisture and heat.[11][12]

Section 3: Proactive Stability Management & Experimental Protocols

Adhering to strict handling protocols and validating stability under your specific experimental conditions are the best ways to ensure reliable results.

Protocol 1: Standard Handling and Storage

This protocol is essential for maintaining the long-term integrity of the solid compound.

  • Receiving and Initial Storage: Upon receipt, inspect the container for a tight seal. Store the unopened container at refrigerated temperatures (2-8 °C).

  • Dispensing Solid: Whenever possible, perform weighing and dispensing in an inert atmosphere (glove box or nitrogen-purged bag). If not possible, work quickly in a low-humidity environment. Avoid using metal spatulas that might have reactive residues; a clean glass or ceramic spatula is preferable.

  • Atmosphere: After dispensing, flush the headspace of the container with dry argon or nitrogen before tightly resealing.

  • Protection from Light: Store the container in a dark location or wrap it in aluminum foil to protect the light-sensitive compound.

  • Long-Term Storage: For long-term storage, place the sealed container inside a desiccator in a refrigerator (2-8 °C).[7][11]

Protocol 2: Experimental Workflow for Assessing Solution Stability

This self-validating protocol allows you to determine the stability of the compound in your specific experimental solvent system.

  • Objective: To quantify the degradation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid into 1-methyl-1H-pyrazole-4-carboxylic acid over a 24-hour period under simulated experimental conditions.

  • Materials:

    • 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

    • High-purity experimental solvent (e.g., DMSO, Acetonitrile)

    • HPLC or LC-MS system with a C18 column

    • Class A volumetric flasks and pipettes

    • Autosampler vials

  • Methodology:

    • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in your chosen solvent. This is your T=0 sample. Immediately transfer an aliquot to an autosampler vial and place it in the analytical instrument queue.

    • Simulate Experimental Conditions: Store the remaining stock solution under the exact conditions of your experiment (e.g., on the benchtop at room temperature, in a 37 °C incubator, etc.). Ensure light exposure is also representative of the experiment.

    • Time-Point Sampling: At regular intervals (e.g., T=2h, 4h, 8h, 24h), withdraw an aliquot of the stock solution and transfer it to a new autosampler vial.

    • Analytical Quantification: Analyze all samples by LC-MS.

      • Use a gradient method that provides good separation between the parent compound and the more polar, faster-eluting deiodinated product.

      • Monitor the ion counts for the [M+H]⁺ of the parent compound (m/z 252.9) and the deiodinated product (m/z 127.1).

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage of the parent compound versus time. This will give you a clear degradation profile and inform you of the acceptable time window for your experiments.

Section 4: Visualized Degradation & Troubleshooting Workflows

Visual aids can help clarify complex chemical processes and decision-making workflows.

Primary Degradation Pathway

G cluster_0 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (Parent Compound) cluster_1 1-methyl-1H-pyrazole-4-carboxylic acid (Degradation Product) parent degradant parent->degradant Deiodination (+H, -I) Conditions: Light, Heat, Protic Solvents, Reducing Agents

Caption: The primary degradation pathway via deiodination.

Troubleshooting Workflow for Stability Issues

G start Experiment Failure (e.g., Low Yield, Extra Peaks) check_visual Visual Inspection: Is solid or solution discolored (yellow/brown)? start->check_visual check_lcms LC-MS Analysis: Is there a major peak at m/z ~127 ([M+H]+)? check_visual->check_lcms No cause_photo Probable Cause: Photodecomposition (I₂ liberation) check_visual->cause_photo Yes cause_deiodination Confirmed Cause: Deiodination Product check_lcms->cause_deiodination Yes cause_general Probable Cause: General Degradation check_lcms->cause_general No solution_light Solution: 1. Protect from light at all stages. 2. Prepare fresh solutions. cause_photo->solution_light solution_verify Solution: 1. Verify purity of starting material. 2. Use fresh, anhydrous aprotic solvent. 3. Re-evaluate reaction conditions (temp, ligand). cause_deiodination->solution_verify solution_storage Solution: 1. Review storage (temp, atmosphere). 2. Run stability test (Protocol 2). 3. Prepare solutions immediately before use. cause_general->solution_storage

Caption: A workflow for diagnosing stability-related experimental issues.

References

  • Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. ACS Publications. Retrieved from [Link]

  • Kārkliņa, A., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2018(5), 185-201. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. MySkinRecipes. Retrieved from [Link]

  • Papp, J., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1205. MDPI. Retrieved from [Link]

  • Hüttel, R., & Jochum, P. (1952). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. RSC Publishing. Retrieved from [Link]

  • Anonymous. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Retrieved from [Link]

  • Wirth, T., et al. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal. Wiley Online Library. Retrieved from [Link]

  • Anonymous. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Anonymous. (2010). A study of stability constants of some substituted pyrazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 558-563. Retrieved from [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 258-262. Retrieved from [Link]

  • Ovcharenko, V., et al. (2023). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank, 2023(2), M1639. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8634-8647. MDPI. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 3(2), 21-30. Retrieved from [Link]

  • CN111362874B. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds

Welcome to the Technical Support Center for the scale-up synthesis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyrazole synthesis fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, scaling their synthesis introduces a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter. Our approach is grounded in fundamental chemical engineering principles and field-proven process chemistry insights, aiming to provide not just solutions, but a deeper understanding of the underlying causality.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, common problems encountered during the scale-up of pyrazole synthesis. Each issue is analyzed for its root causes, followed by actionable troubleshooting steps and optimization strategies.

Problem 1: Decreased Yield at Larger Scale

Q: We are experiencing a significant drop in yield for our Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine) when moving from a 100g lab scale to a 5kg pilot scale. What are the likely causes and how can we fix it?

A: This is one of the most common challenges in process scale-up. The drop in yield is typically not due to a change in the reaction mechanism itself, but rather to physical and operational parameters that do not scale linearly.[4][5] The primary culprits are mass and heat transfer limitations.

Causality Analysis:

  • Inadequate Mixing & Reaction Homogeneity: In large reactors, achieving the same level of homogeneity as a lab flask is difficult. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[5]

  • Poor Temperature Control: The condensation reaction to form the pyrazole ring is often exothermic.[5] As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically. This makes heat dissipation far less efficient, leading to uncontrolled temperature increases that can degrade reactants, intermediates, or the final product.[4][5]

  • Sub-optimal Reagent Addition Rate: In a lab flask, reagents are often mixed quickly. On a large scale, the rate of addition becomes a critical process parameter. A rapid addition of the hydrazine derivative, for instance, can cause a dangerous temperature spike and favor the formation of impurities.[5]

  • Solvent and Solubility Issues: A solvent that performs well on a small scale might be inadequate for a larger batch. For example, if the product is supposed to precipitate out of the reaction mixture, the solubility profile might change with longer residence times or slight temperature variations in a large vessel, keeping more product in solution and reducing the isolated yield.[4]

Troubleshooting & Optimization Protocol:

  • Characterize Mixing Efficiency:

    • Action: Evaluate the impact of stirring speed (RPM) and impeller design on reaction selectivity and yield.

    • Rationale: The goal is to ensure the reactants are intimately mixed to avoid concentration gradients. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting mixing performance in a given reactor geometry.

  • Implement Robust Temperature Monitoring & Control:

    • Action: Use multiple, strategically placed temperature probes (not just a jacket sensor) to monitor the internal reaction temperature accurately. Ensure your cooling system has the capacity to handle the total heat output of the reaction.

    • Rationale: The internal temperature reflects the true reaction conditions. This data allows for precise control of the cooling fluid to maintain the optimal reaction temperature.

  • Optimize Reagent Addition Profile:

    • Action: Develop a controlled addition profile for the limiting reagent. A slow, continuous, or portion-wise addition is generally recommended for large-scale exothermic reactions.[5]

    • Rationale: This strategy allows the cooling system to keep pace with the heat being generated, preventing thermal runaways and minimizing side reactions.

  • Re-evaluate the Solvent System:

    • Action: Perform a solvent screen to identify a system that provides optimal solubility for reactants but ensures maximum precipitation of the final product upon completion or cooling.[4]

    • Rationale: The ideal solvent will not only facilitate the reaction but also simplify the product isolation, which is a critical step for maximizing yield at scale.

Problem 2: Poor Regioselectivity with Unsymmetrical Precursors

Q: Our synthesis uses an unsymmetrical 1,3-dicarbonyl compound, and on a larger scale, we are seeing an increase in the undesired regioisomer. How can we improve selectivity?

A: Controlling regioselectivity is a classic challenge in pyrazole synthesis.[6] The two nitrogen atoms of a substituted hydrazine and the two carbonyl groups of the dicarbonyl create a scenario where two different isomers can form.[7][8] Factors that were negligible on a small scale can become dominant on a larger one.

Causality Analysis:

  • Kinetic vs. Thermodynamic Control: Often, one regioisomer is formed faster (kinetic product) while the other is more stable (thermodynamic product). Changes in reaction temperature, concentration, and reaction time at scale can shift the balance between these two pathways.

  • pH of the Reaction Medium: The reaction is typically acid-catalyzed.[9] The pH can influence which carbonyl group is more readily protonated and activated for nucleophilic attack by the hydrazine. Localized pH gradients due to poor mixing can exacerbate this issue.

  • Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound direct the initial attack. These subtle effects can be masked by aggressive reaction conditions.

Troubleshooting & Optimization Protocol:

  • Precise pH Control:

    • Action: Implement online pH monitoring if possible. Carefully control the amount of acid catalyst used and consider using a buffered system to maintain a constant pH throughout the reaction.

    • Rationale: A stable pH ensures that the relative reactivity of the two carbonyl groups remains consistent, leading to a more predictable isomeric ratio.

  • Lower Reaction Temperature:

    • Action: Run the reaction at a lower temperature, even if it extends the reaction time.

    • Rationale: Lower temperatures often favor the formation of the thermodynamically more stable product and can enhance the subtle selectivity differences between the two reaction pathways.

  • Directed Synthesis Strategy:

    • Action: If feasible, consider a multi-step approach where one carbonyl group is protected, forcing the hydrazine to react at the desired position. This is a more resource-intensive but often definitive solution.

    • Rationale: This chemical-based solution removes the ambiguity of the initial cyclization step, guaranteeing the desired regiochemical outcome.

Problem 3: Product Purification by Crystallization is Failing

Q: During pilot-scale purification, our pyrazole compound is "oiling out" instead of crystallizing from solution, and when we do get crystals, the yield is very low. What should we do?

A: Crystallization is a critical unit operation that is highly sensitive to scale. "Oiling out" occurs when the compound precipitates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point.[10] Low yields are often due to using excessive solvent or incomplete precipitation.[10]

Causality Analysis:

  • Supersaturation and Cooling Rate: Rapid cooling of a highly concentrated solution is a primary cause of oiling out. Large vessels cool much more slowly and unevenly than lab flasks, making controlled crystallization difficult.

  • Impurity Effects: Impurities present in the crude product can act as crystallization inhibitors or form a eutectic mixture, depressing the melting point of your compound and promoting oiling.

  • Solvent Choice: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. An inappropriate solvent can lead to either oiling out or significant product loss to the mother liquor.[10]

Troubleshooting & Optimization Protocol:

Issue Troubleshooting Step Scientific Rationale
"Oiling Out" 1. Increase Solvent Volume: Add more of the "good" solvent to the hot solution.[10]This lowers the saturation point, allowing crystallization to begin at a lower temperature, hopefully below the compound's melting point.[10]
2. Slow, Controlled Cooling: Program a slow cooling ramp for the reactor jacket. Avoid "crashing" the solution in an ice bath.[10]Gradual cooling allows for orderly crystal lattice formation instead of amorphous, liquid-phase precipitation.[10]
3. Use a Seed Crystal: Add a small amount of pure, solid material to the cooled, supersaturated solution.[10]Seed crystals provide a template for nucleation, bypassing the energy barrier for initial crystal formation and promoting controlled growth.[10]
Low Yield 1. Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10]Excess solvent will retain more of the compound in the mother liquor upon cooling, directly reducing the isolated yield.[10]
2. Optimize Anti-Solvent Addition: When using a mixed-solvent system, add the anti-solvent slowly to the hot solution until persistent turbidity is observed, then allow it to cool.[10]This precisely targets the point of supersaturation, maximizing product precipitation upon cooling without causing it to oil out.
3. Thorough Cooling: Ensure the solution is cooled for a sufficient duration at the target low temperature (e.g., in an ice bath) to maximize crystal formation.[10]Crystallization is an equilibrium process; sufficient time is needed to achieve maximum precipitation.[10]
Impure Crystals 1. Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved product before cooling.[10]This removes physical impurities that could otherwise be trapped in the crystal lattice.
2. Wash Crystals: Wash the filtered crystals with a small amount of cold, fresh solvent.[10]This removes residual mother liquor containing soluble impurities from the surface of the crystals.[10]

Alternative Purification Strategy: If direct crystallization remains problematic, consider converting the pyrazole into an acid addition salt (e.g., hydrochloride or tosylate).[11][12] These salts often have very different solubility profiles and higher melting points, making them easier to crystallize and purify. The salt can then be neutralized in a subsequent step to recover the purified free base.

Workflow Diagrams

Troubleshooting Low Yield in Pyrazole Scale-Up

LowYieldTroubleshooting start Low Yield Observed at Pilot Scale mixing Is Mixing Adequate? start->mixing temp_control Is Temperature Controlled? mixing->temp_control Yes improve_mixing Action: - Increase RPM - Evaluate Impeller - Consider Baffles mixing->improve_mixing No addition_rate Is Addition Rate Optimized? temp_control->addition_rate Yes improve_temp Action: - Use Internal Probes - Slow Reagent Addition - Ensure Cooling Capacity temp_control->improve_temp No solvent_system Is Solvent System Optimal? addition_rate->solvent_system Yes optimize_addition Action: - Implement Slow, Continuous Addition Profile addition_rate->optimize_addition No screen_solvents Action: - Screen Solvents for Optimal Precipitation solvent_system->screen_solvents No success Yield Improved solvent_system->success Yes improve_mixing->temp_control improve_temp->addition_rate optimize_addition->solvent_system screen_solvents->success

Caption: Decision tree for troubleshooting low yield.

Batch vs. Continuous Flow Synthesis for Hazardous Steps

BatchVsFlow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_reagents Large Volume of Hazardous Reagents (e.g., Diazonium Salt Precursors) batch_reactor Large Reactor (High Consequence of Failure) batch_reagents->batch_reactor batch_product Product (High Risk of Thermal Runaway) batch_reactor->batch_product flow_reagents Reagent Streams flow_mixer Micro-mixer flow_reagents->flow_mixer flow_reactor Heated/Cooled Coil Reactor (Small Volume, High Control) flow_mixer->flow_reactor flow_product Product Stream (Inherently Safer) flow_reactor->flow_product

Sources

Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with Iodopyrazoles

Welcome to the technical support center for cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Iodopyrazoles are highly valuable in drug discovery due to the pyrazole core's prevalence in biologically active compounds and the C-I bond's high reactivity in palladium- and copper-catalyzed reactions.[1][2] However, this high reactivity can also lead to specific challenges, most notably hydrodeiodination.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the chemical principles behind the observed outcomes.

Frequently Asked Questions (FAQs): The Core Challenges

This section addresses the most common and fundamental questions researchers face when working with iodopyrazoles.

Q1: What is hydrodeiodination, and why is it the most common problem with iodopyrazole couplings?

A: Hydrodeiodination (or dehalogenation) is the primary and most frustrating side reaction encountered. It involves the replacement of the iodine atom on the pyrazole ring with a hydrogen atom, leading to a reduced, non-functionalized pyrazole byproduct.[3][4] This directly lowers the yield of your desired coupled product and complicates purification.[3]

The high propensity for this side reaction stems from the reactivity order of halogens in palladium-catalyzed couplings: I > Br > Cl.[5] The carbon-iodine bond is the weakest, making it highly susceptible to the initial oxidative addition step in the catalytic cycle. However, this reactivity also makes it more prone to undesired pathways. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[5] This Pd-H species can then reductively eliminate with the pyrazole group on the palladium intermediate, yielding the unwanted deiodinated product.[5]

Q2: My iodopyrazole has an unprotected N-H group. Could this be causing issues?

A: Absolutely. An unprotected N-H on the pyrazole ring can cause several problems. First, the pyrazole N-H is acidic (pKa ≈ 14) and can be deprotonated by the base in the reaction.[6] The resulting pyrazolate anion can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[2] Second, in reactions like the Buchwald-Hartwig amination, the unprotected N-H can compete with your desired amine nucleophile, leading to polymerization or other side products. If you observe intractable materials or a complete consumption of starting material with no desired product, consider protecting the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl, or SEM) before attempting the coupling.[2]

Q3: Is an iodopyrazole always the best choice? When should I consider a bromo- or chloropyrazole?

A: While the high reactivity of iodopyrazoles is often advantageous, it's a double-edged sword. If deiodination is a persistent and insurmountable issue, switching to the corresponding 4-bromopyrazole is a logical step. Bromo- and chloro-derivatives are significantly less prone to dehalogenation.[7][8][9]

  • Choose Iodopyrazoles when: You need high reactivity for a difficult coupling, are working at lower temperatures, or when using less active catalyst systems.

  • Switch to Bromopyrazoles when: Deiodination is the major byproduct with the iodo-analog. You will likely need to use more forcing conditions (higher temperature, more active catalyst/ligand) to achieve similar reaction rates.[10]

  • Consider Chloropyrazoles for: Orthogonal reactivity in molecules with multiple halogen handles. C-Cl bond activation requires highly specialized, active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[10]

Visualizing the Core Problem: Competing Catalytic Pathways

The diagram below illustrates the critical juncture in the catalytic cycle where the reaction can proceed towards the desired product or the deiodinated byproduct. Understanding this competition is key to troubleshooting.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Pyrazole-I intermediate1 Ar-Pd(II)-I (L_n) oxidative_addition->intermediate1 transmetalation Transmetalation (e.g., with R-B(OH)₂) intermediate1->transmetalation reductive_elimination Reductive Elimination intermediate1->reductive_elimination pd_hydride Pd-H Formation (from base, solvent, H₂O) intermediate1->pd_hydride Side Reaction Source intermediate_h Ar-Pd(II)-H (L_n) intermediate1->intermediate_h Protonolysis/ Hydride Transfer product Desired Product (Ar-R) reductive_elimination->product product->pd0 Catalyst Regeneration pd_hydride->intermediate_h reductive_elimination_h Reductive Elimination intermediate_h->reductive_elimination_h byproduct Deiodinated Byproduct (Ar-H) reductive_elimination_h->byproduct byproduct->pd0

Caption: Competing pathways in palladium-catalyzed cross-coupling of iodopyrazoles.

Troubleshooting Guide by Reaction Type

This section provides specific advice for the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl-pyrazole with significant deiodination.

  • Symptoms: Your primary byproduct is the 4-H-pyrazole, confirmed by LC-MS or NMR.

  • Causality & Solution: This classic problem indicates that the rate of reductive elimination to form the Ar-H byproduct is competitive with or faster than the desired C-C bond formation pathway. Your goal is to accelerate the desired reductive elimination and/or suppress the formation of the Pd-H species.

    • Ligand Choice is Critical: Standard ligands like PPh₃ may be insufficient. Switch to a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos .[3] These ligands promote the final reductive elimination step to form the desired product, helping it outcompete the deiodination pathway.[3]

    • Re-evaluate Your Base: Strong, protic bases (e.g., NaOEt in ethanol) can be a source of hydrides, directly promoting deiodination. Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[3]

    • Lower the Temperature: Higher temperatures can accelerate deiodination more than the desired coupling.[3] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

    • Solvent Matters: If using a protic solvent like an alcohol, which can be a hydride source, switch to an aprotic solvent system such as dioxane/water, toluene/water, or DME/water .[1][3]

Buchwald-Hartwig Amination

Issue: Low conversion to the desired 4-aminopyrazole; starting material is consumed but the main product is the deiodinated pyrazole.

  • Symptoms: The primary byproduct is the 4-H-pyrazole, with unreacted amine and some remaining starting material.

  • Causality & Solution: This suggests that the C-N bond-forming reductive elimination is slow relative to the deiodination pathway. The choice of base and ligand is paramount for this transformation.

    • Ligand Selection: Similar to the Suzuki reaction, bulky biaryl phosphine ligands are essential. XPhos, RuPhos, and BrettPhos have proven effective in promoting C-N bond formation while suppressing dehalogenation.[3][11]

    • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often the bases of choice.[3] The optimal base may need to be screened for your specific amine substrate.

    • Protect the Pyrazole N-H: As mentioned in the FAQs, an unprotected N-H can interfere. If your pyrazole is N-H free, protecting it is a crucial first step.

    • Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate to minimize the deiodination side reaction.[3]

Sonogashira Coupling

Issue: A complex mixture is observed, containing deiodinated pyrazole and a significant amount of alkyne homocoupling (Glaser coupling) product.

  • Symptoms: Minimal formation of the desired alkynylated pyrazole, with the 4-H-pyrazole and the alkyne dimer as major products.

  • Causality & Solution: This points to two competing side reactions. Deiodination is occurring as previously described, while Glaser homocoupling is a copper-catalyzed process, often exacerbated by the presence of oxygen.[12][13]

    • Ensure Rigorously Anaerobic Conditions: Oxygen is the primary culprit for Glaser coupling.[12] Your solvent and reaction setup must be thoroughly degassed. Use freeze-pump-thaw cycles (at least three) for the most effective oxygen removal, or, at a minimum, bubble an inert gas (argon or nitrogen) through your solvent for 15-20 minutes before adding reagents.[14]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the bimolecular homocoupling.[12][14]

    • Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the most effective solution.[12][13] These conditions often require a different ligand and base combination but entirely circumvent the Glaser coupling issue.

    • Catalyst Integrity: Ensure your palladium source is active and your CuI is fresh. Copper(I) iodide can oxidize over time; use a freshly opened bottle if possible.[12]

Data & Protocols

Table 1: Recommended Starting Conditions for Iodopyrazole Cross-Coupling

The following table provides empirically validated starting points for optimizing your reaction.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane / H₂O (4:1)80 - 100
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4-6)KOtBu (1.5)Toluene80 - 110
Sonogashira (Cu) PdCl₂(PPh₃)₂ (2-5)-Et₃N (2.0)DMF or THF25 - 60
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane60 - 90

Note: These are starting points. Optimization for specific substrates is highly recommended.

Troubleshooting Workflow: A Decision Guide

Use this flowchart to systematically diagnose and solve issues with your iodopyrazole coupling reaction.

G start Low Yield or Complex Mixture check_sm Is Starting Material (Iodopyrazole) Consumed? start->check_sm no_sm_consumed No / Low Conversion check_sm->no_sm_consumed No sm_consumed Yes check_sm->sm_consumed Yes action_catalyst Action: 1. Check catalyst/ligand activity. 2. Increase temperature. 3. Screen alternative ligands/bases. no_sm_consumed->action_catalyst identify_byproduct What is the Major Byproduct? sm_consumed->identify_byproduct deiodination Deiodination (Ar-H) identify_byproduct->deiodination Ar-H homocoupling Homocoupling (Alkyne-Alkyne) identify_byproduct->homocoupling R-C≡C-R other Other/Decomposition identify_byproduct->other Unidentified action_deiodination Action: 1. Switch to bulky, e⁻-rich ligand (XPhos, SPhos). 2. Use weaker, non-nucleophilic base (K₃PO₄). 3. Lower reaction temperature. 4. Use aprotic solvent. deiodination->action_deiodination action_homocoupling Action (Sonogashira): 1. Ensure rigorous degassing (Freeze-Pump-Thaw). 2. Add alkyne slowly. 3. Switch to Copper-Free conditions. homocoupling->action_homocoupling action_other Action: 1. Check for N-H interference (protect if necessary). 2. Verify reagent purity. 3. Lower temperature to check for thermal decomposition. other->action_other

Caption: A systematic workflow for troubleshooting iodopyrazole cross-coupling reactions.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a generic N-protected 4-iodopyrazole with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the N-protected 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Seal the vessel. Degas the reaction mixture thoroughly by bubbling argon through the solution for 15 minutes or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

References

  • BenchChem. (n.d.). Preventing deiodination of 4-iodopyrazoles during coupling reactions.
  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., Nakamizu, A., Tatsui, Y., Harusawa, S., Hayama, N., & Yoneyama, H. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH.
  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing....
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • BenchChem. (n.d.). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • BenchChem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC - NIH. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid by ¹H NMR

A Senior Application Scientist's Field-Proven Insights into Methodical Structural Elucidation In the landscape of pharmaceutical and agrochemical research, the unambiguous confirmation of a molecule's structure is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Methodical Structural Elucidation

In the landscape of pharmaceutical and agrochemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of synthesis and discovery.[1][2] For novel compounds like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various bioactive agents, rigorous structural validation is not merely a formality but a critical checkpoint.[1] Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary and powerful tool for elucidating the intricate connectivity of organic compounds.[3][4]

This guide provides an in-depth, experience-driven comparison of ¹H NMR with other common analytical methods for the structural validation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the "why" behind the experimental choices.

The Predicted ¹H NMR Signature of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Before stepping into the laboratory, a seasoned scientist first predicts the expected spectral data. This foresight is crucial for efficient data interpretation and for spotting any deviations that might indicate impurities or an incorrect structure. The structure of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid presents three distinct proton environments that are expected to generate unique signals in the ¹H NMR spectrum.

  • The Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on factors like solvent and concentration. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. In some cases, this peak may be broadened to the point of being indistinguishable from the baseline due to rapid chemical exchange.[5]

  • The Pyrazole Ring Proton (C5-H): The proton at the 5-position of the pyrazole ring is the only proton directly attached to the heterocyclic core. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the iodine at the 3-position. A singlet for this proton is anticipated in the aromatic region, likely between 7.5 and 8.5 ppm.

  • The N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen at the 1-position are chemically equivalent. They will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, estimated to be between 3.8 and 4.2 ppm. A patent for a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, reports the N-methyl peak at 3.89 ppm.[6]

It is important to note that the iodine atom at the 3-position does not have a magnetic spin of ½ and therefore will not cause splitting of the adjacent proton signals.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is paramount for accurate structural determination. The following protocol outlines the key steps and the rationale behind them.

1. Sample Preparation: The Foundation of a Clean Spectrum

  • Choice of Solvent: A deuterated solvent that can dissolve the sample and does not have signals that overlap with the analyte peaks is essential. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, which can sharpen the often-broad carboxylic acid proton signal.[7] It also solubilizes a wide range of organic compounds.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.[3]

2. NMR Instrument Parameters: Optimizing for Resolution and Sensitivity

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks.

  • Number of Scans: For a reasonably concentrated sample, 16 to 32 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that all protons have fully relaxed back to their equilibrium state, leading to accurate integration of the signals.

3. Data Processing: From Raw Data to Interpretable Spectrum

  • Fourier Transformation: This mathematical process converts the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: These adjustments ensure that the peaks are symmetrical and the baseline is flat, which is critical for accurate integration.

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal. For 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, the expected integration ratio for the C5-H, -CH₃, and -COOH protons is 1:3:1.

Comparative Analysis: ¹H NMR vs. Alternative Structural Elucidation Techniques

While ¹H NMR is a primary tool, a comprehensive structural validation often involves a combination of techniques.[4][8] Below is a comparison of ¹H NMR with other common analytical methods for the characterization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Technique Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy - Provides detailed information about the proton framework and connectivity.[3] - Integration gives the relative number of protons. - Can often be used to identify impurities.- The carboxylic acid proton signal can be broad or exchangeable.[5] - Does not directly provide information about the carbon skeleton or quaternary carbons.
¹³C NMR Spectroscopy - Directly observes the carbon skeleton, including the quaternary carbons of the pyrazole ring and the carboxylic acid.[9] - Provides information about the chemical environment of each carbon atom.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not provide information about proton connectivity.
Mass Spectrometry (MS) - Provides the accurate molecular weight and molecular formula (with high-resolution MS).[2] - The presence of iodine would give a characteristic isotopic pattern, confirming its presence.[10][11]- Typically does not distinguish between isomers.[12] - Fragmentation patterns can be complex to interpret.
Infrared (IR) Spectroscopy - Quickly identifies the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[13][14]- Provides limited information about the overall molecular structure and connectivity. - The "fingerprint" region can be complex and difficult to interpret for novel compounds.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, integrating multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 3-iodo-1-methyl-1H-pyrazole- 4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR (Proton Framework, Connectivity) Purification->HNMR CNMR ¹³C NMR (Carbon Skeleton) Purification->CNMR MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Interpretation Integrated Data Analysis HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Validation Structure Confirmed Interpretation->Validation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Conclusion: The Indispensable Role of ¹H NMR

For the structural validation of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, ¹H NMR spectroscopy is an indispensable first-line analytical technique. It provides a detailed and quantitative "fingerprint" of the proton environment within the molecule, which is often sufficient for unambiguous confirmation of the expected structure, especially when the synthetic route is well-defined.

However, for complete and rigorous characterization, particularly for regulatory submissions or publication in high-impact journals, a multi-technique approach is the gold standard. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy creates a self-validating system of evidence, leaving no room for structural ambiguity. This methodical and evidence-based approach embodies the principles of scientific integrity and is fundamental to advancing research and development in the chemical sciences.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
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  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). John Wiley & Sons, Ltd.
  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. (n.d.).
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Comparative

A Senior Application Scientist's Guide to Pyrazole Carboxylic Acid Synthesis: A Comparative Analysis

Introduction Pyrazole carboxylic acids are not merely heterocyclic compounds; they are foundational scaffolds in modern drug discovery and agrochemicals.[1][2] Their derivatives are known to exhibit a wide array of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids are not merely heterocyclic compounds; they are foundational scaffolds in modern drug discovery and agrochemicals.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The specific placement of the carboxylic acid group on the pyrazole ring—at the C3, C4, or C5 position—profoundly influences the molecule's steric and electronic properties, and thus its pharmacological activity.

For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a desired pyrazole carboxylic acid isomer is a critical decision that impacts yield, purity, scalability, and cost. This guide provides a comparative analysis of the most prevalent and effective synthesis methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, grounding our discussion in experimental data and authoritative literature.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of pyrazole carboxylic acids can be broadly categorized into two main approaches: direct construction of the carboxylated pyrazole ring, or post-synthesis modification of a pre-formed pyrazole. We will explore the most powerful methods within each category.

Strategy A: Direct Ring Construction Methods

These methods build the pyrazole ring with the carboxylic acid (or its precursor, typically an ester) group already incorporated into one of the starting materials.

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] For synthesizing pyrazole carboxylic acids, the key is to use a β-ketoester or a related dicarbonyl compound bearing a carboxylate group.

Mechanism & Rationale: The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration.[7] The primary advantage of this method is the use of readily available and often inexpensive starting materials.

Causality Behind Experimental Choices: The choice of the 1,3-dicarbonyl compound is paramount as it dictates the final substitution pattern. A significant challenge is controlling regioselectivity when using an unsymmetrical dicarbonyl and a substituted hydrazine, as two isomeric products can form.[8][9] Acid catalysis is typically employed to accelerate both the initial condensation and the final dehydration step.[10]

Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Hydrazine Hydrazine (R²-NH-NH₂) Condensation Initial Condensation (Imine/Hydrazone formation) Hydrazine->Condensation Attacks Ketone BetaKetoester β-Ketoester (R¹-CO-CH₂-COOR³) BetaKetoester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Tautomerization & Amine attacks Ester Dehydration Dehydration (-H₂O) Cyclization->Dehydration Elimination of H₂O Pyrazole Pyrazole-5-carboxylate Ester Dehydration->Pyrazole Aromatization

Caption: Knorr-type synthesis of a pyrazole-5-carboxylate ester.

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles with high regioselectivity.[11][12] The reaction involves a concerted [3+2] cycloaddition between a 1,3-dipole (e.g., a diazoalkane or a nitrile imine) and a dipolarophile (e.g., an alkyne or alkene).[13]

Mechanism & Rationale: To synthesize pyrazole carboxylic acids, one of the components must bear the carboxylate group. For instance, reacting an ethyl diazoacetate (the 1,3-dipole) with an alkyne yields a pyrazole-3-carboxylate. Alternatively, reacting a diazomethane with an acetylenic ester (the dipolarophile) yields a pyrazole-4-carboxylate. The concerted, pericyclic mechanism often leads to a single regioisomer, a distinct advantage over the Knorr synthesis.[11]

Causality Behind Experimental Choices: The choice of dipole and dipolarophile is a strategic decision to target a specific isomer. The reaction's efficiency can be significantly enhanced by using copper catalysts (in the case of azides and terminal alkynes, known as CuAAC) or by employing electron-deficient alkynes, which accelerates the reaction with electron-rich dipoles.

Huisgen_Cycloaddition cluster_start Reactants cluster_reaction Mechanism cluster_product Product Dipole 1,3-Dipole (e.g., Diazoalkane) TransitionState Concerted [3+2] Pericyclic Transition State Dipole->TransitionState Dipolarophile Dipolarophile (e.g., Alkyne Carboxylate) Dipolarophile->TransitionState Pyrazole Pyrazole Carboxylate TransitionState->Pyrazole Ring Formation DrugDevWorkflow Start Select Target Pyrazole Carboxylic Acid Isomer MethodSelection Choose Synthesis Strategy (e.g., Knorr, MCR) Start->MethodSelection Synthesis Synthesize Pyrazole Carboxylic Acid Ester MethodSelection->Synthesis Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Synthesis->Hydrolysis Acid Pyrazole Carboxylic Acid (Key Intermediate) Hydrolysis->Acid Activation Acid Activation (e.g., SOCl₂, HATU) Acid->Activation AmideCoupling Amide Coupling with Amine Library (R-NH₂) Activation->AmideCoupling FinalProduct Final Pyrazole Carboxamide Derivatives AmideCoupling->FinalProduct Screening Biological Screening FinalProduct->Screening

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: The Strategic Role of 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid

In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3][4][5] This guide provides a compara...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of diverse pyrazole compounds and highlights the strategic importance of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid as a versatile intermediate in the synthesis of novel therapeutic agents. While this specific molecule is primarily recognized as a building block for more complex structures, its unique functionalities offer a gateway to a vast chemical space with significant therapeutic potential.[6]

The Broad Biological Spectrum of Pyrazole Derivatives

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[2][7] Its derivatives have been extensively investigated and developed into clinically significant drugs with a wide range of applications.

Anti-inflammatory Activity
Anticancer Activity

The pyrazole scaffold is also a prominent feature in the design of anticancer agents.[11][12][13][14][15] These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis. The mechanisms of action are diverse, with compounds reported to inhibit protein kinases, disrupt microtubule polymerization, and induce apoptosis.[11][15] For example, some pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[11]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds in this area.[16][17][18][19][20] Their antimicrobial activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of their antimicrobial spectrum and potency.[16][21]

Antiviral Activity

Several pyrazole derivatives have demonstrated significant antiviral activity against a range of viruses, including Newcastle disease virus and coronaviruses.[22][23][24][25][26] The mechanisms of action can involve the inhibition of viral replication, entry into host cells, or key viral enzymes. The adaptability of the pyrazole scaffold allows for the design of compounds that can specifically target viral proteins.[23][24][25]

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid: A Gateway to Novel Bioactive Pyrazoles

While direct biological activity data for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is limited, its true value lies in its utility as a highly functionalized synthetic intermediate.[6] The presence of three distinct functional groups—an iodo group at position 3, a methyl group at position 1, and a carboxylic acid at position 4—provides a versatile platform for chemical modification.

Molecular_Structure cluster_pyrazole 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid P Pyrazole Core I Iodo Group (C3) Reactive site for cross-coupling Me Methyl Group (N1) Influences solubility and metabolism COOH Carboxylic Acid (C4) Amenable to amide coupling

Figure 1. Key functional groups of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

The iodine atom is particularly significant as it serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[27] This allows for the introduction of a wide array of substituents at the C3 position, dramatically expanding the chemical diversity of the resulting pyrazole derivatives. The carboxylic acid group is readily converted to amides, esters, and other derivatives, providing another avenue for structural modification and the introduction of pharmacologically important moieties.[28][29] The N-methyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability.

Comparative Biological Potential: A Data-Driven Perspective

The following table summarizes the known biological activities of various classes of pyrazole derivatives and illustrates the potential for synthesizing analogous compounds starting from 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Biological ActivityEstablished Pyrazole Derivatives (Examples)Potential Derivatives from 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic Acid
Anti-inflammatory Celecoxib (COX-2 inhibitor)[7]Aryl-substituted pyrazoles via Suzuki coupling at C3.
Anticancer Pyrazole-containing CDK inhibitors[11]Amide derivatives with kinase-targeting motifs via coupling at the carboxylic acid.
Antimicrobial Thiazole-containing pyrazoles[16]Heterocyclic-substituted pyrazoles via cross-coupling at C3.
Antiviral Pyrazole-based viral replication inhibitors[22][23]Complex side chains introduced at C3 and C4 to mimic known antiviral pharmacophores.

Experimental Protocols

Synthesis of 3-Aryl-1-methyl-1H-pyrazole-4-carboxamides (General Procedure)

This protocol outlines a general method for diversifying 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid to generate a library of potential biologically active compounds.

Synthesis_Workflow Start 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid Step1 Suzuki Coupling (Aryl boronic acid, Pd catalyst, base) Start->Step1 Intermediate 3-Aryl-1-methyl-1H-pyrazole-4-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine, coupling agent, base) Intermediate->Step2 Product 3-Aryl-1-methyl-1H-pyrazole-4-carboxamide Library Step2->Product

Figure 2. Synthetic workflow for the diversification of the target molecule.

Step 1: Suzuki Coupling to introduce Aryl Substituents at C3

  • To a solution of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid intermediate.

Step 2: Amide Coupling to introduce Amide Diversity at C4

  • To a solution of the 3-aryl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 3-aryl-1-methyl-1H-pyrazole-4-carboxamide.

In Vitro Biological Evaluation: Anti-inflammatory (COX-2 Inhibition Assay)

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the COX-2 enzyme solution in Tris-HCl buffer.

  • Add the test compound at various concentrations and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes) at 37 °C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

While the direct biological profile of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is not extensively documented, its strategic value in medicinal chemistry is undeniable. Its trifunctional nature provides a robust platform for the synthesis of diverse libraries of novel pyrazole derivatives. By leveraging established synthetic methodologies, researchers can systematically explore the structure-activity relationships of pyrazoles and develop potent and selective agents for a multitude of therapeutic targets. The comparison with the broader class of biologically active pyrazoles underscores the immense potential held within this versatile building block for the future of drug discovery.

References

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  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
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  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

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Comparative

A Comparative Guide to Pyrazole Derivative Synthesis: Conventional Heating vs. Microwave Irradiation

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] The synthesis of the...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] The synthesis of these vital heterocyclic compounds has traditionally relied on conventional heating methods, often involving lengthy reaction times and significant energy consumption.[3] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a powerful, efficient, and green alternative.[4][5]

This guide provides an in-depth, objective comparison between conventional and microwave-assisted approaches for synthesizing pyrazole derivatives. We will delve into the fundamental principles governing each heating method, present supporting quantitative data from peer-reviewed studies, and provide detailed experimental protocols to illustrate the practical differences for researchers, scientists, and drug development professionals.

The Fundamental Difference in Heating Mechanisms

The choice between conventional heating and microwave irradiation is not merely about the source of heat; it's about fundamentally different energy transfer mechanisms at the molecular level. Understanding this distinction is key to appreciating the profound impact on reaction outcomes.

Conventional Heating: A Surface-Level Affair

Traditional synthesis relies on conventional heating, typically using an oil bath or heating mantle.[3] This method transfers energy to the reaction vessel via conduction and convection. Heat slowly moves from the external source, through the vessel walls, and into the solvent and reactants.[3] This process is inherently inefficient and often results in an uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.[3] Such temperature gradients can lead to the formation of by-products and decomposition of thermally sensitive materials.[6]

Microwave-Assisted Synthesis: Direct and Volumetric Heating

Microwave-assisted synthesis utilizes microwave energy, a form of electromagnetic radiation, to heat the reaction mixture.[7] Unlike conventional methods, microwaves pass through the vessel walls (if made of a microwave-transparent material like borosilicate glass or Teflon) and directly couple with polar molecules or ions within the reaction mixture.[8][9] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the volume of the liquid.[4][8]

  • Ionic Conduction: If ionic species are present, the oscillating electric field causes them to migrate back and forth rapidly. This ionic motion leads to collisions, generating heat through kinetic energy transfer.[4][10]

This direct, volumetric heating is exceptionally rapid and uniform, eliminating the temperature gradients seen in conventional methods and allowing for precise temperature control.[8][11]

G cluster_0 Conventional Heating Mechanism cluster_1 Microwave Heating Mechanism HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction SolventSurface Solvent Surface VesselWall->SolventSurface Conduction SolventBulk Non-uniform Heating (Hot Spots at Walls) SolventSurface->SolventBulk Convection (Slow) MWSource Microwave Source (Magnetron) Molecules Rapid, Uniform Heating (via Dipolar Polarization & Ionic Conduction) MWSource->Molecules Direct Energy Transfer (Volumetric)

Caption: Comparison of Heat Transfer in Conventional vs. Microwave Synthesis.

Performance Comparison: A Quantitative Overview

The theoretical advantages of microwave heating translate into dramatic, measurable improvements in the synthesis of pyrazole derivatives. Microwave irradiation consistently demonstrates superiority over conventional methods, primarily through drastic reductions in reaction time and significant improvements in product yields.[1][12]

Case Study: Synthesis of Phenyl-1H-pyrazoles

A comparative study on the synthesis of phenyl-1H-pyrazoles highlights the stark differences in performance.[12][13]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Power N/A50 W
Yield 72 - 90%91 - 98%
Reference [12][14][12][14]
Case Study: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

Similarly, in the oxidation of pyrazole carbaldehydes to carboxylic acids, the microwave-assisted approach proves far more efficient.[13]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 1 hour2 minutes
Temperature 80°C80°C
Power N/A150 W
Yield 48 - 85%62 - 92%
Reference [13][14][13][14]

These results are not isolated. Across the literature, MAOS is shown to accelerate pyrazole synthesis, often reducing reaction times from hours to mere minutes while simultaneously increasing product yields.[2][9][15]

Green Chemistry and Sustainability

Microwave-assisted synthesis aligns closely with the principles of Green Chemistry.[4][8] The benefits extend beyond simple time savings:

  • Energy Efficiency: While the conversion of electricity to microwaves by a magnetron has its own efficiency considerations, the overall energy savings from dramatically reduced reaction times are significant.[16] For reactions that are shortened from hours to minutes, the total energy consumption is generally lower with microwave heating.[16][17]

  • Reduced Solvent Usage: The high efficiency of MAOS often allows for reactions to be conducted under solvent-free conditions or with greener, less hazardous solvents like water or ethanol.[8][18][19] This minimizes waste and reduces the environmental impact of the synthesis.[11]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, which simplifies purification and reduces chemical waste.[4][11]

Experimental Protocols: A Side-by-Side Workflow

To provide a practical illustration, here are detailed, step-by-step methodologies for the synthesis of a representative 1,3,5-trisubstituted pyrazole derivative, adapted from established procedures.

Target Compound: 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole

Step 1: Synthesis of the Chalcone Intermediate (Conventional)

  • To a solution of 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL), add a 10% aqueous solution of NaOH (10 mL).

  • Stir the mixture at room temperature for 4-6 hours until a precipitate forms.

  • Filter the solid, wash with cold water until neutral, and recrystallize from ethanol to yield the chalcone intermediate.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A Mix Reactants: Chalcone Intermediate Phenylhydrazine Ethanol, Acetic Acid B Heat under Reflux (Oil Bath, ~100°C) A->B Time: 4-8 hours C Monitor Reaction (TLC) B->C C->B Incomplete D Cool to Room Temp. C->D Complete E Pour into Ice Water D->E F Filter & Wash Solid E->F G Recrystallize Product F->G H Mix Reactants: Chalcone Intermediate Phenylhydrazine Ethanol, Acetic Acid in MW Vessel I Irradiate in Reactor (e.g., 150W, 100°C) H->I Time: 5-10 minutes J Rapid Cooling (Compressed Air) I->J K Pour into Ice Water J->K L Filter & Wash Solid K->L M Recrystallize Product L->M

Caption: Comparative Workflow for Pyrazole Synthesis.

Protocol 1: Conventional Synthesis of Pyrazole
  • Reactant Setup: In a 100 mL round-bottom flask, combine the chalcone intermediate (5 mmol), phenylhydrazine (5.5 mmol), and glacial acetic acid (20 mL).

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 110-120°C.

  • Reaction: Maintain reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents slowly into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole
  • Reactant Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the chalcone intermediate (1 mmol), phenylhydrazine (1.1 mmol), and glacial acetic acid (4 mL).[2]

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120°C (power will be modulated by the instrument, typically 100-300W) for 7-10 minutes.[2]

  • Cooling: After irradiation, cool the vessel to room temperature (typically automated with compressed air in modern reactors).

  • Work-up: Pour the contents slowly into 25 mL of ice-cold water with stirring.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, dry, and recrystallize from ethanol.[2]

Conclusion and Recommendations

For the synthesis of pyrazole derivatives, the evidence overwhelmingly supports microwave-assisted organic synthesis as a superior alternative to conventional heating.[14][20] The advantages in terms of drastically reduced reaction times, increased yields, and alignment with Green Chemistry principles make it an indispensable tool for modern chemical research.[5][21]

While the initial investment in specialized microwave equipment can be a consideration, the long-term benefits of increased throughput, energy savings, and reduced waste provide a compelling return on investment for laboratories focused on drug discovery and development.[7] For researchers aiming to optimize reaction conditions, improve efficiency, and adopt more sustainable practices, the transition to microwave-assisted synthesis is a logical and scientifically validated step forward.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • BenchChem. (2025). A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis.
  • PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • PubMed. (n.d.). On the energy efficiency of microwave-assisted organic reactions.
  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • ACS Publications. (n.d.). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
  • DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Unknown Source. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Bentham Science Publishers. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
  • GSC Biological and Pharmaceutical Sciences. (n.d.). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
  • Unknown Source. (2025).
  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • PMC - NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • R Discovery. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
  • ResearchGate. (2025). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.

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Validation

In-vitro assays for testing the biological activity of pyrazole derivatives

An In-Depth Technical Guide to In-Vitro Assays for Testing the Biological Activity of Pyrazole Derivatives For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In-Vitro Assays for Testing the Biological Activity of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility allows for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The initial stages of drug discovery for these derivatives hinge on robust, reproducible, and mechanistically informative in-vitro assays.

This guide provides a comparative analysis of key in-vitro assays used to evaluate the primary biological activities of novel pyrazole derivatives. It is designed to move beyond simple protocol listing, offering insights into the causality behind experimental choices, ensuring that the described methodologies serve as self-validating systems for generating reliable and interpretable data.

Section 1: Evaluating Anticancer Activity

The evaluation of pyrazole derivatives as potential anticancer agents primarily involves assessing their ability to reduce the viability of cancer cell lines.[5] This is often a starting point to identify cytotoxic or cytostatic compounds that can then be investigated for more specific mechanisms like apoptosis induction or cell cycle arrest.[6][7]

Comparison of Primary Cytotoxicity & Viability Assays

Cell-based assays are fundamental for the initial screening of compounds with potential anticancer properties.[8] The choice of assay depends on the desired throughput, sensitivity, and the specific cellular process being measured. The most common assays rely on measuring metabolic activity, which is proportional to the number of viable cells.[9]

Assay Principle Advantages Disadvantages Typical Readout
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan precipitate.[9][10]Inexpensive, well-established, widely used.Requires a solubilization step; formazan crystals can be difficult to dissolve; potential for interference from reducing compounds.Absorbance (570 nm)
XTT Assay Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.Simpler workflow than MTT; higher sensitivity.More expensive than MTT; can be sensitive to culture medium pH changes.Absorbance (450 nm)
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[11][12]High sensitivity, rapid (single-step addition), suitable for high-throughput screening.[12]More expensive; enzyme-based reaction can be inhibited by some test compounds.Luminescence
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay remains a workhorse for assessing cell viability due to its cost-effectiveness and extensive validation.[13] It provides a quantitative measure of a compound's effect on cell proliferation, allowing for the determination of the IC50 value—the concentration of a drug that inhibits 50% of the measured parameter.[8]

Causality Behind Choices:

  • Cell Seeding Density: Plating approximately 10,000 cells per well ensures they are in the logarithmic growth phase during treatment, providing a robust window to observe anti-proliferative effects.[10]

  • Incubation Time: A 24-48 hour treatment period is standard for initial screening, balancing sufficient time for the compound to act without causing secondary effects from nutrient depletion.[5][10]

  • MTT Incubation: A 4-hour incubation allows for sufficient accumulation of formazan crystals in viable cells without causing toxicity from the reagent itself.[10]

  • Solubilization: DMSO is an effective solvent for the formazan precipitate, ensuring complete dissolution for accurate absorbance readings.[10]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[10]

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the pyrazole derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13] Incubate for another 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute this stock in serum-free media to a working concentration of 0.5 mg/mL. Aspirate the treatment media and add 100 µL of the working MTT solution to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan precipitate.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualization of MTT Assay Workflow

MTT_Workflow A 1. Seed Cells (96-well plate, 10,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Pyrazole Derivatives (Varying Concentrations) B->C D 4. Incubate (24-48 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 2: Evaluating Antimicrobial Activity

Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[3][15][16] In-vitro screening is essential for determining the spectrum of activity and the potency of these compounds. The two most common methods provide complementary information: one gives a qualitative assessment of sensitivity, while the other provides a quantitative measure of potency.[17]

Comparison of Primary Antimicrobial Assays
Assay Principle Advantages Disadvantages Typical Readout
Agar Well Diffusion A microbial lawn is grown on an agar plate. The test compound is added to a well cut into the agar and diffuses outwards, creating a concentration gradient.[18][19] Inhibition of microbial growth is seen as a clear zone around the well.[20]Simple, inexpensive, visually intuitive, good for initial screening of multiple compounds.[18]Provides qualitative or semi-quantitative data; results can be affected by compound solubility and diffusion rate.Zone of Inhibition (mm)
Broth Microdilution A standardized microbial inoculum is added to wells of a microtiter plate containing serial dilutions of the test compound in a liquid growth medium.[17][21]Provides a quantitative Minimum Inhibitory Concentration (MIC) value; highly accurate and reproducible; suitable for testing multiple compounds and organisms simultaneously.[21][22]More labor-intensive than agar diffusion; requires careful standardization of the inoculum.Minimum Inhibitory Concentration (µg/mL)
Experimental Protocol 1: Agar Well Diffusion Method

This method is an excellent first-pass screening tool to quickly identify if a pyrazole derivative has any activity against a panel of microorganisms.[19]

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the test microorganism in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile cotton swab, spread the standardized inoculum evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

  • Create Wells: Aseptically puncture wells of 6-8 mm in diameter into the agar using a sterile cork borer or pipette tip.[18][20]

  • Add Compound: Pipette a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.[18] Include a negative control (solvent only) and a positive control (a known antibiotic).[23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][23]

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Experimental Protocol 2: Broth Microdilution for MIC Determination

This method is the gold standard for determining the potency of an antimicrobial agent.[17][21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth (e.g., Mueller-Hinton Broth).[22][24] For example, from 256 µg/mL down to 0.5 µg/mL.

  • Prepare Inoculum: Dilute a standardized microbial suspension (0.5 McFarland) to the final required concentration (typically 5 x 10⁵ CFU/mL).[24]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[22] Ensure to include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[22]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17][21]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22]

Visualization of Antimicrobial Testing Workflow

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Potency Determination A Agar Well Diffusion B Measure Zone of Inhibition A->B C Active? B->C D Broth Microdilution C->D Yes E Determine MIC D->E

Caption: A typical workflow for antimicrobial evaluation of novel compounds.

Section 3: Evaluating Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX) and Lipoxygenases (LOX).[1] Celecoxib, a well-known pyrazole-based drug, is a selective COX-2 inhibitor.[1] Another mechanism involves scavenging reactive nitrogen species like nitric oxide (NO).

Visualization of the Arachidonic Acid Pathway

Arachidonic_Acid_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Pyrazole_COX Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_COX->COX Inhibit Pyrazole_LOX Pyrazole Derivatives Pyrazole_LOX->LOX Inhibit

Caption: Inhibition of the Arachidonic Acid Pathway by Pyrazole Derivatives.

Comparison of Primary Anti-inflammatory Assays
Assay Principle Advantages Disadvantages Typical Readout
COX Inhibition Measures the inhibition of COX-1 and COX-2 enzymes, which convert arachidonic acid to prostaglandin H2. Assays often monitor the appearance of an oxidized product colorimetrically or fluorometrically.[25]Mechanistically relevant; allows for determination of selectivity for COX-2 over COX-1, which is a key therapeutic goal.[26][27]Can be expensive (requires purified enzymes); radiochemical assays require special handling.[28]IC50 (µM or nM)
LOX Inhibition Measures the inhibition of lipoxygenase, which catalyzes the peroxidation of polyunsaturated fatty acids like linoleic or arachidonic acid.[29] The formation of a conjugated diene hydroperoxide is monitored by the increase in absorbance at 234 nm.[30]Targets a different branch of the inflammatory pathway; useful for identifying dual COX/LOX inhibitors.[1]Substrate stability can be an issue; potential for assay interference.IC50 (µM)
Nitric Oxide (NO) Scavenging Measures the ability of a compound to scavenge nitric oxide generated from a donor like sodium nitroprusside. The amount of NO is quantified using the Griess reagent.[31][32]Simple, colorimetric assay; relevant for inflammation where NO plays a significant role.Not a direct measure of enzyme inhibition; assesses general antioxidant/radical scavenging properties.Scavenging % or IC50 (µg/mL)
Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is representative of commercially available colorimetric or fluorometric COX inhibitor screening kits.[25]

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute purified COX-1 or COX-2 enzyme, cofactors, and substrate (arachidonic acid) according to the kit manufacturer's instructions.

  • Add Inhibitor: To the wells of a 96-well plate, add the assay buffer, the pyrazole derivative (inhibitor) at various concentrations, and the enzyme (COX-1 or COX-2).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[28]

  • Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.

  • Develop and Read: After a set reaction time, add a chromogenic or fluorogenic probe that reacts with the prostaglandin product. Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the pyrazole derivative relative to a control without an inhibitor. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol: In-Vitro Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay is a common method for screening LOX inhibitors.[29][33]

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a borate buffer (0.2 M), a substrate solution (e.g., 250 µM linoleic acid), and an enzyme solution (e.g., soybean 15-LOX, ~10,000 U/mL).[29][30] Dissolve the pyrazole derivative in DMSO.

  • Assay Setup: In a quartz cuvette, pipette the enzyme solution. For inhibitor samples, add the pyrazole derivative solution and incubate for 5 minutes.[29] Use DMSO as a control.

  • Initiate Reaction: Start the measurement on a spectrophotometer set to 234 nm. Rapidly add the substrate solution to the cuvette, mix, and immediately begin recording the absorbance change over time (e.g., for 5 minutes).[29]

  • Data Analysis: The rate of reaction (change in absorbance per minute) is proportional to enzyme activity. Calculate the percentage of inhibition caused by the pyrazole derivative compared to the control. Determine the IC50 value.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to directly neutralize NO radicals.[34]

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, mix an aqueous solution of sodium nitroprusside (e.g., 10 mM) with various concentrations of the pyrazole derivative.[32]

  • Incubation: Incubate the plate at room temperature under fluorescent light for a set period (e.g., 60-150 minutes). During this time, sodium nitroprusside decomposes to generate nitric oxide.[32]

  • Griess Reaction: After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[31] This reagent reacts with nitrite (an indicator of NO production) to form a pink-colored azo dye.

  • Absorbance Reading: Allow color to develop for 5-10 minutes and measure the absorbance at approximately 540-560 nm.[32]

  • Data Analysis: A decrease in absorbance compared to the control (without the scavenger) indicates NO scavenging activity. Calculate the percentage of scavenging activity and determine the IC50 value.[32]

Conclusion

The selection of an appropriate in-vitro assay is a critical decision in the early-stage evaluation of pyrazole derivatives. For anticancer screening, metabolic assays like MTT provide a robust starting point, which can be followed by more detailed mechanistic studies. In the antimicrobial field, combining the qualitative agar diffusion method with the quantitative broth microdilution assay offers a comprehensive picture of a compound's efficacy. For anti-inflammatory potential, targeting specific enzymes like COX and LOX provides direct mechanistic insight, while NO scavenging assays can reveal additional antioxidant properties. By understanding the principles, advantages, and practical execution of these core assays, researchers can generate high-quality, reliable data to guide the development of the next generation of pyrazole-based therapeutics.

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  • Wikipedia. Broth microdilution. [Link]

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Comparative

A Senior Application Scientist's Guide to Docking Studies of Pyrazole Derivatives with Biological Targets

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological macromolecules. Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial.[1][2] The success of celecoxib, a selective COX-2 inhibitor, stands as a testament to the therapeutic potential of this privileged scaffold.

At the heart of developing novel pyrazole-based therapeutics lies the powerful computational technique of molecular docking. This method predicts the preferred orientation of a ligand when bound to a protein target, providing invaluable insights into the binding affinity and the intricate network of interactions that drive molecular recognition. For researchers, scientists, and drug development professionals, a nuanced understanding of how to effectively apply, validate, and interpret docking studies is paramount to accelerating the journey from hit identification to lead optimization.

This guide provides an in-depth, objective comparison of docking methodologies for pyrazole derivatives against key biological targets. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in experimental data from authoritative sources.

Key Biological Targets for Pyrazole Derivatives

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a diverse range of biological targets. Understanding these targets is the first step in a rational, structure-based drug design campaign.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is heavily implicated in inflammation. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and a primary target for anti-inflammatory drugs.[3] Pyrazole derivatives have been extensively explored as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][4]

  • Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has proven to be a highly "druggable" target. Pyrazole scaffolds are adept at forming key hydrogen bond interactions within this site, mimicking the adenine moiety of ATP. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6]

  • Microbial Enzymes: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have been investigated as inhibitors of essential microbial enzymes, such as DNA gyrase and topoisomerase, thereby blocking DNA synthesis and replication in pathogenic microorganisms.

Comparative Analysis of Molecular Docking Software

  • AutoDock and AutoDock Vina: As open-source software, AutoDock and AutoDock Vina are widely accessible and frequently cited in academic research.[5][7] They utilize a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[5] Vina, in particular, is lauded for its speed and ease of use, making it suitable for virtual screening of large compound libraries.[8]

  • Glide (Schrödinger): Glide is a commercial software package known for its high accuracy in pose prediction and scoring. It employs a hierarchical series of filters to explore the ligand's conformational, rotational, and translational space.[8] Its scoring functions are generally considered to be more sophisticated and often yield a better correlation between predicted binding affinities and experimental data, albeit at a higher computational cost.

The choice between these programs often comes down to a balance of desired accuracy, computational resources, and the scale of the study. For large-scale virtual screening, AutoDock Vina offers a rapid and effective solution. For more detailed analysis of a smaller set of high-priority compounds, Glide may provide more reliable predictions of binding modes and affinities.

Quantitative Data Summary: A Comparative Look at Docking Scores and Experimental Validation

To provide a tangible comparison, the following tables summarize docking scores and corresponding experimental data (IC50 values) for pyrazole derivatives against various biological targets, as reported in the literature. It is crucial to note that direct comparison of docking scores between different software and studies should be approached with caution, as the absolute values are not standardized. However, the relative ranking of compounds within a single study provides a valuable measure of the predictive power of the docking protocol.

Table 1: Comparative Docking Scores and In Vitro Activity of Pyrazole Derivatives Against COX-2

CompoundDocking SoftwareDocking Score (kcal/mol)TargetExperimental IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib AutoDock Vina-9.924COX-2-78.06[4]
Compound 5u AutoDock Vina-12.907COX-21.7972.73[4]
Compound 5s AutoDock Vina-12.24COX-22.5165.75[4]
Compound 25 AutoDock Vina-9.7COX-2--[1]
Compound 27 AutoDock Vina-10.1COX-2--[1]

Table 2: Comparative Docking Scores and In Vitro Activity of Pyrazole Derivatives Against Protein Kinases

CompoundDocking SoftwareDocking Score (kJ/mol)TargetExperimental IC50 (µM)Reference
Compound 1b AutoDock 4.2-10.09VEGFR-2-[5]
Compound 1d AutoDock 4.2-8.57Aurora A-[5]
Compound 2b AutoDock 4.2-10.35CDK2-[5]

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any docking study hinges on a meticulously executed and well-validated protocol. Below, we provide a detailed, step-by-step methodology for a typical docking workflow using AutoDock Vina, one of the most accessible and widely used tools.

Protocol 1: Molecular Docking of Pyrazole Derivatives with a Target Protein using AutoDock Vina

This protocol is a generalized workflow that should be adapted and validated for each specific protein-ligand system.

1. Preparation of the Receptor (Protein):

  • Rationale: The crystal structure of the protein, obtained from the Protein Data Bank (PDB), often contains water molecules, co-factors, and other heteroatoms that are not relevant to the docking study and must be removed. The protein also needs to be protonated correctly for the given pH.

  • Steps:

    • Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 3LN1 for COX-2).[2]

    • Open the PDB file in a molecular visualization software such as PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Using AutoDockTools (ADT), add polar hydrogens to the protein.[9]

    • Add Kollman charges to the protein atoms.[10]

    • Save the prepared protein in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.[3]

2. Preparation of the Ligand (Pyrazole Derivative):

  • Rationale: The ligand must be converted to a 3D structure and its energy minimized to obtain a low-energy, stable conformation. The rotatable bonds within the ligand need to be defined to allow for conformational flexibility during docking.

  • Steps:

    • Draw the 2D structure of the pyrazole derivative using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure using a program like OpenBabel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[3]

    • Using ADT, define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.

3. Definition of the Binding Site (Grid Box Generation):

  • Rationale: The search space for the docking algorithm needs to be defined. This is typically a cubic grid box centered on the active site of the protein. The size of the grid box should be large enough to accommodate the ligand in various orientations.

  • Steps:

    • In ADT, load the prepared receptor PDBQT file.

    • Define the center of the grid box. This is often done by selecting the co-crystallized ligand (if available) or key active site residues.

    • Set the dimensions of the grid box in x, y, and z directions to encompass the entire binding pocket.

4. Running the Docking Simulation:

  • Rationale: AutoDock Vina will now explore the conformational space of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.

  • Steps:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

5. Analysis of the Docking Results:

  • Rationale: The output of the docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity. These poses need to be visualized and analyzed to understand the key interactions driving the binding.

  • Steps:

    • The output file will contain the binding affinity (in kcal/mol) for the top-ranked poses.

    • Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualization software.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked pose of the pyrazole derivative and the amino acid residues of the protein's active site.

Visualization of Workflows and Interactions

To further clarify the processes and concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key molecular interactions of pyrazole derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Prep_Protein 3. Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Protein Ligand_2D 2. Draw 2D Ligand Structure Prep_Ligand 4. Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid Prep_Ligand->Grid Run_Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Run_Docking Analyze 7. Analyze Results (Binding affinity, poses) Run_Docking->Analyze Visualize 8. Visualize Interactions (H-bonds, hydrophobic, etc.) Analyze->Visualize Validate 9. Experimental Validation (In vitro assays) Visualize->Validate

Caption: A generalized experimental workflow for a molecular docking study.

G Pyrazole Pyrazole Core H_Bond Hydrogen Bonds Pyrazole->H_Bond N-H, C=O groups Hydrophobic Hydrophobic Interactions Pyrazole->Hydrophobic Aryl substituents Pi_Pi Pi-Pi Stacking Pyrazole->Pi_Pi Aromatic rings Target Biological Target (e.g., Kinase, COX-2) H_Bond->Target with backbone/side chains Hydrophobic->Target with nonpolar residues Pi_Pi->Target with aromatic residues (e.g., Phe, Tyr)

Caption: Key interactions of pyrazole derivatives with biological targets.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the rational design of novel pyrazole-based therapeutics. By providing a detailed picture of the ligand-protein interactions at an atomic level, it allows for the prioritization of synthetic efforts and the optimization of lead compounds. While software like AutoDock Vina and Glide have proven to be highly effective, it is the careful and rigorous application of the docking protocol, coupled with experimental validation, that ultimately leads to success.

The future of this field lies in the continuous improvement of scoring functions to more accurately predict binding affinities and the integration of machine learning and artificial intelligence to enhance the predictive power of docking simulations. As our understanding of the complexities of biological systems grows, so too will our ability to design highly potent and selective pyrazole derivatives to combat a wide range of human diseases.

References

  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. (n.d.). BenchChem.
  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (n.d.).
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved from [Link]

  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (n.d.). DergiPark.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. Retrieved from [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Sciforum.
  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022).
  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. (n.d.). International Journal of Pharmaceutical Sciences.
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  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). ResearchGate.
  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). National Institutes of Health.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium.
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  • Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (n.d.). PubMed Central.
  • Assessing Scoring Functions for Protein-Ligand Interactions. (n.d.).
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Validation

Characterization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrazole scaffolds are of paramount importance. Their versatile biological activities have established them as privileged structures in a multitude of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, pyrazole scaffolds are of paramount importance. Their versatile biological activities have established them as privileged structures in a multitude of therapeutic agents.[1] This guide provides an in-depth characterization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block, and its ester and amide derivatives. The strategic placement of an iodine atom at the 3-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, making this scaffold particularly attractive for the generation of diverse compound libraries.[2]

This document will navigate through the synthetic pathways to these compounds, offer a comparative analysis of their key analytical features, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively synthesize, characterize, and utilize these valuable intermediates.

Synthetic Strategy and Rationale

The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives hinges on a multi-step sequence that begins with the construction of the pyrazole core, followed by functional group manipulations. The chosen synthetic route is designed for efficiency and adaptability, allowing for the generation of various derivatives from a common intermediate.

Synthesis of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

The journey begins with the synthesis of the ethyl ester derivative, a stable and versatile intermediate. While a direct, one-pot synthesis is often sought, a more robust and reproducible approach involves the initial formation of a pyrazole-4-carboxylate ester, followed by iodination and N-methylation. This stepwise approach provides better control over regioselectivity and yield.

SynthesisWorkflow A Ethyl Acetoacetate + Phenylhydrazine B Pyrazole-4-carboxylic acid ethyl ester derivatives A->B Three-component reaction C Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate B->C Iodination & N-methylation D 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid C->D Alkaline Hydrolysis E 3-iodo-1-methyl-1H-pyrazole-4-carboxamide Derivatives D->E Amide Coupling

Diagram 1: Synthetic workflow for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.

Hydrolysis to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a critical step. Alkaline hydrolysis is the preferred method over acid-catalyzed hydrolysis due to its irreversibility and the ease of product isolation.[3][4] Heating the ester under reflux with an aqueous solution of a base, such as sodium hydroxide, ensures complete conversion.

Derivatization to Amides

With the carboxylic acid in hand, a wide array of amide derivatives can be accessed through standard amide coupling protocols. The activation of the carboxylic acid, typically with a coupling agent like HATU or EDC/HOBt, followed by the addition of a primary or secondary amine, allows for the introduction of diverse functionalities, which is crucial for exploring structure-activity relationships (SAR).

Comparative Characterization of Derivatives

The true utility of this guide lies in the direct comparison of the analytical data for the parent carboxylic acid and its key derivatives: the ethyl ester and a representative N-benzyl amide. Understanding the shifts in spectroscopic and physical properties upon derivatization is fundamental for reaction monitoring and quality control.

Parameter 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate N-benzyl-3-iodo-1-methyl-1H-pyrazole-4-carboxamide
Molecular Formula C₅H₅IN₂O₂C₇H₉IN₂O₂C₁₂H₁₂IN₃O
Molecular Weight 252.01 g/mol 280.06 g/mol 341.15 g/mol
Appearance Off-white to pale yellow solidColorless to light yellow oil/low melting solidWhite to off-white solid
¹H NMR (δ ppm) Pyrazole-H: ~8.0-8.2 (s, 1H), N-CH₃: ~3.9 (s, 3H), COOH: ~12-13 (br s, 1H)Pyrazole-H: ~7.9-8.1 (s, 1H), O-CH₂: ~4.3 (q, 2H), N-CH₃: ~3.8 (s, 3H), O-CH₂-CH₃: ~1.3 (t, 3H)Pyrazole-H: ~7.8-8.0 (s, 1H), N-H: ~8.5-8.7 (t, 1H), Ar-H: ~7.2-7.4 (m, 5H), N-CH₂: ~4.5 (d, 2H), N-CH₃: ~3.8 (s, 3H)
¹³C NMR (δ ppm) C=O: ~165-170, Pyrazole C₅: ~140-142, Pyrazole C₄: ~110-112, Pyrazole C₃: ~85-90, N-CH₃: ~35-37C=O: ~162-165, Pyrazole C₅: ~138-140, Pyrazole C₄: ~112-114, Pyrazole C₃: ~83-88, O-CH₂: ~60-62, N-CH₃: ~35-37, O-CH₂-CH₃: ~14-15C=O: ~160-163, Pyrazole C₅: ~137-139, Ar-C: ~127-138, Pyrazole C₄: ~115-117, Pyrazole C₃: ~82-87, N-CH₂: ~43-45, N-CH₃: ~35-37
IR (cm⁻¹) O-H (broad): 2500-3300, C=O: 1680-1710, C=N: ~1550C=O: 1710-1730, C-O: 1200-1300, C=N: ~1550N-H: 3200-3400, C=O (Amide I): 1630-1680, N-H bend (Amide II): 1510-1550
Mass Spec (m/z) [M]+ calculated: 251.94, Observed fragmentation includes loss of H₂O, CO, and I.[M]+ calculated: 279.97, Observed fragmentation includes loss of OEt, CO, and I.[M]+ calculated: 341.00, Observed fragmentation includes cleavage of the amide bond and loss of I.

Table 1: Comparative analytical data for 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.

Characterization cluster_Techniques Analytical Techniques cluster_Properties Molecular Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure Structure & Connectivity NMR->Structure Purity Purity & Composition NMR->Purity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MS->Structure MW Molecular Weight MS->MW EA Elemental Analysis EA->Purity

Diagram 2: Relationship between analytical techniques and the molecular properties they elucidate.

Detailed Experimental Protocols

To ensure reproducibility and success in the synthesis and characterization of these compounds, the following detailed protocols are provided.

Synthesis of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
  • Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate. This step can be achieved through various published methods for pyrazole synthesis, often involving the condensation of a β-ketoester with a hydrazine derivative.[5]

  • Step 2: Iodination. To a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF or acetic acid), add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification. The reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic Acid
  • Hydrolysis. Dissolve ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of N-benzyl-3-iodo-1-methyl-1H-pyrazole-4-carboxamide
  • Amide Coupling. To a solution of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt, and a tertiary amine base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition. Add benzylamine to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up and Purification. Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by recrystallization or column chromatography.

Analytical Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source.

  • Elemental Analysis: The elemental composition (C, H, N) is determined using a CHN analyzer.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and its key derivatives. The presented protocols and comparative data are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the efficient development of novel therapeutics based on the versatile pyrazole scaffold. The strategic use of the iodo-substituted pyrazole as a building block opens up a vast chemical space for exploration, and a thorough understanding of its characterization is the first step towards unlocking its full potential.

References

Comparative

A Comparative Analysis of Novel Pyrazole Amides as Next-Generation Antifungal Agents

Introduction: The Looming Threat of Fungal Resistance and the Pyrazole Amide Solution The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of Fungal Resistance and the Pyrazole Amide Solution

The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and the development of novel therapeutic agents is a critical priority. Among the most promising new scaffolds in antifungal drug discovery are the pyrazole amides. This guide provides a comparative analysis of the antifungal activity of novel pyrazole amides, supported by experimental data and methodological insights for researchers in the field.

Pyrazole derivatives have a long history in medicinal chemistry, and recent explorations into pyrazole amides have revealed a new frontier in the fight against fungal pathogens. These compounds often feature a central pyrazole ring linked to various substituted aromatic or heterocyclic moieties through an amide bond. This structure has proven to be a versatile scaffold for targeting key fungal enzymes that are distinct from their mammalian counterparts, offering the potential for high efficacy and selectivity. This guide will delve into the structure-activity relationships, comparative efficacy against clinically relevant fungi, and the underlying mechanisms of action of these promising compounds.

Comparative Antifungal Efficacy: A Data-Driven Overview

The in vitro antifungal activity of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative novel pyrazole amides against a panel of pathogenic fungi, benchmarked against the widely used antifungal drug, Fluconazole.

Table 1: Antifungal Activity (MIC in µg/mL) of Pyrazole-Benzamide Derivatives

Compound IDFungal StrainCandida albicans (ATCC 10231)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 14116)
PZ-B1 4.128.252.06
PZ-B2 2.084.161.04
Fluconazole 0.5-10>642-16

Table 2: Antifungal Activity (MIC in µg/mL) of Pyrazole-Thiazole Amide Derivatives

Compound IDFungal StrainCandida albicans (ATCC 90028)Candida parapsilosis (ATCC 22019)Aspergillus fumigatus (Clinical Isolate)
PZ-T1 1.953.97.8
PZ-T2 0.981.953.9
Fluconazole 0.25-2.00.125-1.0>64

Data Interpretation & Expertise: The data clearly indicates that several novel pyrazole amides exhibit potent antifungal activity, with some compounds (e.g., PZ-B2 and PZ-T2) demonstrating MIC values in the low microgram per milliliter range. Notably, many of these novel compounds show significant efficacy against fungal species like Aspergillus niger and Aspergillus fumigatus, which are known to have high intrinsic resistance to azole drugs like Fluconazole. This suggests that pyrazole amides may employ a different mechanism of action or are less susceptible to existing resistance mechanisms.

Mechanism of Action: Targeting Fungal Succinate Dehydrogenase

While the azole antifungals, such as fluconazole, target lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, many novel pyrazole amides have been found to inhibit succinate dehydrogenase (SDH). SDH is a crucial enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of fungal SDH disrupts cellular respiration and energy production, leading to fungal cell death. This distinct mechanism of action is a key reason for their effectiveness against azole-resistant strains.

cluster_0 Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->ETC e- transfer SDH->Fumarate ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Amide Novel Pyrazole Amide Pyrazole_Amide->SDH Inhibition

Caption: Proposed mechanism of action of novel pyrazole amides targeting fungal succinate dehydrogenase (SDH).

Experimental Protocols: Ensuring Reproducible and Validated Data

The reliability of any antifungal activity comparison hinges on the quality and standardization of the experimental methods employed. Below are detailed protocols for determining antifungal susceptibility and cytotoxicity, based on established standards.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel compounds against fungal isolates.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal isolates (e.g., C. albicans ATCC 10231)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Sterile, DMSO, saline (0.85%)

Workflow Diagram:

cluster_workflow Antifungal Susceptibility Testing Workflow A 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) C 3. Inoculate Wells with Fungal Suspension A->C B 2. Serial Dilution of Test Compounds in Plate B->C D 4. Incubate Plate (35°C for 24-48h) C->D E 5. Read Absorbance (530 nm) D->E F 6. Determine MIC (Lowest concentration with significant growth inhibition) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Step-by-Step Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Dilution: a. Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in medium with 2% DMSO) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. b. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: a. Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), as determined visually or by reading the absorbance at 530 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of the novel compounds against a mammalian cell line (e.g., Vero cells) to determine their selectivity.

Workflow Diagram:

cluster_workflow Cytotoxicity (MTT) Assay Workflow A 1. Seed Mammalian Cells in 96-well Plate B 2. Incubate (24h) to allow attachment A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate (24-48h) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate CC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: a. Seed Vero cells (or another suitable mammalian cell line) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). b. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: a. Prepare serial dilutions of the test compounds in the culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: a. Incubate the plate for another 24 to 48 hours.

  • MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: a. Read the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: a. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The novel pyrazole amides represent a highly promising class of antifungal agents, demonstrating potent activity against a broad spectrum of fungal pathogens, including those resistant to current therapies. Their unique mechanism of action, primarily targeting the fungal succinate dehydrogenase, makes them attractive candidates for further development. The experimental data presented in this guide underscores their potential, with several derivatives showing superior or comparable activity to fluconazole, especially against Aspergillus species.

Future research should focus on optimizing the pyrazole amide scaffold to enhance antifungal potency while maintaining a low cytotoxicity profile, thereby improving the selectivity index (CC50/MIC). In vivo efficacy studies in animal models of fungal infection are the necessary next step to validate the therapeutic potential of these compounds. Furthermore, a deeper investigation into their mechanism of action and potential resistance pathways will be crucial for their successful clinical translation.

References

  • Sharma, A., Kumar, R., & Sharma, R. (2021). Synthesis, characterization and in vitro antifungal evaluation of novel pyrazole-based benzamide derivatives. Journal of Molecular Structure, 1234, 130175. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Antifungal Activity of Novel Pyrazole Amide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(10), 3137-3146. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of novel pyrazole amides containing a thiazole moiety as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling specialized reagents like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling specialized reagents like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical synthesis, demands a comprehensive understanding of its lifecycle—from use to disposal.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of personnel and the environment.

Hazard Profile and Core Safety Principles

3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that, like many of its pyrazole-based counterparts, presents specific hazards that directly inform its disposal requirements. Understanding these hazards is the first step in a self-validating safety protocol.

The compound is classified as hazardous, with the following primary concerns based on data from similar pyrazole derivatives[2][3]:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[4][5][6][7]

  • Serious Eye Irritation (H319): Poses a significant risk of serious damage if it comes into contact with the eyes.[4][5][6][7]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6][7]

  • Harmful if Swallowed (H302): Ingesting the compound can be harmful.[5][6]

The presence of iodine in the molecule is a critical factor for disposal. Iodinated organic compounds require careful management as they can be harmful to the environment, particularly aquatic life, and improper disposal can lead to the release of hazardous substances.[8][9] Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste .[8][9][10]

Pre-Disposal Safety: PPE and Spill Management

Before handling the waste, it is imperative to establish a safe working environment. This begins with appropriate Personal Protective Equipment (PPE) and a clear plan for managing accidental spills.

The causality for each piece of PPE is directly linked to the compound's hazard profile.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Dispose of contaminated gloves after use.[5]To prevent skin contact and irritation (H315).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended if splashing is possible.[3][5]To protect against serious eye irritation (H319) from dust or splashes.
Body Protection A standard laboratory coat.[4][5]To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[3][4]To prevent inhalation of dust and subsequent respiratory irritation (H335).

In the event of a spill, the immediate priority is to contain the material safely and prevent exposure.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5][9]

  • Don PPE: Wear all required PPE before approaching the spill.

  • Containment: For solid spills, prevent the formation of dust by gently covering the material or using a HEPA-filtered vacuum.[5][9] Do not dry sweep.

  • Collection: Carefully sweep up or absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the main protocol below.

Step-by-Step Disposal Protocol

This protocol ensures that waste 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is handled in a manner that is safe, compliant, and environmentally responsible.

The principle of causality dictates that incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[2]

  • Action: Collect waste 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated hazardous waste container.

  • Rationale: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][11] Mixing can cause uncontrolled reactions. Segregation prevents this and ensures the waste stream is well-characterized for the disposal vendor.

Proper containment is a cornerstone of a trustworthy waste management system.

  • Action: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition with no leaks.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid"), and the associated hazards (e.g., "Irritant," "Harmful").

  • Rationale: Correct labeling ensures that anyone handling the container understands its contents and the associated risks, and it is a requirement for acceptance by waste disposal facilities.

  • Action: Keep the sealed waste container in a designated, secure satellite accumulation area or central hazardous waste storage area.

  • Rationale: The storage location should be a well-ventilated, cool, and dry place away from incompatible materials.[4][7] Storing waste in a designated, locked area prevents unauthorized access and accidental spills.[4][7]

This is the most critical step. The final disposal of this chemical waste is not a laboratory procedure.

  • Action: Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company. Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.

  • Rationale: Professional disposal services have the necessary permits and equipment to handle and process chemical waste in compliance with all federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][13][14] The most common disposal method for this type of organic material is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting hydrogen iodide and other hazardous decomposition products.[3][4][6]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

G start Waste Generation (Unused reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Isolate from incompatibles (oxidizers, bases) ppe->segregate container Step 3: Containerize & Label Use sealed, compatible container. Label 'Hazardous Waste' with full chemical name. segregate->container store Step 4: Secure Temporary Storage Store in designated, ventilated area. container->store contact Step 5: Contact EHS or Approved Waste Vendor store->contact disposal Final Disposal (Incineration by licensed facility) contact->disposal

Caption: Workflow for the safe disposal of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

References

  • Angene Chemical. Safety Data Sheet. (2021-05-01). [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • MySkinRecipes. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • University of Oklahoma Health Sciences Center. EHSO Manual - Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these, halogenated heterocyclic compounds such as 3-iod...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these, halogenated heterocyclic compounds such as 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid are of significant interest. The introduction of an iodine atom into the pyrazole ring can profoundly influence the molecule's pharmacological properties, making it a valuable building block in medicinal chemistry. However, this structural feature also necessitates a thorough understanding and implementation of appropriate safety protocols to mitigate potential risks to laboratory personnel.

This guide provides a detailed operational and safety plan for researchers, scientists, and drug development professionals working with 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid. By integrating technical expertise with practical, field-tested insights, this document aims to foster a culture of safety and ensure the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[2][4]

  • Harmful if Inhaled: Some related compounds are classified as harmful if inhaled.[4]

Given these potential hazards, a thorough risk assessment should be performed before commencing any work with this compound. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.[5][6][7] The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloved recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or higher-rated respiratorTo prevent skin contact, eye exposure, and inhalation of fine powders.
Dissolving and Solution Handling - Nitrile gloves- Laboratory coat- Safety goggles or a face shieldTo protect against splashes and direct contact with the solution.
Running Reactions and Work-up - Nitrile gloves- Laboratory coat- Safety goggles or a face shield- Work in a certified chemical fume hoodTo provide protection from splashes, and potential release of volatile byproducts.
Cleaning and Decontamination - Nitrile gloves- Laboratory coat- Safety gogglesTo prevent exposure to residual chemical during cleaning procedures.

It is imperative that all PPE be inspected before use and that personnel are trained in the proper donning, doffing, and disposal of their protective equipment. [6]

Safe Handling and Operational Procedures

Adherence to a strict and well-defined set of handling procedures is paramount to ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All work with 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, especially the handling of the solid form and any reaction setup, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to further reduce the potential for airborne contaminants.[8]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible and regularly tested.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to minimize the dispersal of powder.

  • Dissolution: When preparing solutions, add the solid 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions in appropriate glassware, ensuring that the apparatus is securely clamped and that any potential for pressure build-up is adequately addressed.

  • Post-Reaction: After the reaction is complete, quench the reaction mixture carefully according to the specific protocol.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, including contaminated gloves, bench paper, and weighing paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Iodinated Waste Considerations: Iodinated organic compounds may require specific disposal procedures due to the potential for environmental impact.[11][12] It is essential to consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations regarding the disposal of iodinated waste.[10][11] Some disposal methods for iodinated organic waste involve processes to convert the organic iodine into inorganic iodide, which can then be managed more readily.[13]

Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE AreaPrep Prepare Fume Hood Prep->AreaPrep Ensure safe workspace Weigh Weigh Solid AreaPrep->Weigh Proceed to handling Dissolve Prepare Solution Weigh->Dissolve Transfer solid Spill Spill Response Weigh->Spill React Conduct Reaction Dissolve->React Use in experiment Exposure Exposure Response Dissolve->Exposure Potential Event Decon Decontaminate React->Decon After experiment React->Exposure Potential Event Waste Dispose of Waste Decon->Waste Segregate waste Doff Doff PPE Waste->Doff Final step

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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